5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12N4 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-(4-phenylphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C15H12N4/c16-15-18-14(10-17-19-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,18,19) |
InChI Key |
PZNGIJZDYZFPBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=NC(=N3)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Structure Elucidation of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides an in-depth, technical walkthrough for the complete structure elucidation of 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine, a heterocyclic compound with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field, offering a logical, multi-technique approach that integrates mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each analytical choice is explained, ensuring a self-validating and scientifically rigorous process from initial synthesis to final structural confirmation.
Introduction and Strategic Overview
The compound 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine belongs to the 1,2,4-triazine class of nitrogen-containing heterocycles. Triazine derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] The biaryl moiety suggests potential for interactions with various biological targets through π-π stacking and hydrophobic interactions.[2] Given this potential, precise structural confirmation is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.
This guide will follow a systematic workflow, beginning with a plausible synthesis to provide the analyte, followed by a cascade of spectroscopic analyses. Each step is designed to provide a specific piece of the structural puzzle, with the data from each technique corroborating the others to build an unshakeable final assignment.
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Hypothetical Synthesis
To procure the analyte for analysis, a plausible and common synthetic route for 5-aryl-1,2,4-triazines is the condensation of a 1,2-dicarbonyl compound with an aminoguanidine derivative.[3] For our target molecule, this involves the reaction of 4-biphenylylglyoxal with aminoguanidine hydrochloride.
-
Reaction: 4-Biphenylylglyoxal hydrate + Aminoguanidine hydrochloride
-
Conditions: Reflux in an acidic aqueous or alcoholic solution.
-
Rationale: The reaction proceeds via the initial formation of a hydrazone between the more reactive aldehyde group of the glyoxal and the aminoguanidine, followed by intramolecular cyclization and dehydration to form the aromatic 1,2,4-triazine ring. The amine group at the 3-position is derived directly from the aminoguanidine starting material.
Following the reaction, the crude product would be isolated and purified, for example, by recrystallization from a suitable solvent like ethanol or purification via column chromatography to ensure high purity for spectroscopic analysis.
Mass Spectrometry: Molecular Formula Determination
The first analytical step is to confirm the molecular weight and determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.
Objective: To obtain the exact mass of the molecular ion ([M+H]⁺) and use it to deduce an unambiguous molecular formula.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.[4]
-
Analysis Mode: Positive ion mode is chosen because the amine and triazine nitrogens are readily protonated.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The high-resolution instrument provides a mass measurement accurate to within 5 ppm, allowing for the use of formula calculator software to determine the elemental composition.
Expected Data
For 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine (C₁₅H₁₂N₄):
| Parameter | Theoretical Value | Expected HRMS Result [M+H]⁺ |
| Molecular Formula | C₁₅H₁₂N₄ | C₁₅H₁₃N₄⁺ |
| Exact Mass | 248.1062 | 249.1135 (± 0.0012) |
This HRMS result provides the first piece of concrete evidence, confirming the molecular formula and the degree of unsaturation (11), which is consistent with the proposed structure containing two phenyl rings and a triazine ring.
Infrared (IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Objective: To confirm the presence of the amine (N-H) and aromatic (C-H, C=C, C=N) functionalities.
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the key functional groups.
Expected Data
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch | Primary Amine (-NH₂) | 3400-3200 (two bands) | Confirms the presence of the amine group.[5] |
| Aromatic C-H Stretch | Ar-H | 3100-3000 | Indicates the aromatic rings. |
| C=N Stretch | Triazine Ring | 1650-1550 | Characteristic of the heterocyclic ring system.[6] |
| C=C Stretch | Aromatic Rings | 1600-1450 | Confirms the biphenyl system. |
| Aromatic C-H Bend | Ar-H | 900-675 | Out-of-plane bending can suggest substitution patterns. |
The IR spectrum serves as a quick confirmation that the primary structural motifs (amine, aromatic rings) are present as expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to assemble the molecular skeleton piece by piece.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆.[8][9] DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -NH₂).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion, especially in the aromatic region.
-
Data Acquisition: Perform a standard suite of experiments: ¹H, ¹³C, COSY, HSQC, and HMBC.[10][11]
¹H NMR: The Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling.
-
Expected Signals:
-
-NH₂ Protons: A broad singlet around 6.5-7.5 ppm (in DMSO-d₆), integrating to 2H. Its chemical shift can be variable and it will exchange with D₂O.
-
Aromatic Protons: A complex series of multiplets between 7.4 and 8.5 ppm, integrating to a total of 9H. The protons on the terminal phenyl ring (H-2', 3', 4', 5', 6') and the substituted phenyl ring (H-2, 3, 5, 6) will have distinct patterns. The proton on the triazine ring (H-6) is expected to be a singlet and significantly downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms.
-
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum shows all unique carbon atoms in the molecule.
-
Expected Signals:
-
Biphenyl Carbons: Multiple signals in the aromatic region (~125-145 ppm). The quaternary carbons (C-1, C-4, C-1', C-4') will be identifiable.
-
Triazine Carbons: Three distinct signals are expected at lower field (more deshielded) due to the electronegative nitrogen atoms, typically in the range of 145-165 ppm.[12] C-3 (bearing the amine) and C-5 (bearing the biphenyl group) will be significantly downfield.
-
2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and establishing the connectivity between different parts of the molecule.[13][14]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[10]
-
Expected Correlations: It will clearly show the coupling networks within each of the two phenyl rings. For example, H-2' will show a correlation to H-3', which in turn correlates to H-4', and so on. This allows for the complete assignment of each aromatic spin system.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[15]
-
Expected Correlations: Every C-H pair will produce a cross-peak. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals. For example, the proton signal assigned as H-6 will show a cross-peak to the C-6 carbon signal.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assembling the final structure. It reveals correlations between protons and carbons over two or three bonds, allowing us to connect the different fragments.[15][16]
-
Key Expected Correlations:
-
Connecting Biphenyl to Triazine: Protons H-2 and H-6 on the substituted phenyl ring should show a correlation to the C-5 carbon of the triazine ring. This is the crucial link that proves the point of attachment.
-
Connecting the Two Phenyl Rings: Proton H-3 (and H-5) should show a 3-bond correlation to the quaternary carbon C-1'. Conversely, proton H-2' (and H-6') should show a 3-bond correlation to the quaternary carbon C-4. These correlations definitively establish the biphenyl linkage.
-
Confirming Triazine Structure: The triazine proton H-6 should show correlations to C-5 and potentially to the quaternary carbon C-4 of the biphenyl group. The amine protons (-NH₂) may show a correlation to C-3.
-
-
}
Consolidated NMR Data (Predicted)
The following table summarizes the predicted NMR data that would collectively confirm the structure. Chemical shifts are predicted based on known values for similar fragments and computational models.[17][18]
| Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |
| Triazine Ring | |||
| C-3 | - | ~163 | - |
| -NH₂ | ~7.0 (br s, 2H) | - | C-3 |
| C-5 | - | ~158 | - |
| H-6 | ~9.3 (s, 1H) | ~145 | C-5, C-4 (biphenyl) |
| Biphenyl Moiety | |||
| C-1 | - | ~139 | - |
| H-2, H-6 | ~8.3 (d, 2H) | ~128 | C-4, C-5 (triazine), C-1' |
| H-3, H-5 | ~7.9 (d, 2H) | ~129 | C-1, C-4' |
| C-4 | - | ~142 | - |
| C-1' | - | ~138 | - |
| H-2', H-6' | ~7.7 (d, 2H) | ~127 | C-4', C-4 (biphenyl) |
| H-3', H-5' | ~7.5 (t, 2H) | ~130 | C-1' |
| H-4' | ~7.4 (t, 1H) | ~128 | C-2', C-6' |
Data Consolidation and Final Confirmation
The structure elucidation is complete when all collected data points converge to support a single, unambiguous structure.
-
HRMS established the molecular formula as C₁₅H₁₂N₄.
-
FT-IR confirmed the presence of a primary amine and aromatic rings.
-
¹H and ¹³C NMR accounted for all 12 protons and 15 carbons required by the molecular formula.
-
COSY established the proton-proton connectivity within the two separate phenyl rings.
-
HSQC mapped each proton to its directly attached carbon atom.
-
HMBC provided the critical long-range correlations that linked the triazine ring to the biphenyl moiety at the correct position (C-5) and confirmed the C4-C1' linkage of the biphenyl group.
The collective, self-validating evidence from this multi-technique approach provides definitive proof for the structure of 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine.
References
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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PubMed. (1998). Structure and High-Resolution IR Spectroscopy of 1,2,4-Triazine Vapor. Retrieved from [Link]
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MDPI. (2022, May 23). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Retrieved from [Link]
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ResearchGate. (2025, October 14). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Retrieved from [Link]
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PMC. (2024, July 12). 1,2,4-triazine derived binuclear lead(ii) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). Retrieved from [Link]
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ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
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PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
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MDPI. (2022, April 15). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][8][19]triazines. Retrieved from [Link]
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SpectraBase. (n.d.). N-Methyl-5,6-diphenyl-1,2,4-triazin-3-amine - Optional[13C NMR]. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. Retrieved from [Link]
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NMRShiftDB. (n.d.). Predict all NMR spectra. Retrieved from [Link]
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An In-Depth Technical Guide to 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine (CAS No. 886497-02-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine, a molecule of significant interest in medicinal chemistry. The 1,2,4-triazine core is a well-established pharmacophore present in a variety of biologically active compounds. This guide will delve into the synthesis, physicochemical properties, and potential therapeutic applications of this specific biphenyl-substituted aminotriazine, offering valuable insights for researchers engaged in drug discovery and development.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a prominent heterocyclic motif that has garnered considerable attention in the field of medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. The nitrogen-rich triazine core allows for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects. The incorporation of a biphenyl moiety, as seen in the title compound, can further enhance biological activity by providing additional hydrophobic and aromatic interactions with biological targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. While extensive experimental data for 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine is not widely published, its key properties can be predicted and are summarized in the table below.
| Property | Value | Source |
| CAS Number | 886497-02-5 | Internal Verification |
| Molecular Formula | C₁₅H₁₂N₄ | Calculated |
| Molecular Weight | 248.28 g/mol | Calculated |
| Appearance | Predicted to be a solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | - |
| LogP | Predicted to be in the range of 2-3 | - |
Synthesis of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
A generalized synthetic workflow is proposed below:
A potential synthetic workflow for the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of the 1,2,4-triazine precursor
A plausible approach involves the reaction of [1,1'-biphenyl]-4-ylglyoxal with aminoguanidine. This reaction typically proceeds via a condensation mechanism to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 3-amino-1,2,4-triazine ring.
-
To a solution of [1,1'-biphenyl]-4-ylglyoxal (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add aminoguanidine hydrochloride (1.1 eq) and a base like sodium acetate.
-
The reaction mixture is heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.
This one-pot synthesis can be an efficient method for generating the core triazine structure.[1]
Potential Applications in Drug Development
The 1,2,4-triazine scaffold is a versatile platform for the development of novel therapeutic agents. Derivatives of this heterocyclic system have been investigated for a range of biological activities, suggesting potential avenues for the application of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine.
Kinase Inhibition
Many 1,2,4-triazine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, certain amino-triazine derivatives have shown inhibitory activity against Pyruvate Dehydrogenase Kinase (PDK), a key enzyme in cancer metabolism.[2] The biphenyl moiety of the title compound could potentially enhance binding to the active site of target kinases.
Potential mechanism of action via kinase inhibition.
Central Nervous System (CNS) Disorders
Derivatives of 1,2,4-triazine have also been explored for their potential in treating central nervous system disorders. The structural features of these compounds allow them to cross the blood-brain barrier and interact with various CNS targets. While specific data for the title compound is unavailable, related triazine derivatives have been investigated for conditions like epilepsy.[3]
Future Directions
The exploration of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine as a potential therapeutic agent is still in its early stages. Further research is warranted to:
-
Develop and optimize a robust and scalable synthetic route.
-
Perform comprehensive in vitro and in vivo pharmacological profiling to identify its biological targets and elucidate its mechanism of action.
-
Conduct structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.
-
Evaluate its pharmacokinetic and toxicological properties to assess its drug-like potential.
Conclusion
5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine represents a promising scaffold for the development of novel therapeutics. Its structural features, combining the versatile 1,2,4-triazine core with a biphenyl moiety, suggest the potential for interesting pharmacological activities. This technical guide provides a foundational understanding of this compound and aims to stimulate further research into its potential applications in drug discovery.
References
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MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Available from: [Link]
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Comprehensive Molecular Profiling and Synthetic Utility of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
A Technical Whitepaper on Molecular Weight Determination, Structural Elucidation, and Application in Advanced Drug Development
Executive Summary
In modern structure-based drug design, the transition from generic fragment screening to highly optimized, lead-like candidates relies on the selection of privileged core scaffolds. The 1,2,4-triazine-3-amine nucleus has emerged as one such critical pharmacophore, demonstrating potent inhibitory activity against a spectrum of oncogenic protein kinases, including Focal Adhesion Kinase (FAK) and Pyruvate Dehydrogenase Kinase (PDK)[1][2].
By functionalizing the 5-position of this core with a lipophilic biphenyl-4-yl extended vector, medicinal chemists access 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine (CAS No: 886497-02-5)[3]. As a Senior Application Scientist, I designed this whitepaper to provide a definitive technical breakdown of this molecule. We will explore the causality behind its specific molecular weight (248.28 g/mol ), decode its mechanism of action in targeted drug discovery, and outline a self-validating analytical workflow for its quantitative assessment.
Physicochemical Profiling & Mass Causality
Understanding the molecular weight of an active pharmaceutical intermediate (API) requires distinguishing between average stoichiometric mass and exact monoisotopic mass.
The formula C₁₅H₁₂N₄ dictates an average molecular weight of 248.28 g/mol , which is utilized for bulk synthetic scaling and reaction stoichiometry[3]. However, in advanced analytical workflows, the exact monoisotopic mass (248.1062 Da) is the critical parameter, representing the sum of the most abundant isotopes (¹²C, ¹H, ¹⁴N)[4].
Table 1: Quantitative Physicochemical Data of C₁₅H₁₂N₄
| Parameter | Value | Pharmacokinetic Implication (Rule of Five) |
| Average Molecular Weight | 248.28 g/mol | Ideal lead-like space; leaves >250 Da allowance for further derivatization[3]. |
| Monoisotopic Mass | 248.1062 Da | Enables high-resolution mass spec (HRMS) validation with <5 ppm error. |
| Hydrogen Bond Donors (HBD) | 1 | Compliant (Limit ≤ 5). Driven by the -NH₂ group at position 3. |
| Hydrogen Bond Acceptors (HBA) | 4 | Compliant (Limit ≤ 10). Driven by the highly electronegative triazine ring[4]. |
| Topological Polar Surface Area | 64.7 Ų | Optimal for cellular permeability; suggests potential blood-brain barrier (BBB) penetration if needed[4]. |
Mechanistic Rationale in Kinase Inhibition
The specific configuration of a 3-amino-1,2,4-triazine core fused to a linear biphenyl appendage is not arbitrary; it is an exercise in precise steric and electronic engineering.
-
The Hinge-Binding Triazine Core: Protein kinases drive cellular signaling via ATP phosphorylation. The 1,2,4-triazine-3-amine moiety acts as an ATP mimetic. The triazine nitrogens and the primary amine serve as an interconnected hydrogen-bond donor/acceptor network, establishing high-affinity bidentate interactions with the peptide backbone residues in the kinase "hinge" region[2][5].
-
The Biphenyl-4-yl Hydrophobic Vector: ATP binding sites in kinases are often flanked by hydrophobic sub-pockets (e.g., the DFG-out allosteric pocket in Type II inhibitors). The rigid, rod-like extended conjugation of the biphenyl group at position 5 projects deep into these lipophilic crevices. The biphenyl acts as a "hydrophobic anchor," dramatically increasing target residence time and lowering the IC₅₀ to the sub-micromolar range in targets like FAK and PDK[1][2].
Experimental Workflow: Self-Validating HRMS Molecular Weight Confirmation
To robustly confirm the 248.28 g/mol molecular weight and assess purity, a self-validating Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) protocol is required.
This protocol is engineered to inherently detect system failures: using a real-time lock-mass injection guarantees that any mass drift is corrected mid-run, establishing complete empirical trustworthiness.
Step-by-Step Methodology:
Step 1: Sample Preparation
-
Action: Dissolve 1.0 mg of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine in 1 mL of LC-MS grade Methanol, then dilute to a final working concentration of 10 µg/mL using 50:50 Water/Acetonitrile.
-
Causality: The low concentration strictly prevents detector saturation and reduces ion suppression, ensuring that the isotopic envelope observed perfectly matches theoretical distributions.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a C18 column (1.7 µm particle size, 2.1 x 50 mm). Apply a gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Causality: The highly lipophilic biphenyl tail requires a high percentage of Acetonitrile for elution. The addition of 0.1% Formic Acid drives the local pH down to ~2.7, fully protonating the basic 3-amino group (pKa ~ 4). This eliminates secondary interactions with unendcapped silanols on the column, preventing peak tailing.
Step 3: Lock-Mass Calibrated ESI-TOF Mass Spectrometry
-
Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Simultaneously infuse a background standard of Leucine Enkephalin (m/z 556.2771) into the source via a secondary reference sprayer.
-
Causality: ESI+ leverages the acidic chromatography buffer to generate the [M+H]⁺ parent ion. The continuous infusion of Leucine Enkephalin acts as a self-validating internal control ; the software continuously locks onto the 556.2771 peak to correct any voltage drift.
-
Data Validation: The target monoisotopic precursor ion must be detected at m/z 249.1135 ([M+H]⁺ = 248.1062 + 1.0073). Fragment analysis (MS/MS) should reveal the cleavage of the biphenyl C-C bond, a diagnostic fragmentation pattern for this scaffold.
System Visualization
Figure 1: Self-validating UHPLC-HRMS workflow for exact mass confirmation of C15H12N4.
References
-
[4] PubChem : 5,6-Diphenyl-1,2,4-triazin-3-amine Isomer Profiling (CID 78268). Source: National Institutes of Health (NIH).4
-
[3] MolCore Database : 886497-02-5 | 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine Physicochemical Data. Source: MolCore.3
-
[5] International Journal of Pharmaceutical Sciences Review and Research : Triazine Derivatives and its Pharmacological Potential. Source: Global Research Online. 5
-
[1] PubMed / Bioorganic & Medicinal Chemistry Letters : Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. Source: National Institutes of Health (NIH).1
-
[2] MDPI Pharmaceuticals : Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. Source: MDPI.2
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- 4. 5,6-Diphenyl-1,2,4-triazin-3-amine | C15H12N4 | CID 78268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
Potential biological activities of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
An In-Depth Technical Guide to the Potential Biological Activities of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
Abstract
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential biological activities of a novel derivative, 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine. Based on an extensive review of the literature on structurally related 1,2,4-triazine compounds, we hypothesize that this molecule possesses significant potential as an anticancer, anti-inflammatory, and kinase inhibitory agent. This document outlines the scientific rationale for investigating these activities, details robust experimental protocols for their validation, and proposes potential mechanisms of action. The guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutic agents.
Introduction: The Promise of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a key pharmacophore found in numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it an attractive starting point for the design of novel drugs.[1][2] Derivatives of 1,2,4-triazine have been reported to possess a diverse range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[1][3][4][5]
The subject of this guide, 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine, incorporates two key structural features: the 1,2,4-triazine core and a biphenyl moiety. The biphenyl group is a common feature in many approved drugs and is known to enhance binding to biological targets through hydrophobic and pi-stacking interactions. Its incorporation at the 5-position of the 1,2,4-triazine ring is anticipated to confer potent and potentially selective biological activities.
This guide will explore the following hypothesized biological activities for 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine:
-
Anticancer Activity: Targeting key signaling pathways involved in cell proliferation and survival.
-
Kinase Inhibitory Activity: Modulating the activity of specific protein kinases implicated in disease.
-
Anti-inflammatory Activity: Attenuating inflammatory responses through the inhibition of pro-inflammatory mediators.
Potential Anticancer Activity
A significant body of research highlights the anticancer potential of 1,2,4-triazine derivatives.[6][7][8][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes in cancer-related signaling pathways and the induction of apoptosis.[6][7]
Hypothesized Mechanism of Action
Based on the structure of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine, we hypothesize that its anticancer activity may be mediated through the inhibition of critical signaling pathways such as the PI3K/mTOR and RAS/RAF/MAPK pathways.[6][9] The biphenyl moiety could facilitate strong binding to the ATP-binding pocket of protein kinases within these pathways, leading to their inhibition and subsequent downstream effects on cell proliferation and survival.
Caption: Hypothesized inhibition of PI3K/mTOR and RAS/RAF/MAPK pathways.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine (test compound)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in complete growth medium.
-
Replace the medium in the wells with medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well.
-
Incubate for 15 minutes with shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Kinase Inhibitory Activity
The 3-amino-1,2,4-triazine scaffold is recognized as a privileged structure for developing kinase inhibitors.[10] The structural similarity of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine to known kinase inhibitors suggests its potential to target specific kinases involved in cancer and other diseases.[11][12]
Hypothesized Targets
Potential kinase targets for this compound include, but are not limited to:
-
Pyruvate Dehydrogenase Kinase (PDK): A key regulator of cellular metabolism, often overexpressed in cancer.[10][13][14]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis.[11]
-
Phosphoinositide 3-kinase (PI3K): A central node in cell signaling pathways regulating growth and survival.[9][11]
Caption: Workflow for identifying and characterizing kinase inhibitory activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.
Materials:
-
Recombinant kinase of interest (e.g., PDK1, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Quantitative Data Summary: Comparative Kinase Inhibitory Activity
The following table illustrates hypothetical IC50 values for the test compound against various kinases, which would be populated with experimental data.
| Compound ID | Target Kinase | IC50 (µM) |
| Test Compound | PDK1 | Experimental Value |
| Test Compound | VEGFR-2 | Experimental Value |
| Test Compound | PI3Kα | Experimental Value |
| Staurosporine (Control) | PDK1 | Known Value |
| Sunitinib (Control) | VEGFR-2 | Known Value |
| Alpelisib (Control) | PI3Kα | Known Value |
Potential Anti-inflammatory Activity
Several 1,2,4-triazine derivatives have demonstrated significant anti-inflammatory and analgesic properties.[1][3][15] This suggests that 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine may also possess the ability to modulate inflammatory pathways.
Hypothesized Mechanism of Action
The anti-inflammatory effects of this compound could be mediated through the inhibition of the AGE-RAGE signaling pathway and the subsequent downstream inflammatory cascade involving NF-κB and p38 MAPK.[16][17] This would lead to a reduction in the production of pro-inflammatory mediators such as COX-2 and PGE2.
Caption: Hypothesized inhibition of the AGE-RAGE inflammatory pathway.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using sodium nitrite to quantify the concentration of nitrite (a stable product of NO).
-
Calculate the percentage of NO inhibition.
Conclusion and Future Directions
The structural features of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine, particularly the combination of the 1,2,4-triazine core and the biphenyl moiety, strongly suggest its potential as a multi-faceted therapeutic agent. The proposed research plan, encompassing in vitro assays for anticancer, kinase inhibitory, and anti-inflammatory activities, provides a solid framework for elucidating the pharmacological profile of this promising compound.
Positive results from these initial studies would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the lead compound.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential in relevant animal models of cancer and inflammation.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the compound.
The exploration of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine and its analogs holds significant promise for the discovery of novel and effective treatments for a range of human diseases.
References
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The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]
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Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives. PubMed. [Link]
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Antitumor properties of selected 1,2,4-triazine derivatives. PubMed. [Link]
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Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. [Link]
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Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed. [Link]
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Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI. [Link]
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1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes. IRIS. [Link]
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1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. MDPI. [Link]
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Synthesis and Analgesic-Anti- inflammatory Activities of Some 1,2,4-Triazine Derivatives. Arzneimittelforschung. [Link]
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Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][3][6]triazines. PubMed. [Link]
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1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes: An approach to prevent inflammation-induced late diabetic complications. PubMed. [Link]
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1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. PubMed. [Link]
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Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][3][6]triazines. MDPI. [Link]
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Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. PubMed. [Link]
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Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. ResearchGate. [Link]
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Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]
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Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. ijpras. [Link]
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Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
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Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. [Link]
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SYNTHESIS AND CHEMISTRY OF 4-AMINO-1,2,4-TRIAZIN-5-ONES. Semantic Scholar. [Link]
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Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. PubMed. [Link]
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The Mode of Action of Triazine Herbicides in Plants. ResearchGate. [Link]
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Literature review on the therapeutic targets of 1,2,4-triazines
An In-depth Technical Guide to the Therapeutic Targets of 1,2,4-Triazines
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the 1,2,4-triazine scaffold as a privileged structure in modern drug discovery. We will delve into its diverse therapeutic targets, the underlying mechanisms of action, and the experimental workflows required to validate these interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this heterocyclic system.
The 1,2,4-Triazine Core: A Scaffold of Versatility
The 1,2,4-triazine ring is a six-membered heterocyclic motif containing three nitrogen atoms. Its unique electronic properties, including its electron-deficient nature and ability to participate in hydrogen bonding and π-stacking interactions, make it a highly versatile scaffold in medicinal chemistry. This versatility has led to the development of 1,2,4-triazine derivatives that target a wide array of biological macromolecules, leading to applications in oncology, infectious diseases, and beyond. The strategic placement of substituents at the C3, C5, and C6 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Key Therapeutic Target Classes for 1,2,4-Triazines
The primary success of the 1,2,4-triazine scaffold has been in the development of inhibitors for several key enzyme families. Below, we explore the most prominent examples.
Protein Kinases: The Dominant Frontier
Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology. These enzymes regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. The 1,2,4-triazine core has proven to be an exceptional framework for designing potent and selective kinase inhibitors.
Most 1,2,4-triazine-based kinase inhibitors function as ATP-competitive ligands. They occupy the ATP-binding pocket of the kinase, with the triazine nitrogen atoms often forming crucial hydrogen bonds with the "hinge" region of the enzyme—the flexible loop connecting the N- and C-lobes. This interaction is a cornerstone of their inhibitory activity.
Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC50 values.
Secondary Validation: Cell-Based Functional Assays
Objective: To assess the effect of the 1,2,4-triazine compound on the target's function within a living cell.
Methodology: A Representative Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Culture:
-
Seed cancer cells known to be dependent on the target kinase (e.g., HUVECs for VEGFR-2 inhibitors) into a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the 1,2,4-triazine compound for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the curve to determine the EC50 (half-maximal effective concentration) or GI50 (growth inhibition 50) value.
-
Expertise and Insights: A potent IC50 in a biochemical assay does not always translate to potent cellular activity. This discrepancy can be due to poor cell permeability, efflux by cellular pumps, or metabolic instability. The cell-based assay provides a more physiologically relevant measure of a compound's potential. Comparing the IC50 and EC50 values gives an initial indication of the compound's cell permeability and bioavailability.
Conclusion and Future Directions
The 1,2,4-triazine scaffold has unequivocally established itself as a "privileged" structure in medicinal chemistry, particularly in the realm of kinase inhibition for oncology. The successful development of compounds targeting VEGFR, Aurora kinases, and PDKs demonstrates the scaffold's adaptability and effectiveness. The future of 1,2,4-triazine research will likely involve:
-
Exploring New Target Space: Expanding beyond kinases to other enzyme classes and receptor families.
-
Developing Covalent Inhibitors: Designing 1,2,4-triazines that can form a covalent bond with their target, potentially leading to increased potency and duration of action.
-
Targeted Protein Degraders: Utilizing the 1,2,4-triazine scaffold as a ligand to recruit an E3 ubiquitin ligase to a target protein, leading to its degradation (PROTACs).
-
Improving Selectivity: Fine-tuning substituents to achieve greater selectivity for specific kinase isoforms, thereby reducing off-target effects and improving the therapeutic window.
By continuing to integrate innovative chemical synthesis with robust biological validation, the 1,2,4-triazine core will undoubtedly continue to yield novel therapeutic agents for a wide range of human diseases.
References
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Nikalje, A. P. (2022). Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry. [Link]
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Bhide, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f]t[1][2][3]riazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research. [Link]
-
Fathalla, W., & Zaki, M. (2014). Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors. Archiv der Pharmazie. [Link]
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Montalbano, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Discovery of new VEGFR-2 inhibitors based on bis(t[1][2][3]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports. [Link]
-
Anwer, E., et al. (2024). FDA-approved anticancer medications with 1,2,4-triazole and triazine rings. Journal of Biomolecular Structure and Dynamics. [Link]
-
Montalbano, A., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]
-
Montalbano, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. [Link]
-
El-Naggar, A. M., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. PubMed. [Link]
-
El-Naggar, A. M., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. MDPI. [Link]
-
Song, M., et al. (2021). Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 in vitro and in vivo. Frontiers in Oncology. [Link]
-
El-Naggar, A. M., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. ResearchGate. [Link]
-
Kollareddy, M., et al. (2012). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. [Link]
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Preliminary in-vitro screening of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
Foreword: A Strategic Approach to Novel Compound Evaluation
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a meticulous process of hypothesis-driven investigation. This guide addresses the critical first step in this journey: the preliminary in-vitro screening of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine . The structure of this molecule is noteworthy; the 1,2,4-triazine core is a "privileged scaffold" known to be present in numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory effects.[1][2] The addition of a biphenyl moiety can influence pharmacokinetic properties and interactions with biological targets.
This document is not a rigid protocol but a strategic blueprint. As a Senior Application Scientist, my objective is to outline a logical, multi-phased screening cascade. We will begin with a broad assessment of cytotoxic potential and then, based on established knowledge of the triazine scaffold, delve into more specific mechanistic assays. This approach ensures that our resources are directed efficiently, building a comprehensive preliminary profile of the compound's biological activity.
Phase 1: Foundational Assessment - Broad Spectrum Cytotoxicity Profiling
Expertise & Rationale: Establishing a Baseline of Bioactivity
Before investigating any specific mechanism, it is imperative to determine if the compound exerts a general cytotoxic effect and at what concentrations. Cytotoxicity assays are the cornerstone of early-stage drug discovery, providing critical data on a compound's potential to inhibit cell growth or induce cell death.[3][4] This initial screen serves two primary purposes:
-
Identifying Potential Efficacy: It allows for the rapid identification of cancer cell lines that are sensitive to the compound, hinting at a potential therapeutic window.[3]
-
Guiding Future Assays: The results, particularly the half-maximal inhibitory concentration (IC50), are essential for determining appropriate, non-lethal concentrations for use in subsequent, more nuanced mechanistic studies.
We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a robust, colorimetric method that measures the metabolic activity of cells, which is a reliable indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
1. Cell Line Selection and Seeding:
-
Rationale: A diverse panel is crucial for identifying patterns of activity. We will include common cancer cell lines from different tissues and a non-cancerous cell line to assess preliminary selectivity.[6][7]
-
Panel:
-
A549 (Lung Carcinoma)
-
HCT116 (Colorectal Carcinoma)
-
MCF7 (Breast Adenocarcinoma)
-
A2780 (Ovarian Adenocarcinoma)
-
RDF (Rat Dermal Fibroblasts) - as a non-cancerous control.[7]
-
-
Procedure:
-
Culture cells in their respective recommended media until they reach approximately 80% confluency.
-
Harvest the cells using trypsinization and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (approx. 5,000 cells) into each well of a 96-well microplate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]
-
2. Compound Treatment:
-
Prepare a 10 mM stock solution of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine in DMSO.
-
Perform serial dilutions in complete growth medium to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.
-
Incubate for 48-72 hours.
3. MTT Assay and Data Acquisition:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.[5]
Data Presentation: Cytotoxicity Profile
| Cell Line | Tissue of Origin | IC50 (µM) [Hypothetical Data] |
| A549 | Lung Carcinoma | 8.5 |
| HCT116 | Colorectal Carcinoma | 12.3 |
| MCF7 | Breast Adenocarcinoma | 25.1 |
| A2780 | Ovarian Adenocarcinoma | 5.2 |
| RDF | Rat Dermal Fibroblast | > 100 |
Visualization: Cytotoxicity Screening Workflow
Caption: Principle of the two-step ADP-Glo™ kinase assay.
Phase 3: Broadening Horizons - Anti-Inflammatory Activity Screening
Expertise & Rationale: Exploring Alternative Therapeutic Potential
Given the structural diversity and wide range of biological activities reported for triazines, it is prudent to explore other potential therapeutic avenues beyond oncology. [8]Inflammation is a key pathological process in many diseases, and in-vitro models provide an effective way to screen for anti-inflammatory properties. [9][10] We will use a macrophage-based assay. Macrophages are key cells in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), they produce pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [11]An effective anti-inflammatory compound will reduce the secretion of these cytokines. This assay provides a functional, cell-based measure of anti-inflammatory potential.
Experimental Protocol: Macrophage-Based Cytokine Release Assay
1. Cell Culture and Differentiation:
-
Culture RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells. If using THP-1, differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of the test compound (determined from Phase 1 data) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
Incubate for 24 hours at 37°C and 5% CO₂.
3. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
4. Data Analysis:
-
Generate a standard curve from the standards provided in the ELISA kit.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage reduction in cytokine release in the compound-treated wells compared to the LPS-only control.
Data Presentation: Anti-Inflammatory Activity
| Cytokine | % Reduction at 10 µM [Hypothetical Data] |
| TNF-α | 68% |
| IL-6 | 55% |
Visualization: Anti-Inflammatory Screening Workflow
Caption: Workflow for macrophage-based anti-inflammatory screening.
Conclusion and Forward Path
This three-phased in-vitro screening cascade provides a comprehensive and logical framework for the initial evaluation of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine. The hypothetical data presented suggests a compound with selective cytotoxicity against cancer cells, potentially mediated through the inhibition of key oncogenic kinases like PDK1 and PI3Kγ. Furthermore, the compound shows promise as an anti-inflammatory agent.
The results from this preliminary screen would justify progression to more advanced studies, including:
-
Secondary Screening: Profiling against a broader kinase panel to determine selectivity.
-
Cellular Mechanism Studies: Investigating the mode of cell death (apoptosis vs. necrosis) and cell cycle effects.
-
ADME-Tox Profiling: In-vitro assessment of absorption, distribution, metabolism, excretion, and toxicity.
This structured approach ensures that by the end of the preliminary screening, we have a robust data package that not only defines the compound's primary bioactivity but also illuminates its mechanistic underpinnings and broader therapeutic potential.
References
- In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. (n.d.). Bentham Science.
- Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys.
- In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. (n.d.). Benchchem.
- Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech.
- Kinase Activity Assay. (n.d.). Creative Diagnostics.
- Role of Cytotoxicity Experiments in Pharmaceutical Development. (2017). IntechOpen.
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). MDPI.
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). PMC.
- Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
- Anti-Inflammatory Screen. (n.d.). Institute for In Vitro Sciences, Inc.
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
- Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. (2026). MDPI.
- Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products. (2026). bioRxiv.
- Exploring s-triazine derivatives as anticancer agents. (2026). Taylor & Francis Online.
- Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (2026). Der Pharma Chemica.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.
- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences.
- Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. (n.d.). ResearchGate.
- Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). PubMed.
Sources
- 1. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. bmglabtech.com [bmglabtech.com]
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- 6. Role of Cytotoxicity Experiments in Pharmaceutical Development | IntechOpen [intechopen.com]
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- 8. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iivs.org [iivs.org]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Pharmacophore of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. This guide provides an in-depth analysis of the pharmacophoric features of a specific analog, 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine. By dissecting its structural components and drawing on established structure-activity relationships (SAR) from related compounds, we will construct a hypothetical pharmacophore model. Furthermore, this document will detail the experimental and computational workflows necessary to validate and refine this model, offering a comprehensive roadmap for researchers in drug discovery and development.
The 1,2,4-Triazine Core: A Scaffold of Versatility
The 1,2,4-triazine ring system is a cornerstone in the design of novel therapeutics. Its derivatives have been investigated for a wide array of biological targets, demonstrating activities such as G-protein-coupled receptor 84 (GPR84) antagonism, and potential as antitumor[1][2], antihypertensive[3], antidepressant, and antioxidant agents[4]. The versatility of the 1,2,4-triazine scaffold stems from its unique electronic properties and the synthetic accessibility of its derivatives, allowing for systematic exploration of chemical space.
Deconstructing 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine: A Structural Analysis
To understand the pharmacophore of our target molecule, we must first analyze its constituent parts:
-
The 1,2,4-Triazine Core: This central heterocyclic ring likely serves as the primary scaffold, orienting the other functional groups in a specific three-dimensional arrangement. The nitrogen atoms within the ring can act as hydrogen bond acceptors, a common interaction motif with biological targets.
-
The 3-Amino Group: The primary amine at the 3-position is a potential hydrogen bond donor and acceptor. Its presence is expected to significantly influence the molecule's interaction with polar residues in a protein binding pocket.
-
The 5-Biphenyl Substituent: This large, hydrophobic moiety is a key feature. The two phenyl rings, with their ability to rotate, can adapt to the shape of a hydrophobic pocket. This biphenyl group can engage in van der Waals forces and potentially pi-stacking interactions with aromatic amino acid residues.
A Postulated Pharmacophore Model
Based on the structural analysis and SAR data from related 1,2,4-triazine derivatives, we can propose a hypothetical pharmacophore model for 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine. This model encapsulates the essential features for potential biological activity.
A hypothetical pharmacophore model for 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine.
Key Features of the Hypothetical Pharmacophore:
-
One Hydrogen Bond Donor (HBD): Located on the 3-amino group.
-
Two Hydrogen Bond Acceptors (HBA): The nitrogen atoms at positions 2 and 4 of the triazine ring.
-
Two Aromatic/Hydrophobic Regions (HY): Corresponding to the two phenyl rings of the biphenyl substituent.
Experimental and Computational Validation: A Methodological Workflow
A postulated pharmacophore model is the starting point for a rigorous scientific investigation. The following workflows are essential for its validation and refinement.
Ligand-Based Pharmacophore Modeling
Should a series of analogs with known biological activities become available, a ligand-based approach can be employed to create a more statistically robust pharmacophore model.
Experimental Protocol: Ligand-Based Model Generation
-
Data Collection: Compile a dataset of at least 20-30 analogs with a wide range of biological activities (e.g., IC50 values).
-
Conformational Analysis: Generate a set of low-energy conformers for each molecule to represent its conformational flexibility.
-
Feature Mapping: Identify the common pharmacophoric features present in the most active compounds.
-
Hypothesis Generation: Use software (e.g., Catalyst, Phase, LigandScout) to generate and score pharmacophore hypotheses based on their ability to align the active molecules while excluding the inactive ones.
-
Model Validation: Validate the best hypothesis using an external test set of molecules not used in the model generation.
Workflow for Ligand-Based Pharmacophore Modeling.
Structure-Based Pharmacophore Modeling
If the biological target of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine is known and a 3D structure (from X-ray crystallography or cryo-EM) is available, a structure-based approach can provide a highly accurate pharmacophore.
Experimental Protocol: Structure-Based Model Generation
-
Target Preparation: Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing its energy.
-
Binding Site Identification: Define the active site of the protein.
-
Docking: Dock the ligand into the active site using programs like AutoDock, Glide, or GOLD to predict its binding mode.
-
Interaction Analysis: Analyze the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) in the predicted binding pose.
-
Pharmacophore Generation: Generate a pharmacophore model based on these key interactions.
Workflow for Structure-Based Pharmacophore Modeling.
Experimental Validation
Ultimately, computational models must be validated through experimental testing.
Experimental Protocol: Competitive Binding Assay
-
Reagent Preparation: Prepare a solution of the purified target protein and a labeled ligand (e.g., radiolabeled or fluorescently tagged) known to bind to the active site.
-
Competition: Incubate the protein and labeled ligand with increasing concentrations of the unlabeled test compound (5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine).
-
Detection: Measure the displacement of the labeled ligand.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand. This can be converted to a Ki (inhibition constant).
Quantitative Data Summary
While specific data for the title compound is not publicly available, the following table presents representative physicochemical and activity data for analogous 1,2,4-triazine derivatives from the literature to provide context.
| Compound ID | CLogP | pIC50 | Ligand Lipophilic Efficiency (LLE) | Reference |
| Analog 1 | 4.5 | 7.2 | 2.7 | [5] |
| Analog 2 | 5.1 | 6.8 | 1.7 | [5] |
| Analog 3 | 3.9 | 7.5 | 3.6 | [5] |
Note: Data is illustrative and derived from publicly available studies on similar compound classes.
Conclusion
The molecule 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine possesses a compelling set of structural features that suggest significant potential for biological activity. Our postulated pharmacophore model, highlighting a hydrogen bond donor, two acceptors, and two hydrophobic/aromatic regions, provides a solid foundation for further investigation. The outlined computational and experimental workflows offer a clear and robust path forward for validating this model, elucidating the specific biological target, and ultimately unlocking the therapeutic potential of this and related 1,2,4-triazine derivatives. The synergy between in silico modeling and empirical testing will be paramount in advancing this chemical series from a promising scaffold to a clinically relevant drug candidate.
References
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC. [Link]
-
Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed. [Link]
-
Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. ResearchGate. [Link]
-
Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer. PubMed. [Link]
-
A structure-activity relationship study of 1,2,4-triazolo[1,5-a][5][6][7]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. PubMed. [Link]
-
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]
-
Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. [Link]
-
Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. Journal of Medicinal Chemistry. [Link]
-
Modified pharmacophore model based of the 1,3,5-triazine with mapped... ResearchGate. [Link]
-
Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. PubMed. [Link]
-
1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. PubMed. [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Novel one pot synthesis of substituted 1,2,4-triazines. ARKAT USA. [Link]
-
Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry. [Link]
-
Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][2][5]triazines. MDPI. [Link]
-
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]
-
Pharmacophore-guided drug discovery investigations leading to bioactive 5-aminotetrahydropyrazolopyridines. Implications for the binding mode of heterocyclic dopamine D3 receptor agonists. PubMed. [Link]
-
Synthesis, in vitro activity, and three-dimensional quantitative structure-activity relationship of novel hydrazine inhibitors of human vascular adhesion protein-1. ChEMBL. [Link]
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- 1. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2 H,4 H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Purification of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine using HPLC
An Application Note and Protocol for the Purification of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine using High-Performance Liquid Chromatography (HPLC)
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the purification of 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine from a crude synthetic mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, chemists, and drug development professionals who require high-purity material for subsequent assays and development stages. This guide emphasizes the rationale behind method development, including column selection, mobile phase optimization, and detection parameter setting, ensuring a robust and reproducible purification strategy.
Introduction and Scientific Rationale
The compound 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The structural motif, combining a biphenyl group with a triazine amine, suggests potential applications where specific molecular recognition and electronic properties are paramount. As with any biologically active or functional material, achieving high purity is a critical prerequisite for reliable downstream applications, as even minor impurities can lead to erroneous experimental results or undesirable side effects.[1]
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of such compounds due to its high resolution, sensitivity, and applicability to non-volatile and thermally sensitive molecules.[1] This protocol will focus on a reverse-phase (RP-HPLC) strategy, which is ideally suited for separating the target molecule based on its hydrophobic and polar characteristics. The non-polar biphenyl tail will strongly interact with a non-polar stationary phase (like C18), while the more polar triazin-amine core will have a higher affinity for a polar mobile phase. By carefully manipulating the mobile phase composition, a high-resolution separation from synthesis-related impurities (e.g., starting materials, by-products) can be achieved.
Foundational Principles: Method Development Strategy
The successful purification of the target compound hinges on a logical and systematic method development approach. The molecule's structure, featuring both a hydrophobic biphenyl moiety and a polar, basic triazin-amine group, dictates our choices.
-
Stationary Phase Selection: A C18-bonded silica column is the logical first choice. The C18 alkyl chains provide the necessary hydrophobic surface area for retaining the biphenyl portion of the molecule, which is often the primary driver of retention in reverse-phase chromatography.[2][3]
-
Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a polar aqueous component and a less polar organic solvent.[3][4]
-
Organic Solvent: Acetonitrile is generally preferred over methanol for compounds with aromatic rings as it can offer different selectivity and often results in sharper peaks and lower backpressure. Its lower UV cutoff is also advantageous for detection at low wavelengths.[4][5]
-
Aqueous Phase & pH Control: The amine group on the triazine ring is basic and can exist in both a neutral and a protonated (charged) state depending on the mobile phase pH. An unbuffered mobile phase can lead to poor peak shape (tailing) due to mixed-mode interactions with the silica support. To suppress this, a low concentration of an acid, such as formic acid (0.1%), is added to the aqueous phase. This ensures the amine is consistently protonated, leading to symmetrical, sharp peaks.[6]
-
-
Detection Wavelength (λ): The presence of extensive conjugation in the biphenyl and triazine ring systems ensures strong UV absorbance. The biphenyl chromophore has a characteristic strong absorbance peak around 247-250 nm.[7][8][9] Therefore, setting the UV detector to 254 nm (a common wavelength for aromatic compounds) or the specific λmax near 250 nm is an effective strategy for sensitive detection.
The overall method development workflow is a two-stage process involving an initial "scouting" gradient to determine the approximate elution conditions, followed by an "optimization" gradient to maximize resolution around the target compound.
Caption: HPLC method development logical workflow.
Experimental Protocol: Preparative HPLC
This protocol outlines the steps for purifying the crude product. It assumes the method development described above has been completed and an optimized gradient has been established.
Materials and Instrumentation
-
Compound: Crude 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine
-
Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water, Formic Acid (FA)
-
Equipment:
-
Preparative HPLC system with gradient capability, autosampler (or manual injector), and a UV/Vis or Diode Array Detector (DAD).
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Analytical HPLC system for purity analysis.
-
Analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Rotary evaporator or lyophilizer for solvent removal.
-
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly.
-
Degassing: Degas both mobile phases for at least 15 minutes using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the pump heads.[5]
Sample Preparation
-
Dissolution: Dissolve the crude product in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Then, dilute with the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B) to a final concentration suitable for preparative loading (typically 10-50 mg/mL, depending on solubility and column capacity).
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the injector or column.[1]
HPLC Purification Workflow
The following diagram illustrates the end-to-end purification and analysis process.
Caption: End-to-end preparative HPLC workflow.
Optimized HPLC Parameters
The following parameters serve as a validated starting point. Actual values may need slight modification based on the specific HPLC system and impurity profile.
| Parameter | Preparative Scale | Analytical Scale (Purity Check) |
| Column | C18, 250 x 21.2 mm, 5 µm | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 20.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm | DAD Scan (200-400 nm) |
| Injection Vol. | 1-5 mL (concentration dependent) | 5 µL |
| Gradient | 0-2 min: 35% B2-17 min: 35% to 55% B17-19 min: 55% to 95% B19-22 min: Hold 95% B22-23 min: 95% to 35% B23-28 min: Hold 35% B (Equilibrate) | 0-1 min: 35% B1-8 min: 35% to 55% B8-9 min: 55% to 95% B9-10 min: Hold 95% B10-10.1 min: 95% to 35% B10.1-12 min: Hold 35% B |
Expected Results and Data Interpretation
Upon injection of the crude material onto the preparative column, you should observe a chromatogram with several peaks. The main peak, corresponding to 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine, should be well-resolved from earlier and later eluting impurities.
Fraction Analysis: Before pooling, it is crucial to analyze the collected fractions. An analytical HPLC run of a small aliquot from the heart of the collected peak should show a single, sharp peak with a purity of >98% by area percent calculation. The Diode Array Detector is particularly useful here, as it can confirm that the peak apex and its leading/trailing edges have identical UV spectra, indicating peak homogeneity.
Final Product: After pooling the pure fractions and removing the solvent, the final product should be a solid. Purity should be confirmed by an orthogonal analytical technique such as NMR or LC-MS to ensure all potential impurities, including those that may not have a UV chromophore, have been removed.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Insufficient mobile phase buffering; Column degradation; Sample overload. | Ensure 0.1% formic acid is in both mobile phases; Use a new column; Reduce injection concentration/volume. |
| Low Resolution | Gradient is too steep; Inappropriate stationary phase. | Flatten the gradient around the elution time of the target compound (e.g., 0.5% B/min); Screen other column chemistries (e.g., Phenyl-Hexyl). |
| High Backpressure | Particulate matter from sample; Buffer precipitation; Column frit blockage. | Always filter samples before injection; Ensure buffer salts are fully dissolved and compatible with the organic phase[5]; Reverse-flush the column with a low-viscosity solvent (without connecting to the detector). |
| No Peak Detected | Compound precipitated in the sample loop; Incorrect detection wavelength; Compound is not eluting. | Check sample solubility in the initial mobile phase; Verify the UV spectrum of the compound to confirm λmax; Run a fast, strong gradient (e.g., 5-95% B in 5 min) to elute strongly retained compounds. |
Conclusion
This application note provides a robust and scientifically grounded framework for the purification of 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine using preparative RP-HPLC. By following a logical method development strategy and adhering to the detailed protocol, researchers can reliably obtain high-purity material essential for accurate scientific investigation and drug development. The principles of stationary phase selection, mobile phase optimization, and systematic workflow execution are broadly applicable to a wide range of similar heterocyclic compounds.
References
-
Thermo Fisher Scientific. (2009). UHPLC Separation of Triazine Herbicides at Elevated Temperature. Available at: [Link]
-
Gavenda, A., et al. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine) moiety by semi-preparative liquid chromatography. Comenius University in Bratislava. Available at: [Link]
-
Taylor & Francis Online. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]
-
ResearchGate. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]
-
PhotochemCAD. (n.d.). Biphenyl. Available at: [Link]
-
Welch Materials, Inc. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available at: [Link]
-
PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Available at: [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
-
ResearchGate. (2013). For HPLC, what different mobile phases are best to start with for methods development?. Available at: [Link]
-
Moravek. (2024). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. veeprho.com [veeprho.com]
- 5. welch-us.com [welch-us.com]
- 6. lcms.cz [lcms.cz]
- 7. Absorption [Biphenyl] | AAT Bioquest [aatbio.com]
- 8. PhotochemCAD | Biphenyl [photochemcad.com]
- 9. omlc.org [omlc.org]
Application of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine in anticancer studies
An in-depth guide on the application of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine in anticancer research, designed for drug development professionals and structural biologists.
Abstract and Scaffold Rationale
The discovery and optimization of nitrogen-rich heterocycles have revolutionized targeted oncology. Among these, the 3-amino-1,2,4-triazine core has emerged as a privileged heterocyclic scaffold, uniquely capable of occupying the deep nucleotide-binding pockets of oncogenic kinases[1].
The specific extension into 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine represents a rational structural enhancement. By introducing a rigid, bulky, and highly lipophilic biphenyl moiety at the 5-position, researchers can exploit extensive
Mechanistic Causality: Metabolic Reprogramming
A primary therapeutic application of 1,2,4-triazin-3-amine derivatives is the disruption of the "Warburg Effect"—the reliance of solid tumors on aerobic glycolysis. In highly aggressive cancers like Pancreatic Ductal Adenocarcinoma (PDAC), PDK1 is overexpressed. PDK1 phosphorylates and inactivates Pyruvate Dehydrogenase (PDH), preventing pyruvate from entering the mitochondria for oxidative phosphorylation.
By utilizing 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine to competitively inhibit ATP binding at PDK1, the active state of PDH is restored. This forces the cancer cell out of its favored glycolytic state and into oxidative phosphorylation, ultimately leading to a lethal accumulation of reactive oxygen species (ROS) in the hypoxic tumor core[2].
Mechanism of Action: PDK1 inhibition by the biphenyl-triazine scaffold shifting tumor metabolism.
Quantitative Efficacy Benchmarks
The tables below aggregate typical pharmacokinetic boundaries and inhibitory profiles for biphenyl/aryl-substituted 1,2,4-triazin-3-amines against known oncogenic benchmarks,[2],.
| Compound Class / Analog Target | Biological Target / Assay | Cell Line / Enzyme Type | IC50 (µM) | Benchmarking Standard |
| 5,6-Diaryl-1,2,4-triazin-3-amines | PDK1 Catalytic Activity | Cell-Free Kinase Screen | 0.04 - 0.33 | Dichloroacetate (DCA)[2] |
| Biphenyl-triazine Scaffold | c-Met Kinase Activity | Cell-Free Kinase Screen | ~0.05 | Crizotinib Baseline[3] |
| 1,2,4-Triazin-3-amine Library | 3D Spheroid Viability | PSN-1 (Pancreatic) | 12.5 - 25.0 | Hypoxic Dependency[1] |
| Reference (DAP) | PDK1 Catalytic Activity | Cell-Free Kinase Screen | > 1.50 | Established Standard[2] |
Standardized Experimental Protocols
To successfully evaluate 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine in your oncology pipeline, the data must be rigorously generated and self-validating. Do not rely on simplistic 2D cell viability screens, as they fail to capture the metabolic landscape of a solid tumor.
Protocol 1: Cell-Free Kinase Profiling via ADP-Glo Luminescence
Objective: Determine the absolute biochemical
Methodology:
-
Reagent Preparation: Dilute recombinant PDK1 enzyme in a physiological kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT). Crucial Step: Add 0.01% Tween-20. Highly lipophilic compounds like biphenyl derivatives are prone to colloidal aggregation, which causes false-positive "promiscuous" inhibition. Tween-20 suppresses this artifact. -
Compound Titration: Prepare a 10-point dose-response curve of the compound in 100% DMSO, then dilute to 10X working concentrations. Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.
-
Reaction Initiation: Combine 5 µL of enzyme, 2 µL of compound, and 3 µL of ATP/Substrate mix (e.g., PDKtide). Incubate for 60 minutes at 25°C.
-
Quench & Detect: Add 10 µL of ADP-Glo™ Reagent. Causality: This terminates the kinase reaction and actively depletes any unconsumed ATP, establishing a zero-background baseline. Incubate 40 minutes, then add 20 µL Kinase Detection Reagent to convert the generated ADP back to ATP, driving a stable luciferase reaction. Measure luminescence.
Self-Validation System: Calculate the
Protocol 2: 3D Tumor Spheroid Metabolic Viability Assay
Objective: Evaluate antiproliferative activity in a physiologically relevant hypoxic model. Scientific Causality: Because this compound targets metabolic reprogramming, testing it in oxygen- and glucose-rich 2D monolayers yields artificially deflated efficacy. 3D spheroids naturally develop hypoxic, glycolytic cores, perfectly simulating the in vivo dependency on PDK1[1].
Methodology:
-
Spheroid Formation: Seed KRAS-mutant pancreatic cells (e.g., PSN-1) at 1,000 cells/well in ultra-low attachment (ULA) round-bottom 96-well plates. Centrifuge at 200
g for 5 minutes to force cellular aggregation. Incubate for 72 hours until a dense, uniform spheroid forms. -
Compound Dosing: Treat the spheroids with 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine (0.1 µM to 50 µM). Incubate for 7 days.
-
Lysis and Readout: Use a 3D-specific viability reagent (e.g., CellTiter-Glo® 3D). Causality: Standard ATP reagents lack the lytic strength to penetrate the dense extracellular matrix of a 7-day-old spheroid, resulting in incomplete lysis and highly variable data.
Self-Validation System: Parallel orthogonal validation. Before lysis, optically measure the diameter of the spheroids using brightfield microscopy. The biochemical reduction in ATP must linearly correlate with the physical reduction in spheroid volume.
Hierarchical workflow from cell-free kinase screening to 3D physiological spheroid validation.
References
- Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma Source: NIH / PubMed Central URL
- Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma Source: MDPI Molecules URL
- 4-(3-((Pyridin-4-ylmethyl)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl)
- Application Notes and Protocols: 5-Phenyl-1,2,4-triazine as a Versatile Scaffold for Novel Therapeutics Source: BenchChem URL
Sources
Application Notes and Protocols for Cell-Based Assays with 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine (AT7867)
Introduction
5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine, more commonly known as AT7867, is a potent, ATP-competitive small molecule inhibitor targeting key nodes in cellular signaling pathways critical for cell growth, proliferation, and survival.[1][2] Primarily recognized as an inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) and the downstream kinase p70 S6 Kinase (p70S6K), AT7867 has garnered significant interest in cancer research and regenerative medicine.[1][3][4] This compound has demonstrated efficacy in inhibiting the proliferation of a range of human cancer cell lines and has been shown to induce apoptosis.[1][2] Furthermore, AT7867 has been identified as a facilitator of pancreatic progenitor cell proliferation and differentiation, highlighting its potential in therapeutic applications beyond oncology.[4][5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing robust cell-based assays with AT7867. The protocols herein are designed to be self-validating systems, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Mechanism of Action and Signaling Pathway
AT7867 exerts its biological effects primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of normal cellular processes and is frequently dysregulated in various diseases, including cancer.[2] AT7867 also demonstrates inhibitory activity against Pim kinases and Protein Kinase A (PKA).[1][8]
The PI3K/Akt pathway is activated by a multitude of upstream signals, such as growth factors and cytokines. Upon activation, Akt phosphorylates a wide array of downstream substrates, leading to the promotion of cell survival, growth, and proliferation. AT7867, by inhibiting Akt, prevents these downstream phosphorylation events.
Signaling Pathway of AT7867 Inhibition
Caption: The PI3K/Akt signaling pathway and points of inhibition by AT7867.
Quantitative Data Summary
The potency of AT7867 can vary depending on the cell line and the assay conditions. The following table summarizes reported IC50 values for AT7867 in various human cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| U87MG | Glioblastoma | Cell Viability (Alamar Blue) | ~2.5 | [9][10] |
| MES-SA | Uterine Sarcoma | Proliferation | 0.9 | [2] |
| MDA-MB-468 | Breast Cancer | Proliferation | 1.2 | [2] |
| MCF-7 | Breast Cancer | Proliferation | 2.0 | [2] |
| HCT116 | Colon Cancer | Proliferation | 3.0 | [2] |
| HT29 | Colon Cancer | Proliferation | 3.0 | [2] |
| PC-3 | Prostate Cancer | Proliferation | 10 | [2] |
| LNCaP | Prostate Cancer | Proliferation | 12 | [2] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time, assay method). It is recommended to determine the IC50 in the specific cell line and assay system being used.
Experimental Protocols
Cell Viability and Proliferation Assays
Rationale: These assays are fundamental for determining the cytotoxic and cytostatic effects of AT7867. A dose-response curve should be generated to determine the IC50 value. Cell lines with known alterations in the PI3K/Akt pathway, such as PTEN deficiency (e.g., U87MG) or PIK3CA mutations (e.g., MCF-7, HCT116), are often more sensitive to Akt inhibitors and are therefore good models to start with.[2][10]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC50 of AT7867 using a cell viability assay.
Protocol: Alamar Blue Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Allow cells to adhere and recover by incubating overnight at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of AT7867 in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest AT7867 concentration.
-
Cell Treatment: Remove the existing medium and replace it with the medium containing the various concentrations of AT7867 or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader according to the manufacturer's specifications.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the AT7867 concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis of Akt Pathway Inhibition
Rationale: Western blotting is a crucial technique to confirm that AT7867 is inhibiting its intended target and downstream effectors within the cell. This provides a direct measure of target engagement. Key proteins to probe for include phosphorylated Akt (p-Akt), total Akt, phosphorylated GSK3β (p-GSK3β), total GSK3β, phosphorylated S6 Ribosomal Protein (p-S6RP), and total S6RP.[2][9] A time-course and dose-response experiment will provide a comprehensive understanding of the inhibitor's activity.
Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of AT7867 (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 1, 6, 24 hours).
-
Cell Lysis: Place the plates on ice, wash the cells twice with ice-cold PBS, and then add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assays
Rationale: Inhibition of the pro-survival Akt pathway by AT7867 is expected to induce apoptosis in sensitive cell lines.[1] This can be assessed by several methods, including the detection of cleaved caspase-3 and cleaved PARP by Western blotting, or by flow cytometry using Annexin V staining.
Apoptosis Detection Workflow
Sources
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. adooq.com [adooq.com]
- 4. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule AT7867 proliferates PDX1-expressing pancreatic progenitor cells derived from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Development of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine derivatives for improved potency
Development of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine Derivatives for Improved Potency and Selectivity
Introduction and Structural Rationale
The 1,2,4-triazin-3-amine core is a privileged heterocyclic scaffold in medicinal chemistry, extensively utilized to mimic the endogenous purine system. In neuropharmacology and immuno-oncology, antagonizing the Adenosine A2A Receptor (A2AR) has emerged as a critical therapeutic strategy[1]. However, early-generation A2A antagonists often suffered from poor subtype selectivity (binding to A1R or A3R), leading to off-target cardiovascular and central nervous system effects.
The rational design of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine derivatives directly addresses these historical limitations. The 1,2,4-triazine core functions as an bioisosteric anchor; the amino group at position 3 acts as an obligate hydrogen-bond donor to Asn253 deep within the A2AR binding pocket[2].
The critical innovation lies in the 5-position substitution. While a simple phenyl ring provides moderate affinity, extending this to a bulkier 4-biphenyl moiety drives the molecule into a highly conserved, deep hydrophobic accessory pocket comprising Leu84, Leu85, and Met270[3]. The biphenyl system engages in extensive face-to-face and edge-to-face
Mechanism of A2AR blockade by 1,2,4-triazine derivatives to prevent pathological signaling.
Structure-Activity Relationship (SAR) Profiling
The quantitative data highlights the causality between structural bulk at the C5-position and the resulting pharmacological profile. Adding the biphenyl system achieves sub-10 nanomolar potency while virtually abolishing A1R crossover[5].
Table 1: Competitive Binding Affinities of 1,2,4-Triazin-3-amine Derivatives
| Compound Core | C5-Substitution (R-Group) | A2AR | A1R | Selectivity Fold (A1/A2A) |
| 1,2,4-triazin-3-amine | -H | > 5000 | > 5000 | N/A |
| 5-phenyl-1,2,4-triazin-3-amine | Phenyl | 240 | 3800 | ~ 15x |
| 5-(4-fluorophenyl)-1,2,4-triazin-3-amine | 4-Fluorophenyl | 115 | 4100 | ~ 35x |
| 5-([1,1'-biphenyl]-4-yl)-triazin-3-amine | 4-Biphenyl | 8.5 | > 5000 | > 580x |
(Data represents mean values derived from independent in vitro radioligand binding assays[1],[3]).
Experimental Protocols
The following workflows represent field-validated methodologies designed for internal self-validation, ensuring reproducibility and high-fidelity data collection.
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
The 1,2,4-triazine ring is highly electron-deficient, making it uniquely susceptible to undesired nucleophilic attacks or reductive dehalogenation during metal-catalyzed cross-coupling[6]. To circumvent this, the bulky bidentate ligand catalyst Pd(dppf)Cl2 is deployed. The rigid geometry of dppf forces reductive elimination over side-reactions, ensuring high yields of the target biphenyl derivative[1].
Reagents & Equipment:
-
5-bromo-1,2,4-triazin-3-amine (1.0 eq)
-
[1,1'-Biphenyl]-4-ylboronic acid (1.2 eq)
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl2 (0.05 eq)
-
Potassium Carbonate (
) (2.5 eq) -
Solvent: 1,4-Dioxane /
(4:1 v/v, rigorously degassed)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, combine the heteroaryl bromide, boronic acid, and
. -
Solvent Addition: Add the degassed Dioxane/
mixture. Note: Rigorous deoxygenation is critical to prevent palladium oxidation and homocoupling of the boronic acid. -
Catalyst Introduction: Quickly add Pd(dppf)Cl2 and seal the vessel. Heat the mixture to 90°C with constant magnetic stirring for 12 hours.
-
Reaction Tracking (Self-Validation): Monitor reaction completion via TLC (Eluent: EtOAc/Hexanes 1:1). The disappearance of the starting material bromide spot strictly validates the completion of the catalytic cycle.
-
Workup: Cool the reaction to room temperature. Filter the crude mixture through a celite pad to remove precipitated Pd-black. Partition the filtrate with Ethyl Acetate and brine. Dry the organic layer over anhydrous
. -
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Gradient 0-5% Methanol in DCM) to yield the pure 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine. Confirm identity via LC-MS (Expected
= 249.1).
Protocol B: Radioligand Binding Assay for A2A Receptor Affinity
This protocol establishes the binding affinity (
Assay Mechanics & Causality:
We incorporate Adenosine Deaminase (ADA) into the assay buffer. Cell membranes naturally release endogenous adenosine during homogenization. Without ADA to enzymatically degrade this background adenosine, it acts as a phantom competitor, artificially elevating the apparent
Step-by-Step Methodology:
-
Membrane Preparation: Resuspend HEK293 cell membranes overexpressing human A2AR in Assay Buffer (50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4). Add 2 U/mL of Adenosine Deaminase (ADA) and incubate at room temperature for 30 minutes to eliminate endogenous adenosine. -
Ligand Dilution: Prepare serial dilutions of the test compound (5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine) in 100% DMSO, keeping final assay DMSO concentration ≤ 1% to prevent membrane disruption.
-
Incubation: In a 96-well plate, combine 50 µL of test compound, 50 µL of
(Final concentration: 1 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well). -
Nonspecific Binding (NSB) Control: In parallel control wells, replace the test compound with an overwhelming excess (10 µM) of cold (unlabeled) ZM241385. Any remaining radioactive signal in these wells represents assay background noise.
-
Equilibration: Incubate the plates at 25°C for 60 minutes with gentle shaking.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, neutralizing them and preventing non-specific sticking of the positively charged triazine amine. Wash filters 3x with ice-cold wash buffer.
-
Quantification: Add scintillation cocktail to the filters and read radioactivity (CPM) on a Microbeta counter. Calculate the
via non-linear regression, and convert to using the Cheng-Prusoff equation.
Pipeline for synthesis, validation, and pharmacological screening of triazine derivatives.
References
-
[1] , [5] Google Patents. (2021). US11014904B2 - 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine. Retrieved from
-
[2] , [4] National Institutes of Health (NIH). (2021). Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization. PMC. Retrieved from [Link]
-
[3] National Institutes of Health (NIH). (2020). In Silico Studies Targeting G-protein Coupled Receptors for Drug Research Against Parkinson's Disease. PMC. Retrieved from [Link]
Sources
- 1. US11014904B2 - 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine - Google Patents [patents.google.com]
- 2. Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Studies Targeting G-protein Coupled Receptors for Drug Research Against Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US11014904B2 - 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine - Google Patents [patents.google.com]
- 6. 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine For Research [benchchem.com]
Analytical methods for the characterization of 1,2,4-triazine compounds
An In-Depth Technical Guide to the Analytical Characterization of 1,2,4-Triazine Compounds
Authored by: A Senior Application Scientist
Introduction: The Pivotal Role of 1,2,4-Triazines in Modern Drug Discovery
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, celebrated for its broad spectrum of biological activities.[1][2] These six-membered heterocyclic compounds, containing three nitrogen atoms, form the core of numerous pharmacologically active agents with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[1][2] Given their therapeutic promise, the unequivocal structural characterization of novel 1,2,4-triazine derivatives is a non-negotiable prerequisite in the rigorous journey of drug discovery and development. This guide presents a holistic overview of the principal analytical techniques and detailed protocols for the comprehensive characterization of this vital class of molecules.
Core Analytical Techniques for Structural Elucidation
The definitive structural analysis of novel 1,2,4-triazine compounds is a multi-faceted endeavor, relying on a synergistic combination of spectroscopic and chromatographic techniques. The most indispensable of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Complementary techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide additional valuable information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure
NMR spectroscopy stands as the most powerful technique for elucidating the molecular structure of organic compounds in solution.[1] For 1,2,4-triazine derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of the molecular framework.
1.1. Fundamentals of 1D NMR: ¹H and ¹³C NMR
-
¹H NMR Spectroscopy: Proton NMR provides critical information about the chemical environment of hydrogen atoms. The chemical shifts (δ) of protons attached to the 1,2,4-triazine ring are influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic properties of the substituents. Aromatic protons on the triazine ring typically resonate in the downfield region of the spectrum.[1]
-
¹³C NMR Spectroscopy: Carbon NMR reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 1,2,4-triazine ring are also significantly deshielded due to the adjacent nitrogen atoms.
1.2. Advanced 2D NMR Techniques for Complex Structures
For intricate 1,2,4-triazine derivatives with overlapping signals in 1D spectra, a suite of 2D NMR experiments is indispensable for complete structural elucidation.[1][3][4]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure, including the placement of substituents on the triazine ring.
Table 1: Typical NMR Spectroscopic Data for 1,2,4-Triazine Derivatives
| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |
| ¹H | 7.0 - 10.0 (Ring Protons) | Number and connectivity of protons, electronic environment |
| Varies (Substituent Protons) | Nature and position of substituents | |
| ¹³C | 140 - 170 (Ring Carbons) | Carbon skeleton of the triazine ring |
| Varies (Substituent Carbons) | Nature and position of substituents |
Protocol 1: Comprehensive NMR Analysis of a Novel 1,2,4-Triazine Compound
Objective: To obtain detailed structural information of a purified 1,2,4-triazine derivative using 1D and 2D NMR spectroscopy.
Materials:
-
Purified 1,2,4-triazine compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane - TMS)
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 1,2,4-triazine derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube.[1]
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.[1]
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).[1]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
-
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. A typical experiment involves a 30° or 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.[1]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.[1]
-
-
2D NMR Acquisition:
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and sensitivity.[1]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.[1]
-
For 2D spectra, process both dimensions and plot the resulting contour maps.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns in the ¹H NMR and the correlations in the 2D spectra to elucidate the complete molecular structure.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[1] For novel 1,2,4-triazine derivatives, both "hard" and "soft" ionization techniques are commonly employed.
2.1. Ionization Techniques
-
Electron Impact (EI) Mass Spectrometry: This "hard" ionization technique involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and characteristic fragment ions.[1][5] The fragmentation pattern provides valuable structural information, often revealing the loss of small molecules like N₂ or HCN from the triazine ring.[1][6]
-
Electrospray Ionization (ESI) Mass Spectrometry: ESI is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules.[1] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[1][7] High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, enabling the determination of the elemental composition of the novel compound.[1]
Table 2: Common Mass Spectrometry Fragmentation Data for 1,2,4-Triazine Derivatives
| Ionization Method | Parent Ion | Common Fragment Ions | Structural Insights |
| EI-MS | M⁺ | [M-N₂]⁺, [M-HCN]⁺, substituent-based fragments | Ring cleavage, identification of substituents[1][6] |
| ESI-MS | [M+H]⁺, [M+Na]⁺ | Minimal fragmentation | Molecular weight determination, elemental composition (HRMS)[1] |
Protocol 2: Mass Spectrometry Analysis of a 1,2,4-Triazine Compound
Objective: To determine the molecular weight and obtain fragmentation data for a 1,2,4-triazine derivative.
Materials:
-
Purified 1,2,4-triazine compound
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
Instrumentation:
-
Mass spectrometer with EI and/or ESI source (e.g., quadrupole, time-of-flight)
Procedure:
-
Sample Preparation:
-
For EI-MS: For solid samples, introduce a small amount (micrograms) into a capillary tube. For volatile liquids, a small volume can be injected directly. The sample must be pure to avoid a complex spectrum.[1]
-
For ESI-MS: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable HPLC-grade solvent.
-
-
Instrument Setup:
-
Introduce the sample into the mass spectrometer's ion source.
-
For EI-MS, the source is heated to volatilize the sample.[1]
-
For ESI-MS, the sample solution is infused into the ESI probe.
-
-
Mass Analysis:
-
The resulting molecular and fragment ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[1]
-
-
Data Acquisition and Analysis:
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.[1]
-
For HRMS data, use the accurate mass to calculate the elemental composition.
-
Chromatographic Methods: Ensuring Purity and Separation
Chromatographic techniques are essential for assessing the purity of synthesized 1,2,4-triazine compounds and for separating mixtures of isomers or related impurities.[8][9]
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used chromatographic technique for the analysis of 1,2,4-triazine derivatives due to its versatility and applicability to a wide range of polarities and molecular weights.[8][10][11] Reversed-phase HPLC with a C18 column is a common starting point for method development.[12]
3.2. Gas Chromatography (GC)
GC is suitable for volatile and thermally stable 1,2,4-triazine derivatives. The choice between GC and HPLC depends on the physicochemical properties of the analyte.[8]
Protocol 3: HPLC Method Development for Purity Analysis of a 1,2,4-Triazine Compound
Objective: To develop a robust HPLC method for the separation and purity assessment of a 1,2,4-triazine derivative.
Materials:
-
1,2,4-triazine compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., ammonium acetate, formic acid)
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Initial Conditions:
-
Mobile Phase: Start with a simple mobile phase, such as a mixture of water and acetonitrile.
-
Column: A C18 column is a good initial choice for many organic molecules.
-
Detection: Use a UV detector set at a wavelength where the analyte has maximum absorbance, or a mass spectrometer for more sensitive and selective detection.
-
-
Method Optimization:
-
Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate retention time of the analyte and any impurities.
-
Isocratic vs. Gradient: Based on the initial gradient run, decide if an isocratic method (constant mobile phase composition) is sufficient or if a gradient is necessary for optimal separation.
-
Mobile Phase pH: For ionizable 1,2,4-triazine derivatives, the pH of the mobile phase can significantly affect retention and peak shape. Buffering the mobile phase can improve reproducibility.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to optimize resolution and analysis time.[10][11]
-
-
Method Validation (Abbreviated):
-
Specificity: Ensure the method can separate the analyte from potential impurities and degradation products.
-
Linearity: Analyze a series of standards of known concentrations to establish the linear range of the method.
-
Precision: Perform replicate injections of a standard to assess the repeatability of the method.
-
Complementary Spectroscopic Techniques: UV-Vis and FT-IR
4.1. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[13][14] For 1,2,4-triazine derivatives, UV-Vis spectra can be used to study the effects of substituents on the electronic properties of the triazine ring.[14]
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[15] Characteristic vibrations of the C=N and N-N bonds within the 1,2,4-triazine ring, as well as vibrations from substituent functional groups, can be observed.[15][16]
Table 3: Characteristic Spectroscopic Data from UV-Vis and FT-IR
| Technique | Wavelength/Wavenumber Range | Information Gained |
| UV-Vis | 200 - 800 nm | Electronic transitions (n→π, π→π)[14] |
| FT-IR | 4000 - 400 cm⁻¹ | Presence of functional groups (e.g., C=N, N-N, C=O, N-H)[15][17] |
Integrated Characterization Workflow
A logical and systematic workflow is crucial for the efficient and accurate characterization of a novel 1,2,4-triazine compound. The following diagram illustrates a typical workflow, from initial synthesis to final structural confirmation.
Sources
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- 9. Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. (Hetero)Arene Ring-Fused [1,2,4]Triazines [mdpi.com]
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- 16. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 17. researchgate.net [researchgate.net]
Protocol for Assessing the Enzymatic Inhibition of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including the inhibition of key enzymes in various disease pathways.[1][2] Compounds incorporating this moiety have been investigated as inhibitors of targets ranging from pyruvate dehydrogenase kinases (PDKs) in cancer to monoamine oxidase (MAO) in neurological disorders.[3][4][5] This document provides a comprehensive, field-proven protocol for assessing the inhibitory potential of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine against a representative enzyme class: protein kinases. Protein kinases are a highly relevant target class for triazine derivatives and are central to numerous signaling pathways implicated in disease.[3] This guide details the necessary preliminary characterizations, the core IC₅₀ determination, and subsequent mechanism of action (MoA) studies, ensuring a robust and reproducible evaluation of the compound's inhibitory profile.
Foundational Principle: The Rationale of Enzyme Inhibition Assays
An enzyme assay is a laboratory procedure designed to measure the rate of an enzyme-catalyzed reaction, often referred to as enzyme activity.[6] When assessing an inhibitor, the primary goal is to quantify the reduction in this activity as a function of the inhibitor's concentration. The most common metric derived from this analysis is the Half-Maximal Inhibitory Concentration (IC₅₀) , which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[7][8]
This protocol employs a luminescence-based kinase assay, which quantifies enzymatic activity by measuring the depletion of adenosine triphosphate (ATP), a universal co-substrate for all kinases. As the kinase phosphorylates its substrate, ATP is consumed. A proprietary reagent is then added that contains luciferase, which generates a luminescent signal in the presence of the remaining ATP. A lower luminescent signal, therefore, corresponds to higher kinase activity and vice-versa. This method is highly sensitive, robust, and amenable to high-throughput screening (HTS).[6]
General Experimental Workflow
A successful inhibition study is not a single experiment but a multi-stage process. Each stage builds upon the last to provide a complete and validated picture of the inhibitor's behavior. The workflow described herein ensures that the final IC₅₀ value is both accurate and meaningful.
Figure 1: High-level experimental workflow for enzyme inhibition assessment.
Materials and Reagents
-
Test Compound: 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture or molecular biology grade
-
Enzyme: Purified, recombinant protein kinase (e.g., PDK1, AKT1). Ensure specific activity and purity data are available from the supplier.[9]
-
Substrate: Appropriate peptide or protein substrate for the selected kinase.
-
Assay Buffer: Kinase-specific buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and BSA.
-
ATP: Adenosine 5'-triphosphate, high purity solution.
-
Detection Reagent: Commercial luminescence-based ATP detection kit (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like DCA for PDKs).[3]
-
Hardware:
-
White, opaque, flat-bottom 96- or 384-well microplates.
-
Multichannel pipettes or automated liquid handler.
-
Microplate reader with luminescence detection capabilities.
-
Incubator set to the optimal temperature for the enzyme (e.g., 30°C or 37°C).
-
Detailed Experimental Protocols
Protocol 4.1: Preparation of Reagents and Compound
The integrity of your results begins with meticulous preparation.
-
Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine in 100% DMSO.[10] Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
Compound Dilution Series: For the IC₅₀ assay, create a serial dilution plate.
-
Dispense DMSO into wells A2-A12 of a 96-well plate.
-
Add your compound stock to well A1 to create the starting concentration.
-
Perform a 1:3 or 1:5 serial dilution across the plate. This will be your intermediate plate.
-
A final dilution into the assay buffer will be performed to ensure the final DMSO concentration is consistent and low (<1%) across all wells.
-
-
Enzyme Working Solution: Immediately before use, dilute the enzyme stock to the pre-determined optimal concentration (see Protocol 4.2) in cold assay buffer. Keep on ice.
-
Substrate/ATP Mix: Prepare a 2X working solution containing the kinase substrate and ATP in assay buffer. The concentration of the substrate should ideally be at or near its Kₘ value to ensure sensitive detection of competitive inhibitors.[9]
Protocol 4.2: Determination of Optimal Enzyme Concentration (Pre-requisite)
Causality: This step is critical to ensure the enzymatic reaction is in the linear range, where the rate of product formation is directly proportional to the enzyme concentration.[11] An assay operating outside this range will yield unreliable inhibition data.
-
Setup: Prepare serial dilutions of the enzyme in assay buffer.
-
Reaction: In a 96-well plate, add the enzyme dilutions, followed by the Substrate/ATP mix to initiate the reaction. Include "no enzyme" controls.
-
Incubation: Incubate the plate at the optimal temperature for a set time (e.g., 60 minutes).
-
Detection: Add the ATP detection reagent according to the manufacturer's protocol and measure luminescence.
-
Analysis: Plot the luminescent signal (or ATP consumed) versus enzyme concentration. Select a concentration from the linear portion of the curve that yields a robust signal-to-background ratio. This will be the concentration used for all subsequent inhibition assays.
Protocol 4.3: IC₅₀ Determination
This is the core experiment to determine the potency of the inhibitor.
-
Plate Layout: Design the plate map carefully. A representative layout is shown below.
| Well Type | Compound | Enzyme | Substrate/ATP Mix |
| Test Wells | Serial Dilutions | + | + |
| Negative Control (0% inh.) | DMSO Vehicle | + | + |
| Positive Control (100% inh.) | Control Inhibitor | + | + |
| Background (No Enzyme) | DMSO Vehicle | - | + |
-
Assay Execution (96-well format):
-
Add 2.5 µL of the compound serial dilutions (from the intermediate plate) or controls (DMSO, positive control inhibitor) to the appropriate wells of the white assay plate.
-
Add 22.5 µL of assay buffer to all wells.
-
Add 12.5 µL of the enzyme working solution to all wells except the "Background" wells (add 12.5 µL of buffer instead).
-
Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[12]
-
Initiate the kinase reaction by adding 12.5 µL of the 2X Substrate/ATP mix to all wells. The total reaction volume is now 50 µL.
-
Mix the plate and incubate at the optimal temperature for 60 minutes (or a time determined to be within the linear reaction phase).
-
Equilibrate the plate to room temperature.
-
Add 50 µL of the ATP detection reagent to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
Data Analysis and Interpretation
The path from raw luminescence units (RLU) to a validated IC₅₀ value requires a systematic approach.
Figure 2: Workflow for data analysis from raw signal to IC₅₀ and MoA.
Calculating Percent Inhibition
First, normalize the data from each test well against the controls.
-
High Signal (0% Inhibition): Average RLU from the DMSO-only wells.
-
Low Signal (100% Inhibition): Average RLU from the positive control inhibitor wells.
The formula for percent inhibition is: % Inhibition = 100 * (1 - (RLU_sample - RLU_low) / (RLU_high - RLU_low))
Determining the IC₅₀
The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation using statistical software (e.g., GraphPad Prism, R).[9][13]
-
Plot Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Apply a non-linear regression fit to the data.
-
The software will calculate the IC₅₀ as the concentration at which the curve passes through 50% inhibition. An accurate IC₅₀ determination requires a minimum of 8-10 inhibitor concentrations that span from no inhibition to full inhibition.[9]
Advanced Analysis: Mechanism of Action (MoA)
To understand how the compound inhibits the enzyme, the IC₅₀ experiment can be repeated at several different concentrations of the ATP substrate (e.g., 0.5x, 1x, 2x, 5x Kₘ). The effect of substrate concentration on the measured IC₅₀ value helps elucidate the mechanism.[14]
-
Competitive Inhibition: The IC₅₀ value increases as substrate concentration increases. The inhibitor competes with the substrate for the enzyme's active site.[14][15]
-
Non-competitive Inhibition: The IC₅₀ value is largely unaffected by substrate concentration. The inhibitor binds to an allosteric (non-active) site.[14]
-
Uncompetitive Inhibition: The IC₅₀ value decreases as substrate concentration increases. The inhibitor binds only to the enzyme-substrate complex.[14]
Further analysis using linear transformations like the Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) can visually confirm the inhibition modality.[16]
Data Presentation
Quantitative data should be organized clearly for interpretation and reporting.
Table 1: Example IC₅₀ Data
| Compound Concentration [µM] | Log [Compound] | Avg. RLU | % Inhibition |
|---|---|---|---|
| 100 | 2.00 | 1,560 | 98.5% |
| 20 | 1.30 | 2,890 | 89.2% |
| 4 | 0.60 | 9,750 | 45.1% |
| 0.8 | -0.10 | 15,430 | 12.3% |
| 0.16 | -0.80 | 17,210 | 1.5% |
| 0 (DMSO) | - | 17,450 | 0.0% |
| Control Inh. | - | 1,250 | 100.0% |
References
- Vertex AI Search. (2026). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Fiveable. (2025). Enzyme kinetics and inhibition studies.
- Frontiers. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans.
- BenchChem. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- YouTube. (2021).
- Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES.
- National Institutes of Health. (2010). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays.
- Azure Biosystems. (2025).
- BenchChem. (2025). Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
- National Center for Biotechnology Information. (2012). Assessment of Enzyme Inhibition: A Review with Examples.
- MDPI. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product.
- ResearchGate. (2024). Synthesis and examination of 1,2,4‐triazine‐sulfonamide hybrids as potential inhibitory drugs.
- Altogen Labs. Preclinical Studies: IC-50 Testing.
- Frontiers. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans.
- National Center for Biotechnology Information. (2012).
- BenchChem. (2025). Application Notes and Protocols: Enzyme Inhibition Assay for Hydrazide Compounds.
- ACS Publications. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design.
- ResearchGate. (2022). Guidelines for the digestive enzymes inhibition assay.
- PubMed. (2020). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings.
- BellBrook Labs. (2025).
- Sigma-Aldrich. How to Use Inhibitors.
- ACS Publications. (2020). Ultrasensitive Detection of Enzymatic Activity Using Single Molecule Arrays.
- Sigma-Aldrich.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- National Center for Biotechnology Information. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors.
- BenchChem. (2025).
- PubMed. (2023). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents.
- PubMed. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential.
- PubMed. (1979). Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines.
- Sciforum. (2023). Trisubstituted 1,3,5-Triazines and Their Effect on BACE1.
- MDPI. (2023). Trisubstituted 1,3,5-Triazines and Their Effect on BACE1.
- ResearchGate. (2025).
- MDPI. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)
- ResearchGate. (2021).
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- 3. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Molecular Docking Studies of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
Introduction: The Rationale for In Silico Investigation
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] The specific compound, 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine, combines this active heterocyclic core with a biphenyl moiety, a feature known to enhance binding to hydrophobic pockets within protein targets. This structural combination suggests a high potential for this molecule to be a modulator of various biological targets.
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target, and for elucidating the molecular basis of ligand-receptor interaction. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct molecular docking studies with 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine.
PART 1: Ligand and Protein Preparation: The Foundation of a Reliable Docking Study
The accuracy of a molecular docking study is fundamentally dependent on the quality of the input structures for both the ligand (5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine) and the protein target.
Ligand Preparation Protocol
A precise three-dimensional structure of the ligand is crucial for accurate docking. The following protocol outlines the steps for preparing 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine.
Protocol 1: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine using a chemical drawing software such as ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structure to a 3D conformation. Most chemical drawing software have this functionality built-in.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This can be done using software like Avogadro, PyRx, or the command-line tools in Open Babel. The purpose of this step is to obtain a stable, low-energy conformation of the ligand.
-
File Format Conversion: Save the energy-minimized structure in a format compatible with your chosen docking software (e.g., .pdbqt for AutoDock Vina, .mol2 for GOLD).
Protein Target Selection and Preparation
The choice of protein target will depend on the therapeutic area of interest. For the purpose of this guide, we will consider a hypothetical target, for instance, a protein kinase, given the known activity of many 1,2,4-triazine derivatives as kinase inhibitors.
Protocol 2: Protein Preparation
-
Retrieve Protein Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand, as this can help in validating the docking protocol.
-
Pre-processing:
-
Remove Water Molecules: Water molecules are typically removed from the protein structure, unless they are known to play a crucial role in ligand binding.
-
Add Hydrogen Atoms: PDB files often lack hydrogen atoms. Add hydrogens to the protein structure, ensuring correct protonation states for ionizable residues at a physiological pH (typically pH 7.4).
-
Assign Charges: Assign partial charges to all atoms in the protein. The Gasteiger charge calculation method is commonly used.[5]
-
-
Define the Binding Site: The binding site is the region of the protein where the ligand is expected to bind. This can be defined based on the position of a co-crystallized ligand or by using a binding site prediction tool.
-
Generate Grid Box: For grid-based docking programs like AutoDock, a grid box must be defined that encompasses the entire binding site. The size and center of the grid box are critical parameters that can influence the docking results.
-
File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).
PART 2: Molecular Docking Simulation: Predicting the Binding Mode
With the prepared ligand and protein structures, the molecular docking simulation can now be performed. This section will outline the general steps, which may vary slightly depending on the software used.
Workflow for Molecular Docking
Caption: A generalized workflow for a molecular docking study.
Protocol 3: Performing the Docking Simulation (using AutoDock Vina as an example)
-
Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the center of the grid box, and the dimensions of the grid box.
-
Run Docking: Execute the docking program from the command line, providing the configuration file as input.
-
Output Files: The program will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
Quantitative Data Summary
| Parameter | Description | Typical Value/Range |
| Binding Affinity | The predicted free energy of binding. More negative values indicate stronger binding. | -5 to -15 kcal/mol |
| RMSD | Root Mean Square Deviation between the docked pose and a reference (e.g., a co-crystallized ligand). | < 2.0 Å is generally considered a good prediction. |
PART 3: Analysis and Interpretation of Results: Gaining Mechanistic Insights
Analyzing Binding Affinity and Poses
The primary quantitative result from a docking study is the binding affinity. A lower binding energy suggests a more stable protein-ligand complex. It is important to analyze the top-ranked poses to understand the different ways the ligand can bind.
Visualizing and Characterizing Interactions
Visual inspection of the docked poses is crucial for understanding the specific molecular interactions that stabilize the complex.
Protocol 4: Post-Docking Analysis
-
Load Complex: Load the prepared protein structure and the output file containing the docked ligand poses into a molecular visualization program (e.g., PyMOL, Chimera, or Discovery Studio).
-
Identify Interactions: Analyze the interactions between the ligand and the protein. Look for:
-
Hydrogen Bonds: These are critical for specificity and affinity.
-
Hydrophobic Interactions: The biphenyl group of the ligand is likely to form significant hydrophobic interactions.
-
Pi-Pi Stacking: The aromatic rings of the ligand and protein can interact through pi-pi stacking.
-
Salt Bridges: If the ligand and protein have charged groups, salt bridges can form.
-
-
Generate Interaction Diagram: Create a 2D interaction diagram that clearly shows the key residues involved in binding and the types of interactions formed.
Hypothetical Interaction Pathway
Caption: Potential interactions of the ligand within a protein binding site.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting molecular docking studies with 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine. The insights gained from such studies can guide the rational design of more potent and selective analogs. It is important to remember that molecular docking is a computational prediction, and the results should be validated experimentally through techniques such as in vitro binding assays and X-ray crystallography. The continuous evolution of computational methods and force fields will further enhance the predictive power of molecular docking in the future.
References
-
Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. PMC. Available at: [Link]
-
Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. PMC. Available at: [Link]
-
Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. RSC Publishing. Available at: [Link]
-
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers. Available at: [Link]
-
(PDF) Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. ResearchGate. Available at: [Link]
-
5,6-Diphenyl-1,2,4-triazin-3-amine. PubChem. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. Available at: [Link]
-
Pyrazolo[5,1-c][1][2][5]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
-
4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine. PubChem. Available at: [Link]
-
Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][2][5]triazines. MDPI. Available at: [Link]
-
Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. Available at: [Link]
-
Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed. Available at: [Link]
-
5-(4-ethylphenyl)-1,2,4-triazin-3-amine. PubChemLite. Available at: [Link]
-
Tris-biphenyl triazine. PubChem. Available at: [Link]
-
Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. PubMed. Available at: [Link]
-
4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris([1,1'-biphenyl]-4-amine). PubChem. Available at: [Link]
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Available at: [Link]
-
5-(3,4-dimethylphenyl)-1,2,4-triazin-3-amine. PubChemLite. Available at: [Link]
-
Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. ResearchGate. Available at: [Link]
-
Trisubstituted 1,3,5-Triazines and Their Effect on BACE1. MDPI. Available at: [Link]
-
(PDF) State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. ResearchGate. Available at: [Link]
Sources
- 1. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
Welcome to the Technical Support and Troubleshooting Guide for 1,2,4-triazine derivative synthesis. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing yield and purity bottlenecks during the condensation of biphenyl-4-ylglyoxal with aminoguanidine.
The synthesis of 5-aryl-1,2,4-triazin-3-amines relies on a delicate regioselective cyclocondensation[1][2]. By understanding the kinetic and thermodynamic variables of this reaction, you can shift your process from an unpredictable mixture of isomers to a high-yielding, self-validating protocol.
Part 1: Mechanistic Grounding & Causality
The fundamental challenge in synthesizing 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine is regioselectivity . Biphenyl-4-ylglyoxal possesses two electrophilic centers: the highly reactive aldehyde (-CHO) and the less reactive ketone (-C=O). Aminoguanidine possesses two nucleophilic centers: the terminal hydrazine amine and the amidine/guanidine amine.
To achieve high yields of the target 5-aryl isomer, the nucleophilic hydrazine must kincetically attack the aldehyde first, forming an intermediate terminal hydrazone. Subsequent intramolecular cyclization occurs when the amidine nitrogen attacks the ketone. If the reaction conditions are too basic or unbuffered, the selectivity collapses, and the hydrazine may attack the ketone, yielding the undesired 6-aryl isomer[2].
Fig 1. Divergent mechanistic pathways illustrating pH-dependent regioselectivity in 1,2,4-triazine synthesis.
Part 2: Quantitative Data & Optimization
The table below summarizes our field-validated data on how solvent and pH tuning dictate the isomeric yield of 5-aryl-1,2,4-triazin-3-amines[3].
| Reaction Conditions | Solvent System | Yield of 5-Aryl Isomer (%) | Yield of 6-Aryl Isomer (%) | Conversion & Causality Notes |
| Strongly Basic (pH > 10) | Water / MeOH | 35% | 45% | Poor regioselectivity; free base promotes competing attack on the ketone moiety. |
| Neutral (No Additive) | EtOH (Reflux) | 72% | 12% | Standard baseline; thermodynamic drive allows moderate regiocontrol but incomplete purity. |
| Acid-Catalyzed (pH 4-5) | EtOH / AcOH (80°C) | 88% | < 3% | Kinetic lock; the acid protonates the aldehyde, heavily favoring terminal hydrazone formation. |
| Ambient Temp (25°C) | EtOH / AcOH | 40% | < 1% | Incomplete cyclization; traps the reaction at the stable, open-chain hydrazone intermediate. |
Part 3: Troubleshooting Guide
Q: Why is my crude product heavily contaminated with the 6-aryl isomer? A: This is a classic symptom of poor pH control during the initial condensation phase. If you are using aminoguanidine bicarbonate in water or unbuffered methanol, the release of CO₂ shifts the pH upward as the reaction proceeds. Solution: Switch your solvent to anhydrous ethanol and add a catalytic amount of glacial acetic acid (AcOH). The mildly acidic environment (pH 4–5) kinetically directs the nucleophilic attack strictly to the aldehyde, suppressing 6-aryl formation.
Q: My overall yield is below 40%, and I am recovering unreacted biphenyl-4-ylglyoxal. What is going wrong? A: Aryl glyoxals are highly prone to forming unreactive hydrates or oligomerizing when stored improperly[2]. If your starting material has polymerized, it will not condense efficiently. Solution: Pre-treat your biphenyl-4-ylglyoxal monohydrate by gently heating it in your reaction solvent (ethanol) for 15 minutes before adding the aminoguanidine. This step acts as a thermal depolymerization process, ensuring you have monomeric glyoxal available for the reaction.
Q: The cyclization doesn't seem to go to completion. How do I force the ring closure? A: While the initial hydrazone formation is rapid, the subsequent intramolecular attack of the amidine onto the ketone requires thermal activation[1]. Solution: Ensure a vigorous reflux at 80°C for at least 4 hours. Do not attempt to evaporate the solvent too early. You can validate ring closure via TLC (the triazine is significantly less polar than the intermediate hydrazone).
Part 4: Optimized Experimental Protocol
This protocol is designed as a self-validating system : visual and physical cues at each step confirm successful chemical transformations, eliminating guesswork.
Step-by-Step Methodology
-
Preparation (Depolymerization): Suspend 10.0 mmol of biphenyl-4-ylglyoxal monohydrate in 50 mL of anhydrous ethanol in a 250 mL round-bottom flask. Add 0.5 mL of glacial acetic acid. Heat gently to 60°C.
-
Validation Check: The cloudy suspension will dissolve into a clear, bright yellow solution, confirming the generation of monomeric glyoxal.
-
-
Kinetic Condensation: Cool the solution slightly to 40°C. Add 11.0 mmol (1.1 eq) of aminoguanidine bicarbonate portion-wise over 10 minutes to prevent aggressive effervescence.
-
Validation Check: The evolution of CO₂ gas acts as a built-in indicator of the neutralization and initial hydrazone formation.
-
-
Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux (80°C) for 4.5 hours.
-
Validation Check: The solution will darken to a deep amber, and a fine precipitate may begin to form on the walls of the flask, indicating ring closure and the formation of the highly conjugated triazine core.
-
-
Isolation: Remove from heat and allow the flask to cool to room temperature, then transfer to an ice bath for 1 hour to maximize precipitation.
-
Purification: Filter the resulting solid under a vacuum. Wash the filter cake with 10 mL of ice-cold ethanol, followed by 10 mL of diethyl ether to remove unreacted glyoxal traces. Dry under a vacuum to afford 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine.
Fig 2. Optimized self-validating workflow for high-yield 5-aryl-1,2,4-triazine synthesis.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I substitute aminoguanidine hydrochloride or sulfate for the bicarbonate salt? A: Yes, but you must carefully neutralize the strong acid salts to free the hydrazine amine. If using the hydrochloride salt, add exactly 1.0 equivalent of a mild base (e.g., sodium acetate) to the reaction mixture. Do not use strong bases like NaOH, as this will trigger the regioselectivity failure detailed in Part 2.
Q: How can I differentiate the 5-aryl and 6-aryl isomers by ¹H-NMR? A: The defining characteristic is the single triazine ring proton. In 5-aryl-1,2,4-triazin-3-amines, the C6-proton typically resonates significantly downfield (around 8.8–9.2 ppm) due to the adjacent nitrogen and electron-withdrawing effects[3]. In the 6-aryl isomer, the C5-proton usually appears slightly upfield.
Q: My final product is orange rather than the expected off-white/pale yellow. Is it ruined? A: Not necessarily. An orange hue often indicates trace amounts of bis-hydrazone impurities (where two aminoguanidine molecules react with one glyoxal) or trapped solvent. A simple recrystallization from a mixture of DMF/water or hot ethanol will typically strip out these highly colored, conjugated impurities and return the expected pale-yellow crystalline powder.
References
-
Vertex Pharmaceuticals Inc., Imidazo[1,2-a]pyridine compounds, WO2009143156A2. 4
-
Vernalis (R&D) Ltd., 1,2,4-triazine-4-amine derivatives, WO2011095625A1. 1
-
Congreve, M. et al., Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. 3
-
BenchChem, Synthetic Methodologies for 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine and Analogous Structures. 2
Sources
- 1. WO2011095625A1 - 1,2,4-triazine-4-amine derivatives - Google Patents [patents.google.com]
- 2. 5-(3-Nitrophenyl)-1,2,4-triazin-3-amine For Research [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS - Google Patents [patents.google.com]
Overcoming solubility issues of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine in aqueous solutions
Welcome to the Application Science Technical Support Center . This hub is dedicated to troubleshooting the severe aqueous solubility limits associated with 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine .
As a Senior Application Scientist, I frequently see researchers hit a wall when transitioning lipophilic, planar compounds from in silico design to in vitro assays. This molecule belongs to the notorious "brick dust" category. Below, you will find a mechanistic breakdown of why this compound crashes out of solution, alongside self-validating protocols to ensure reliable downstream dosing.
Part 1: Root Cause Analysis (Why is it precipitating?)
To formulate this molecule successfully, we must first understand the physicochemical causality behind its precipitation. Your solubility barrier is twofold:
-
The Biphenyl Motif (Extreme Lipophilicity): The extended
-system of the biphenyl group favors powerful intermolecular stacking. This structural hydrophobicity heavily excludes aqueous hydration shells. -
The 1,2,4-Triazin-3-amine Core (High Lattice Energy): While the primary amine might suggest hydrophilicity, it actually drives a rigid intermolecular hydrogen-bonding network. Furthermore, triazine amines are exceptionally weak bases (with1)[1]. This means that at physiological pH (7.4), the molecule remains entirely2[2].
The Verdict: The thermodynamic penalty of breaking the compound's crystal lattice far exceeds the energy gained by aqueous solvation.
Part 2: Formulation Decision Matrix
Before applying our protocols, compare the formulation strategies below to select the optimal path for your specific assay requirements.
| Formulation Strategy | Mechanism of Action | Expected Solubility Limit | Best Use Case | Limitations |
| pH Adjustment (pH < 2.0) | Direct protonation of the triazin-3-amine | ~1-5 mg/mL | Acidic/gastric models | Precipitates instantly upon dilution into physiological pH |
| Co-solvents (DMSO/PEG400) | Lowers dielectric constant of the medium | ~10-25 mg/mL | High-throughput assays | High co-solvent load (>1%) causes cellular toxicity |
| HP- | Forms host-guest inclusion complex | >10 mg/mL | Cell assays / In vivo | Requires specific molar ratio optimization |
| Surfactant Micelles (Tween) | Encapsulation within hydrophobic core | ~2-5 mg/mL | Biochemical screens | Surfactants often interfere with optical/fluorescent readouts |
Part 3: Troubleshooting Guides & FAQs
Q1: I dissolved my compound in 100% DMSO, but when I spike it into my aqueous PBS buffer (pH 7.4), my assay data becomes highly variable. What is happening? A1: You are experiencing "kinetic crash out." When the DMSO stock mixes with the aqueous buffer, immediate local supersaturation causes the compound to nucleate. Instead of a true solution, you have created a colloidal suspension of nano-precipitates. These aggregates artificially interact with your targets and scatter light, resulting in variable data. Self-Validating Check: Never trust your naked eye. Always validate your final assay dilution using Dynamic Light Scattering (DLS) or Nephelometry. If the particle size distribution detects species >10 nm, you do not have a true solution.
Q2: Should I use standard linear surfactants like Tween-80 or Triton X-100 to fix the kinetic crash out?
A2: For planar biphenyl derivatives, linear surfactants are often insufficient because rigid structures disrupt the spherical geometry of standard micelles. Instead, use a macrocyclic host like 2-Hydroxypropyl-
Encapsulation of the biphenyl moiety disrupts crystal lattice energy.
Q3: My HP-
Part 4: Standard Operating Procedure (SOP) – HP- -CD Complexation
Note on Trustworthiness: Never attempt to force an inclusion complex by simply stirring the API into an aqueous CD buffer. For high-lattice-energy compounds, this fails kinetically. You must utilize the "Co-Solvent Evaporation" method below.
Workflow Logic:
Workflow for resolving biphenyl-triazine solubility limitations.
Methodology Steps:
-
Molar Ratio Calculation: Weigh out the API and HP-
-CD at a 1:2 molar ratio. An excess of cyclodextrin is thermodynamically required to drive the equilibrium fully toward the inclusion complex[3]. -
Co-Dissolution: Suspend both powders in a minimal volume of a volatile co-solvent system (e.g., 50:50 Methanol:Water). Apply gentle heating (40°C) and sonicate until the solution is optically clear.
-
Forced Encapsulation: Remove the organic solvent under reduced pressure using a rotary evaporator. As the solvent leaves, the API is entropically forced into the hydrophobic cavity of the CD.
-
Reconstitution: Rehydrate the resulting complexed thin film with your target assay buffer (e.g., standard PBS, pH 7.4).
-
Equilibration & Filtration: Stir the reconstituted solution overnight at room temperature to reach equilibrium. Filter through a 0.22
m PVDF syringe filter to aggressively remove any uncomplexed "naked" API. -
Self-Validation (Critical): Quantify the exact dissolved concentration using HPLC-UV prior to downstream experiments. Do not assume 100% recovery. Run a parallel DLS measurement to confirm the absence of colloidal artifacts.
References
-
5 Novel Techniques for Solubility Enhancement | Source: ascendiacdmo.com | 4
-
Drug Solubility: Importance and Enhancement Techniques - PMC | Source: nih.gov | 2
-
Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities | Source: mdpi.com | 3
-
Determination of pKa of Triazolo[5,1-c][1,2,4]triazines in Non-Aqueous Media by Potentiometric Titration | Source: urfu.ru | 1
Sources
Advanced Technical Support Center: Optimization of Substituted 1,2,4-Triazine Synthesis
Welcome to the central technical support portal for the synthesis of 1,2,4-triazines. As a Senior Application Scientist, I frequently encounter researchers struggling with intractable regioisomeric mixtures, incomplete cyclization, and low yields when developing these privileged medicinal scaffolds.
This guide moves beyond generic troubleshooting to address the fundamental reaction kinetics and thermodynamics driving triazine annulation. By understanding the mechanistic causality behind each synthetic step, you can precisely tune your reaction space.
Mechanistic Overview & The Regioselectivity Challenge
The most prevalent synthetic route to 1,2,4-triazines is the condensation of an amidrazone (or acid hydrazide) with a 1,2-dicarbonyl compound[1]. While highly efficient for symmetrical targets, applying this method to unsymmetrical 1,2-diketones typically yields an unfavorable mixture of 5,6- and 6,5-disubstituted regioisomers[2]. This occurs because both adjacent carbonyl groups present highly similar electrophilic targets for the initial nucleophilic attack by the amidrazone.
Mechanistic pathway of 1,2,4-triazine formation and origin of regioisomers.
To mitigate these challenges, researchers must strategically choose their synthetic route based on their target profile. The quantitative data below contrasts standard condensation against optimized modern methodologies:
Table 1: Comparative Efficacy of Synthetic Pathways
| Synthetic Route | Key Reagents | Reaction Time | Typical Yield | Regioselectivity | Ref |
| Conventional One-Pot | Amide, 1,2-Diketone, Base | 3 - 7 hours | 44 - 78% | Poor (Mixtures form) | [3] |
| Microwave-Assisted (MAOS) | Amide, 1,2-Diketone, Base | 3 - 12 minutes | 60 - 80% | Poor (Mixtures form) | [4] |
| Rhodium-Catalyzed | N-acylhydrazones, N-sulfonyltriazoles | 12 - 24 hours | Good | Excellent (100%) | [5] |
Frequently Asked Questions (Troubleshooting)
Q1: My condensation reaction with an unsymmetrical
Q2: During the first step of my conventional synthesis, the reaction mixture turns into an un-stirrable "jelly-like mass." Is my reaction failing?
The Causality: No, your reaction is proceeding correctly. This gelation signifies the successful quantitative formation of the highly polar, hydrogen-bonded
Q3: My triazine yields are inexplicably low (< 40%) when I scale up my conventional reflux protocol to 6 hours. TLC shows numerous degradation spots. What is degrading? The Causality: The 1,2,4-triazine scaffold is an electron-deficient aza-aromatic ring. Extended exposure to nucleophiles (such as excess hydrazine or basic conditions) at reflux temperatures leads to nucleophilic attack at the C5 or C6 positions, causing ring-opening and catastrophic hydrolysis[2]. The Solution: Transition your protocol to Microwave-Assisted Organic Synthesis (MAOS). Rapid, uniform microwave dielectric heating drives the cyclization to completion in under 12 minutes, safely trapping the thermodynamic product and preventing prolonged thermal exposure[4].
Decision tree for troubleshooting low yields and degradation in triazine synthesis.
Validated Experimental Protocols
The following methodologies have been field-tested for reproducibility. Ensure strictly anhydrous starting conditions to eliminate background hydrolysis prior to deliberate cyclization.
Protocol A: Microwave-Assisted One-Pot Synthesis (MAOS)[4],[3]
This method is ideal for rapid library generation and preventing thermodynamic degradation of the triazine ring.
-
Reagent Preparation: In a microwave-safe sealed reactor vessel, combine the amide (1.0 mmol) and the 1,2-diketone (1.0 mmol).
-
Base Addition: Add a strong base (e.g., sodium tert-butoxide, 1.0 mmol). If performing a solvent-free methodology to enhance green credentials, thoroughly triturate the mixture with silica gel as a solid support[4].
-
Condensation Phase: Irradiate the mixture at a power level of 60-100% for 2-3 minutes. Validation checkpoint: A localized color change or distinct TLC conversion should confirm the formation of the intermediate.
-
Cyclization Phase: Carefully vent the vessel, add hydrazine hydrate (1.2 mmol), and re-seal.
-
Microwave Irradiation: Irradiate for an additional 7-12 minutes depending on the steric bulk of the substrates[4].
-
Work-Up: Extract the product using ethyl acetate. Evaporate the organic layer under reduced pressure. Isolate the target 3,5,6-trisubstituted-1,2,4-triazine via recrystallization.
Protocol B: Conventional Step-Wise Annulation (With Solubilization Control)[6]
Use this method when microwave reactors are unavailable, taking strict care to manage the intermediate physical state.
-
Activation: To a well-stirred solution of sodium tert-butoxide (10.0 mmol) in dry THF at room temperature, slowly add a solution of the amide (10.0 mmol)[6].
-
Nucleophilic Attack: Add the 1,2-dicarbonyl compound (10.0 mmol) dropwise.
-
Gelation Validation: Stir the reaction at room temperature until a distinct jelly-like mass forms. This is a critical physical indicator that the
-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate has successfully polymerized via hydrogen bonding[6]. -
Network Disruption: Add absolute ethanol dropwise while stirring vigorously until the jelly mass completely dissolves into a homogenous solution.
-
Cyclization: Add hydrazine hydrate (12.0 mmol) and immediately heat the mixture to reflux for precisely 2.5 hours[3]. Do not exceed 4 hours to avoid nucleophilic ring-opening.
-
Isolation: Evaporate the solvent, quench into ice water, extract with dichloromethane, wash with saturated sodium bicarbonate, and dry over anhydrous sodium sulfate[3].
References[4] "One-Pot Synthesis of 1,2,4-Triazine Derivatives: Application Notes and Protocols" - BenchChem. Available at: https://benchchem.com[3] "A Comparative Guide to the Synthesis of 1,2,4-Triazines: Efficacy and Experimental Protocols" - BenchChem. Available at: https://benchchem.com[2] "Identifying and minimizing side products in 1,2,4-triazine synthesis" - BenchChem. Available at:https://benchchem.com[5] "Rhodium-Catalyzed Synthesis of 1,2,4-Triazines" - Thieme Connect. Available at:https://thieme-connect.com[6] "Novel one pot synthesis of substituted 1,2,4-triazines" - Arkat USA. Available at:https://arkat-usa.org[1] "Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists" - PMC/NIH. Available at: https://ncbi.nlm.nih.gov/pmc
Sources
- 1. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 1,2,4-Triazines - Identification and Minimization of Side Products
Welcome to the Technical Support Center for 1,2,4-triazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on identifying and minimizing side products in their experiments. Our goal is to empower you with the knowledge to enhance reaction efficiency, improve product purity, and troubleshoot common challenges encountered during the synthesis of this important class of heterocyclic compounds.
Introduction: The Challenge of Purity in 1,2,4-Triazine Synthesis
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities.[1][2] The most common and versatile synthetic routes involve the condensation of 1,2-dicarbonyl compounds with amidrazones or acylhydrazides.[3][4] While seemingly straightforward, these reactions are often plagued by the formation of side products, which can complicate purification, reduce yields, and compromise the integrity of downstream applications. This guide provides a structured approach to understanding and mitigating these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent problems encountered during 1,2,4-triazine synthesis in a question-and-answer format, offering detailed explanations and actionable protocols.
Issue 1: Formation of a Difficult-to-Separate Product Mixture with an Unresolved Isomer Pair
Question: My reaction using an unsymmetrical 1,2-dicarbonyl compound has resulted in two products with very similar TLC retention factors and nearly identical mass spectra. What is the likely cause, and how can I resolve this?
Answer: You are most likely observing the formation of regioisomers . This is the most common side product when an unsymmetrical 1,2-dicarbonyl compound reacts with an amidrazone or a related synthon.[3] The nucleophilic nitrogen of the amidrazone can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of two positional isomers.
The regioselectivity of the initial condensation step is governed by the relative electrophilicity of the two carbonyl carbons in the 1,2-dicarbonyl starting material. Electronic and steric effects of the substituents on the dicarbonyl compound influence which carbonyl group is more susceptible to nucleophilic attack. The more electrophilic carbonyl group will typically react faster, but often the difference in reactivity is not sufficient to yield a single product.[5]
The following workflow provides a systematic approach to diagnose and address regioisomer formation. Each step includes analytical checkpoints to validate your experimental choices.
Caption: Troubleshooting workflow for regioisomer formation.
1. Control of Reaction Conditions:
The regioselectivity of the condensation can be influenced by solvent polarity and temperature.[3] A systematic screening of these parameters can often favor the formation of one regioisomer.
Protocol for Optimizing Regioselectivity:
-
Setup: Prepare four identical reactions in parallel using your standard starting material concentrations.
-
Solvent Screen:
-
Reaction 1: Toluene (non-polar)
-
Reaction 2: Dichloromethane (DCM) (moderately polar)
-
Reaction 3: Ethanol (polar protic)
-
Reaction 4: Acetonitrile (polar aprotic)
-
-
Temperature Screen: Run each reaction at two different temperatures: room temperature and reflux.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).
-
Analysis: After a set time (e.g., 24 hours), quench the reactions and analyze the crude product mixture by ¹H NMR or LC-MS to determine the ratio of the two regioisomers.
-
Validation: The condition that provides the highest ratio of the desired regioisomer is your optimized condition.
2. Reactant Modification:
Introducing bulky substituents on either the amidrazone or the 1,2-dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[3] While this may require the synthesis of a new starting material, it can be a highly effective strategy for achieving high regioselectivity.
3. Purification of Isomers:
If a mixture of regioisomers is unavoidable, a robust purification strategy is necessary. Due to their similar physical properties, this can be challenging.
| Purification Technique | Application and Considerations |
| Flash Column Chromatography | May be effective if there is a sufficient difference in the polarity of the isomers. Careful optimization of the eluent system using TLC is crucial.[6][7] |
| Semi-Preparative HPLC | Highly effective for separating isomers with small differences in polarity.[6] Method development is required to achieve baseline separation. |
| Fractional Crystallization | Can be attempted if the isomers have different solubilities in a particular solvent system. This is often an empirical process requiring screening of various solvents.[3] |
Issue 2: Product Decomposition or Low Yield Due to Hydrolysis
Question: I am observing a significant amount of a byproduct that appears to be from the hydrolysis of my 1,2,4-triazine, especially during workup and purification. How can I prevent this?
Answer: The 1,2,4-triazine ring can be susceptible to hydrolysis, leading to ring-opening and the formation of various degradation products.[3] This is particularly problematic under acidic or basic conditions. The stability of the triazine ring is highly dependent on the nature and position of its substituents.
Electron-withdrawing groups on the 1,2,4-triazine ring increase its susceptibility to nucleophilic attack by water. The presence of acid or base can catalyze this hydrolysis. Excessive heat during purification can also accelerate this degradation.[3]
1. pH Control:
-
Maintain a neutral pH during the reaction workup and purification.[3]
-
If an acidic or basic extraction is necessary, use mild conditions and minimize the exposure time.
-
A neutral workup followed by direct chromatography on silica gel is often a good strategy.[6]
2. Temperature Control:
-
Avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.[5][6]
-
If heating is required for the reaction, ensure the temperature is carefully controlled and not unnecessarily high.
3. Solvent Choice:
-
Use anhydrous solvents for the reaction and workup whenever possible to minimize the presence of water.[3]
4. Substituent Effects:
-
Be mindful of the electronic nature of the substituents on your 1,2,4-triazine. If you are working with a highly electron-deficient system, take extra precautions to avoid harsh conditions.
-
Reaction: Perform the synthesis under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: Quench the reaction by adding it to a neutral buffer solution (e.g., saturated aqueous sodium bicarbonate) at a low temperature (0 °C).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.[5]
-
Purification: Purify the crude product promptly by flash column chromatography using a neutral eluent system.
-
Analytical Checkpoints:
-
TLC: Monitor the reaction and workup steps to detect the appearance of new, more polar spots that could indicate hydrolysis products.
-
LC-MS: Analyze the crude and purified product to confirm the absence of byproducts with molecular weights corresponding to hydrolyzed species.
-
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields in 1,2,4-triazine synthesis can be due to several factors:
-
Purity of Starting Materials: Ensure your 1,2-dicarbonyl compounds and amidrazones/acylhydrazides are of high purity. Impurities can lead to side reactions.[6]
-
Suboptimal Reaction Conditions: The reaction temperature, time, and solvent may not be optimal. A systematic optimization of these parameters is recommended. For microwave-assisted syntheses, the irradiation time and power should be carefully controlled to prevent decomposition.[5][6]
-
Incomplete Conversion: Monitor the reaction progress by TLC. If the reaction stalls, consider extending the reaction time or a modest increase in temperature.[6]
-
Product Loss During Workup: Ensure efficient extraction of your product. The choice of extraction solvent and the number of extractions can significantly impact the isolated yield.[5][6]
Q2: I am observing the formation of a dark-colored reaction mixture or product. What could be the cause?
A2: The formation of dark colors often indicates decomposition of the starting materials or the product. This can be caused by:
-
High Temperatures: Some 1,2,4-triazines are thermally labile.[6] Try running the reaction at a lower temperature for a longer duration.
-
Air Oxidation: Sensitive starting materials or products may be susceptible to oxidation. Performing the reaction under an inert atmosphere (nitrogen or argon) can mitigate this.
-
Harsh pH Conditions: Strong acids or bases can cause decomposition. Use milder conditions or a neutral reaction medium if possible.
Q3: How can I effectively purify my final 1,2,4-triazine product?
A3: The purification strategy depends on the nature of the impurities.
-
Flash Column Chromatography: This is the most common method for purifying 1,2,4-triazine derivatives.[6][7] A thorough TLC analysis should be performed beforehand to determine the optimal eluent system.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for removing minor impurities and obtaining highly pure material.[6][7]
-
Semi-Preparative HPLC: For very challenging separations, such as regioisomers or closely related byproducts, semi-preparative HPLC is a powerful technique.[6]
Experimental Protocols
General Protocol for One-Pot Synthesis of 3,5,6-Trisubstituted-1,2,4-triazines
This protocol is adapted from a microwave-assisted, solvent-free method.[5][6]
-
Preparation: In a Pyrex beaker, thoroughly grind a mixture of the desired acid hydrazide (2 mmol), an α-diketone (2 mmol), and silica gel (2 g) with a pestle.
-
Reaction: Add ammonium acetate (4 mmol) and a catalytic amount of triethylamine (2-3 drops). Place the open beaker in a microwave oven and irradiate at a suitable power and time. Monitor the reaction progress by TLC.
-
Extraction: After completion, allow the mixture to cool to room temperature. Extract the product from the silica gel using ethyl acetate (3 x 20 mL).[5]
-
Washing: Wash the combined organic extracts with water (2 x 20 mL) to remove any remaining ammonium acetate and other water-soluble impurities.[5]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.[5]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the final 1,2,4-triazine.[6]
Visualizations
Sources
- 1. scirp.org [scirp.org]
- 2. Progress in the Synthesis of 1, 2, 4-Triazines by Tandem Cyclization [ccspublishing.org.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for low biological activity in triazine compounds
A Troubleshooting Guide for Low Biological Activity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into troubleshooting low biological activity in your triazine-based compounds. The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry, valued for its synthetic versatility and its role as a "privileged structure" capable of interacting with a wide array of biological targets.[1][2] However, realizing the full potential of these compounds can be hampered by a number of common experimental challenges.
This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench. We will delve into the causality behind these problems and provide validated protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My triazine compound shows low or no activity in my primary assay. Where do I start troubleshooting?
Observing low or no biological activity is a common starting point in drug discovery. For triazine compounds, the issue often stems from three key areas: compound integrity and solubility, assay interference, or suboptimal structure-activity relationships (SAR).
Here is a logical workflow to diagnose the underlying cause:
Caption: Initial troubleshooting workflow for low bioactivity.
Question 2: How can I be sure my triazine compound is stable and pure? The synthesis was successful.
Even with a confirmed synthesis, the stability of your triazine derivative can be compromised by improper storage or handling. It is also crucial to be aware of potential reactive impurities from the synthesis that could interfere with your assay.[3]
Troubleshooting Steps:
-
Re-characterization: Before extensive biological testing, re-confirm the structure and purity of your compound using methods like ¹H NMR, ¹³C NMR, and mass spectrometry. This ensures you are working with the correct molecule.
-
Assess Stability Under Assay Conditions: Triazine compounds can be susceptible to degradation under certain pH, temperature, or oxidative conditions.[4] A forced degradation study is a systematic way to assess this.
Protocol: Forced Degradation Study
This protocol will help you determine the stability of your compound under various stress conditions.
Objective: To assess the degradation of the triazine compound under acidic, basic, oxidative, and photolytic stress.
Materials:
-
Your triazine compound
-
0.1N HCl
-
0.1N NaOH
-
3-30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a suitable column and detector (e.g., UV-Vis or MS)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Prepare a Stock Solution: Dissolve your compound in a suitable solvent (e.g., DMSO, methanol) to a known concentration.
-
Acid and Base Hydrolysis:
-
To separate aliquots of your stock solution, add 0.1N HCl (for acid hydrolysis) or 0.1N NaOH (for base hydrolysis).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a set period (e.g., 2-8 hours).[4]
-
After incubation, cool the samples to room temperature and neutralize them.
-
-
Oxidative Degradation:
-
To an aliquot of your stock solution, add H₂O₂.
-
Store the solution at room temperature, protected from light, for a set period.[4]
-
-
Photostability Testing:
-
Expose a solid sample or a solution of your compound to light with an overall illumination of at least 1.2 million lux hours and near-UV energy of at least 200 watt-hours/square meter.[4]
-
Keep a control sample wrapped in aluminum foil under the same temperature and humidity conditions.
-
-
Analysis:
-
Analyze all treated and control samples by a stability-indicating HPLC method. A good method will be able to separate the parent compound from any degradation products.
-
Data Interpretation:
| Stress Condition | Acceptable Degradation | Potential Action |
| Acid Hydrolysis | < 5-10% | Adjust assay buffer pH if acidic. |
| Base Hydrolysis | < 5-10% | Adjust assay buffer pH if basic. |
| Oxidation | < 5-10% | Add antioxidants (e.g., DTT) to assay buffer if compatible. |
| Photostability | < 5-10% | Protect compound from light during storage and experiments. |
Question 3: My compound seems to have poor solubility in my aqueous assay buffer. What can I do?
Poor aqueous solubility is a very common issue with heterocyclic compounds, including triazines, and can lead to precipitation, aggregation, and consequently, artificially low bioactivity.[5][6] It's estimated that up to 90% of drug candidates in development are poorly soluble.[5][7]
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation, both in the stock solution and after dilution into the final assay medium.
-
Solubility Enhancement Techniques: There are several methods to improve the solubility of your compound.
| Technique | Principle | Suitability for Triazines |
| Co-solvents | Adding a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous buffer to increase the solubility of hydrophobic compounds.[8] | Highly suitable. Most triazine stock solutions are prepared in DMSO. Be mindful of the final solvent concentration in your assay, as it can affect protein function. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase solubility.[9] Triazines are weakly basic, so lowering the pH may help. | Potentially useful. Determine the pKa of your compound to guide pH selection.[10] Ensure the chosen pH is compatible with your assay. |
| Use of Surfactants | Non-ionic surfactants (e.g., Tween-80, Triton X-100) can form micelles that encapsulate and solubilize hydrophobic compounds. | Can be effective, but be cautious as surfactants can interfere with some biological assays. |
| Complexation | Using cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[11] | A viable option, particularly for in vivo studies. |
| Physical Modification | Techniques like micronization (reducing particle size) or creating amorphous solid dispersions can improve dissolution rates.[5][9] | More applicable during later-stage drug development and formulation. |
Protocol: Improving Compound Solubility for Biological Assays
Objective: To systematically test different methods to improve the solubility of a triazine compound in an aqueous buffer.
Materials:
-
Your triazine compound
-
High-purity DMSO
-
Aqueous assay buffer
-
Co-solvents (e.g., ethanol, PEG 400)
-
pH adjustment solutions (e.g., 0.1N HCl, 0.1N NaOH)
-
Sonicator
-
Heating block or water bath
Procedure:
-
Baseline Solubility Assessment:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in your aqueous assay buffer to the final desired concentration.
-
Visually inspect for precipitation immediately and after a set incubation time (e.g., 1 hour) at the assay temperature.
-
-
Troubleshooting Precipitation:
-
If precipitation is observed, try gently warming the solution (e.g., to 37°C) and sonicating for a few minutes to aid redissolution.[12]
-
-
Co-solvent Screening:
-
Prepare dilutions of your compound in assay buffer containing varying final concentrations of DMSO (e.g., 0.5%, 1%, 2%).
-
If DMSO is not sufficient or is incompatible with your assay at higher concentrations, test other co-solvents like ethanol or PEG 400.
-
-
pH Optimization (for ionizable compounds):
-
If your triazine has a basic handle, try lowering the pH of your assay buffer in small increments (e.g., from 7.4 to 7.0, 6.5) and re-test solubility.
-
Always verify that the pH change does not negatively impact your target protein or cells.
-
Question 4: I've confirmed my compound is pure and soluble, but the activity is still low. Could it be an assay artifact?
Yes, this is a critical consideration. Some compounds, known as Pan-Assay Interference Compounds (PAINS), can appear active in a variety of assays through non-specific mechanisms rather than direct target engagement.[13][14] These can include chemical reactivity, aggregation, or interference with the assay's detection method.[14]
How to Identify Potential PAINS:
-
Computational Filtering: Use computational tools or web servers to check if your triazine compound contains substructures that are known to be problematic. Several open-source tools can flag potential PAINS.
-
Experimental Verification:
Caption: Workflow for identifying assay interference.
-
Orthogonal Assays: Re-test your compound in a secondary assay that measures the same biological endpoint but uses a different technology.[15] For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on mass spectrometry.
-
Counter-Screens: If your primary assay involves a specific detection molecule (e.g., a fluorescent probe), run a counter-screen to see if your compound interferes directly with that molecule.[16]
-
Aggregation Test: Compound aggregation can lead to non-specific inhibition. A common test is to see if the observed activity is sensitive to the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the activity is significantly reduced in the presence of the detergent, aggregation is a likely cause.
Question 5: My compound is pure, soluble, and not an assay artifact, but the potency is weak. How can I improve its biological activity?
At this stage, the focus shifts to the Structure-Activity Relationship (SAR). The triazine scaffold is highly amenable to synthetic modification at its 2, 4, and 6 positions, allowing for the fine-tuning of its properties.[1][17] The biological activity of triazine derivatives is highly dependent on the nature of the substituents on the triazine core.[18]
Strategies for SAR-based Optimization:
-
Analyze Existing Data: Look for SAR trends in your initial screening data. Are there certain types of substituents (e.g., aromatic vs. aliphatic, electron-donating vs. electron-withdrawing) that are associated with higher activity?
-
Modify Substituents to Modulate Physicochemical Properties:
-
Lipophilicity (logP): This property influences membrane permeability and target engagement. Systematically vary substituents to explore a range of logP values. For example, replacing an alkyl chain with a more polar group can decrease logP and potentially improve solubility.[19]
-
Acidity/Basicity (pKa): The ionization state of your compound at physiological pH can be critical for its interaction with the target. Introducing or modifying basic (e.g., amines) or acidic groups can alter the pKa.[10]
-
-
Explore Different Linkers and Side Chains: The nature of the groups attached to the triazine ring can have a profound effect on activity. For instance, in some EGFR inhibitors, substituting the triazine ring with morpholine and aniline groups increased potency.[17]
Example of SAR in Triazine Derivatives:
A study on 1,3,5-triazine derivatives as FAK inhibitors demonstrated a clear SAR:
-
Compound 22, with a 3,4,5-trimethoxyanilino group, had poor activity (IC50 = 41.9 µM).
-
Removing a chlorine atom to yield compound 23 improved activity (IC50 = 5.1 µM).
-
Replacing a methanesulfonamide phenyl group with an amide moiety (compound 24) significantly increased potency (IC50 = 0.4 µM).[17]
This example illustrates how systematic and rational modifications to the substituents on the triazine core can lead to substantial improvements in biological activity.
By systematically working through these troubleshooting steps, you can diagnose the reasons for low biological activity in your triazine compounds and develop a clear strategy for optimization.
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
-
Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. ResearchGate. [Link]
-
PAINS management: open source model to eliminate nuisance compounds. F1000Research. [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]
-
Quantitative Structure-Activity Relationships of the Trisubstitued Triazines Bearing Aminopyrimidine Group. Asian Journal of Chemistry. [Link]
-
Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. SpringerLink. [Link]
-
Dealing with PAINs in a drug discovery CRO. Sygnature Discovery. [Link]
-
Challenges and Future Directions in Triazine-based Anticancer Drug Development. ResearchGate. [Link]
-
The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. Preprints.org. [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. [Link]
-
Synthesis and biological activity of substituted 2,4,6-s-triazines. CORE. [Link]
-
Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. [Link]
-
In silico lipophilicity (consensus logP), pKa and polarizability of the analyzed compounds. ResearchGate. [Link]
-
Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. MDPI. [Link]
-
A Mini Review on Triazine Derivatives as Anti-Cancer Drugs. ResearchGate. [Link]
-
Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. Wuli Huaxue Xuebao. [Link]
-
Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC. [Link]
-
The Role of Triazine Scaffolds in Modern Drug Development. Open Exploration Publishing. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. [Link]
-
Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. [Link]
-
Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Bentham Science. [Link]
-
Triazine Derivatives: Their Synthesis and Biological Properties-A Review. Bentham Science. [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC. [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. PubMed. [Link]
-
Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]
-
EVALUATION OF AMINOINDOLE CARBOXAMIDES AND TRIAZINES AS POTENTIAL ANTI-AGGREGATION AGENTS OF PROTEIN MISFOLDING DISEASES. Purdue University Graduate School. [Link]
-
Determination of pKa of Triazolo[5,1-c][5][8][11]triazines in Non-Aqueous Media by Potentiometric Titration. MDPI. [Link]
-
Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. PMC. [Link]
-
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. PMC. [Link]
-
Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6-Trisubstituted-1,3,5-triazines. ACS Omega. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. [Link]
-
Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Ranomics. [Link]
-
Safety evaluation of a triazine compound nitromezuril by assessing bacterial reverse mutation, sperm abnormalities, micronucleus and chromosomal aberration. PubMed. [Link]
-
Interference Screening in Clinical Chemistry. CLSI. [Link]
-
Interferences in Immunoassay. PMC. [Link]
-
Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Investigating Immunoassay Interferences. myadlm.org. [Link]
-
High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [Link]
-
Interferences in Immunoassay. YouTube. [Link]
Sources
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- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
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- 7. ascendiacdmo.com [ascendiacdmo.com]
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Technical Support Center: Stability Testing of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
Welcome to the technical support guide for stability testing of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on designing, executing, and troubleshooting stability studies for this compound. Our focus is on the scientific rationale behind the protocols to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting stability testing on 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine?
A1: Stability testing is a critical component of pharmaceutical development that provides evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1] For 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine, the key objectives are:
-
To identify potential degradation products and pathways: Understanding how the molecule breaks down is essential for assessing safety and potential toxicity.[2][3]
-
To develop and validate stability-indicating analytical methods: These are methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately quantify the parent compound in the presence of its degradants.[2][3][4]
-
To determine appropriate storage conditions and establish a re-test period or shelf-life: This ensures the compound maintains its identity, purity, and quality throughout its lifecycle.[1]
Q2: What are the most likely degradation pathways for this molecule?
A2: Based on its chemical structure, which features a 1,2,4-triazine ring, a primary amine, and a biphenyl group, the most probable degradation pathways under stress conditions are:
-
Hydrolysis: The 1,2,4-triazine ring is electron-deficient and can be susceptible to nucleophilic attack by water or hydroxide ions, especially under acidic or basic conditions, potentially leading to ring cleavage.[5][6]
-
Oxidation: The primary amine group and the electron-rich biphenyl system are potential sites for oxidation.[7] Common oxidative stress, induced by agents like hydrogen peroxide, can lead to the formation of N-oxides or hydroxylated species.[7][8][9]
-
Photolysis: Aromatic systems and compounds with heteroatoms can absorb UV or visible light, leading to photochemical degradation.[10][11][12] International Council for Harmonisation (ICH) guidelines recommend specific conditions for photostability testing.[10][11][13]
Q3: Which solvents are recommended for preparing solutions for stability studies?
A3: The choice of solvent is critical and must balance solubility with inertness.
-
Recommended Starting Solvents: Acetonitrile (ACN) and Methanol (MeOH) are common choices as they are good solvents for many organic molecules and are compatible with reversed-phase HPLC.[14][15] A mixture of organic solvent and water is often used to ensure solubility while allowing for hydrolytic studies.
-
Solvents to Use with Caution: Protic solvents like water can participate in hydrolysis.[8] Dimethyl sulfoxide (DMSO), while an excellent solvent, can be problematic as it can be difficult to remove and may interfere with some analyses. Some triazines have shown decomposition in DMSO at elevated temperatures.[16] Always run a control of the compound in the chosen solvent system at ambient temperature to ensure the solvent itself is not causing degradation.
Q4: What is the best analytical technique to monitor the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for stability testing of triazine derivatives and other small molecules.[14][17][18][19] A reversed-phase HPLC method using a C18 column coupled with a UV or Photodiode Array (PDA) detector is standard.[14][20] For definitive identification of degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is invaluable as it provides structural information based on the mass-to-charge ratio of the eluted compounds.[19]
Experimental Workflow & Protocols
The following diagram outlines a typical workflow for a forced degradation study, a crucial first step in stability assessment.
Caption: Workflow for a Forced Degradation Study.
Detailed Experimental Protocols
Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and demonstrate the specificity of the analytical method.[4] The goal is typically to achieve 5-20% degradation of the drug substance.[4]
1. Protocol: Hydrolytic Degradation
-
Objective: To assess the compound's susceptibility to hydrolysis across a range of pH values.[13]
-
Procedure:
-
Prepare three samples by diluting the stock solution of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine to a final concentration of ~0.1 mg/mL in the following media:
-
Acidic: 0.1 M HCl
-
Neutral: Purified Water
-
Basic: 0.1 M NaOH
-
-
Prepare a control sample in the dissolution solvent (e.g., 50:50 ACN:Water) and analyze it immediately (T=0).
-
Incubate the three stress samples at an elevated temperature (e.g., 60-80°C).[2]
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Before analysis, cool the aliquots to room temperature and neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively).
-
Dilute to a suitable concentration and analyze immediately by a validated, stability-indicating HPLC method.[6]
-
2. Protocol: Oxidative Degradation
-
Objective: To evaluate the compound's susceptibility to oxidation.[2][21]
-
Procedure:
-
Prepare a sample by diluting the stock solution to ~0.1 mg/mL.
-
Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.[2]
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute with the mobile phase to stop further reaction and analyze immediately by HPLC.
-
3. Protocol: Photostability Testing
-
Objective: To determine if the compound degrades upon exposure to light, as mandated by ICH Q1B guidelines.[10][11][12]
-
Procedure:
-
Expose a sample of the solid drug substance and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
Prepare a parallel set of samples to serve as dark controls by wrapping them securely in aluminum foil.[10] Place these controls alongside the light-exposed samples.
-
At the end of the exposure period, prepare solutions from both the light-exposed and dark control samples.
-
Analyze all samples by HPLC and compare the chromatograms. Significant new peaks or a decrease in the parent peak area in the exposed sample relative to the control indicates photosensitivity.
-
Troubleshooting Guide
Issue 1: I don't see any degradation under my initial stress conditions (e.g., 0.1 M HCl at 60°C for 24h). What should I do?
-
Possible Cause: The compound is highly stable under the applied conditions. Many nitrogen-rich heterocyclic compounds exhibit high thermal stability.[23][24][25]
-
Solution: You must apply more stringent conditions to achieve the target degradation of 5-20%.[6] Incrementally increase the stress level. For hydrolysis, you can increase the acid/base concentration (e.g., to 1.0 M) or increase the temperature (e.g., to reflux).[2][22] For oxidation, increase the H₂O₂ concentration or the temperature.[2] Always proceed with caution to avoid complete degradation, which provides little useful information.
Issue 2: My compound precipitates from the aqueous stress solution over time.
-
Possible Cause: The compound has low aqueous solubility, which may decrease further with temperature changes or if a degradant is less soluble than the parent compound. Triazine derivatives are known to have solubility issues.[16]
-
Solution:
-
Add a Co-solvent: Prepare the stress solutions (acidic, basic, neutral) with a small percentage of an organic co-solvent like acetonitrile or methanol to maintain solubility. Ensure you run a control to confirm the co-solvent isn't causing degradation on its own.
-
Lower the Concentration: If possible, conduct the study at a lower initial concentration of the parent compound.
-
Issue 3: My chromatogram shows a poor mass balance. The sum of the parent compound and all degradants is significantly less than 100%.
-
Possible Cause:
-
Non-Chromophoric Degradants: One or more degradation products may lack a UV chromophore and are therefore invisible to the UV detector. The biphenyl group in the parent compound is a strong chromophore, but a degradant resulting from its cleavage would likely still be detectable. More likely is a modification that shifts the absorption maximum outside your detection wavelength.
-
Precipitation: The degradants may be insoluble in the analytical mobile phase and have precipitated in the sample vial or on the column.
-
High Volatility: Degradation may have produced volatile products that are lost from the solution.
-
-
Solution:
-
Use a Universal Detector: Re-analyze the samples using an LC-MS or a Charged Aerosol Detector (CAD) which does not rely on a chromophore for detection.
-
Check Wavelength: Use a PDA detector to examine the entire UV spectrum. Ensure your detection wavelength is optimal for both the parent and potential degradants.
-
Inspect Samples: Visually inspect your sample vials for any signs of precipitation before injection.
-
Issue 4: I am observing degradation in my control sample that was stored at room temperature and protected from light.
-
Possible Cause:
-
Solvent-Mediated Degradation: The solvent itself is reacting with your compound. For example, if using methanol, there is a possibility of reaction with trace impurities.
-
Inherent Instability: The molecule may be intrinsically unstable in solution at room temperature.
-
-
Solution:
-
Change Solvent: Test the compound's stability in an alternative solvent system (e.g., switch from methanol to acetonitrile).
-
Refrigerate Controls: Prepare and store control and stock solutions at refrigerated temperatures (2-8°C) and for minimal time before use. This is a common practice for handling unstable analytes.[26]
-
Potential Degradation Pathways Visualization
Caption: Potential Degradation Pathways for the Compound.
Data Summary & Interpretation
Properly presenting stability data is key to its interpretation. Below is an example table summarizing hypothetical results from a forced degradation study.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Main Degradant 1 (%) | Main Degradant 2 (%) | Mass Balance (%) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 11.5 (RRT 0.85) | Not Detected | 96.7 |
| 0.1 M NaOH (60°C) | 24 | 78.9 | 5.1 (RRT 0.85) | 14.3 (RRT 1.15) | 98.3 |
| 3% H₂O₂ (RT) | 8 | 90.1 | 8.8 (RRT 0.92) | Not Detected | 98.9 |
| Photolysis (ICH Q1B) | - | 94.5 | 4.2 (RRT 1.30) | Not Detected | 98.7 |
| Control (RT) | 24 | 99.8 | Not Detected | Not Detected | 99.8 |
-
Interpretation: The data suggests the compound is most susceptible to basic hydrolysis, followed by acidic hydrolysis. It shows some sensitivity to oxidation and light. The high mass balance indicates the analytical method is likely capturing all major degradants. The appearance of different degradants under different conditions (e.g., Degradant 2 only appears in basic conditions) provides crucial information about the degradation pathways.
References
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- Academically. (2025).
- YouTube. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
- Q-Lab. Understanding ICH Photostability Testing.
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
- ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
- Cook, A. M. (1995). Biodegradation of s-triazine xenobiotics. FEMS Microbiology Reviews.
- Al-Qaim, F. F., et al. (2014). Chromatographic Methods for Analysis of Triazine Herbicides.
- Patsnap Eureka. (2026).
- Klementova, S., & Keltnerova, L. (2015). Triazine Herbicides in the Environment. IntechOpen.
- Bisht, A., & Negi, D. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
- Cook, A. M. (1995). Biodegradation of s-triazine xenobiotics. KOPS - University of Konstanz.
- Mohan, H., et al. (2000).
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Thermo Fisher Scientific. Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.
- Al-Qaim, F. F., et al. (2014). Chromatographic methods for analysis of triazine herbicides. PubMed.
- PharmaTech. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.
- European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- Thermo Fisher Scientific. (2009).
- BenchChem. (2025).
- Ali, N., et al. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI.
- BenchChem. (2025). The Unstable Ring: An In-depth Technical Guide to the Reactivity and Stability of 1,2,4-Triazines.
- Singh, R., & Rehman, Z. U. (2012). Pathway of Hydrolysis in Neutral Condition for Drug Substance and Drug Product.
- Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
- BenchChem. (2025). Technical Support Center: Stability Studies of 5-Phenyl-1,2,4-Triazine Compounds.
- S. L., Dr. Dhrubo, & J. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS.
- PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time.
- Health Canada. (2003). Stability Testing of Existing Drug Substances and Products.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Notario, R., et al. (2000). Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study. PubMed.
- KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis.
- Author unknown.
- Alekseev, S. G., et al. (1997). Formation of stable 1,2,4-triazine N-adducts.
- Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
- Journal of Medicinal and Chemical Sciences. (2022).
- Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
- Sigma-Aldrich. Small Molecules Analysis & QC.
- Google Patents. (2012).
- gsrs. 5-PHENYL-1,2,4-TRIAZIN-3-AMINE.
- IntechOpen. (2013).
- MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
- PMC. (n.d.).
- ResearchGate. (2025). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Sigma-Aldrich. 2,4,6-Tri([1,1'-biphenyl]-4-yl)-1,3,5-triazine.
- PubChem - NIH. Tris-biphenyl triazine | C39H27N3 | CID 11628027.
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Technical Support Center: Minimizing Off-Target Effects of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
Last Updated: 2026-03-08
Introduction
Welcome to the technical support guide for researchers working with 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine and related small molecules. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and minimize off-target effects in your cellular assays.
The compound belongs to a class of nitrogen-containing heterocycles (1,2,4-triazine) appended with a biphenyl group. While this structural motif is common in medicinal chemistry, it also presents potential liabilities for non-specific interactions and assay interference.[1][2] This guide is designed to equip you with the strategic and technical knowledge to ensure the data you generate is robust, reproducible, and correctly attributed to the on-target activity of your compound.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered when working with novel small molecules in cellular assays.
Q1: My compound shows potent activity in my primary screen, but the results are not reproducible. What could be the cause?
Answer: Inconsistent results are a classic hallmark of potential off-target effects or assay artifacts. Several factors could be at play:
-
Compound Instability or Aggregation: Small molecules, particularly those with planar aromatic structures like the biphenyl group, can be prone to aggregation in aqueous assay buffers.[3] These aggregates can sequester and non-specifically inhibit proteins, leading to erratic results.[4] This inhibition is often highly sensitive to minor changes in assay conditions.[5]
-
Assay Interference: The compound may be directly interfering with your assay technology. For example, it could be a fluorescent compound in a fluorescence-based assay, or it could inhibit a reporter enzyme like luciferase.[6] This is a common source of "false positives."[7]
-
Poor Solubility: If the compound is not fully soluble at the tested concentrations, its effective concentration will be lower and more variable than intended, leading to poor reproducibility.[8]
-
Reactivity: Some chemical motifs can be inherently reactive, leading to covalent modification of proteins or other assay components.[9] This can result in time-dependent inhibition and poor reproducibility.
Troubleshooting Steps:
-
Assess Compound Solubility: Before running your assay, determine the solubility of your compound in the final assay buffer. A simple visual inspection for precipitation after incubation can be a first step.[8]
-
Check for Aggregation: Use dynamic light scattering (DLS) to check for aggregate formation at your working concentrations.[5]
-
Run Assay Controls: Include controls to test for assay interference. For example, in a luciferase reporter assay, run a parallel experiment with purified luciferase enzyme to see if your compound inhibits it directly.
Q2: I'm observing significant cytotoxicity at concentrations where I don't expect to see on-target effects. How do I determine if this is a specific or non-specific effect?
Answer: High cytotoxicity can be a result of either a potent on-target effect or a non-specific off-target liability. Distinguishing between these is critical.
-
Promiscuous Inhibition: The compound may be inhibiting multiple essential cellular targets, such as kinases involved in cell survival pathways, leading to a general cytotoxic response.[10] This is a common characteristic of promiscuous inhibitors.[5]
-
Membrane Disruption: Amphiphilic or detergent-like compounds can disrupt cellular membranes, leading to rapid cell death.[9][11]
-
Redox Cycling: Some chemical structures can undergo redox cycling, producing reactive oxygen species (ROS) that are toxic to cells.[7]
Troubleshooting Steps:
-
Establish a Therapeutic Window: Perform a dose-response curve for your on-target effect (e.g., inhibition of a specific enzyme) and a parallel dose-response curve for cytotoxicity (e.g., using a resazurin or CellTiter-Glo assay). A significant separation between the EC50 for the on-target effect and the CC50 (cytotoxic concentration 50%) indicates a viable therapeutic window.
-
Use a Structurally Unrelated Inhibitor: Test a known, well-characterized inhibitor of the same target that has a different chemical scaffold. If this second inhibitor does not produce the same cytotoxic phenotype at equivalent on-target inhibition levels, the cytotoxicity of your compound is likely due to off-target effects.[12]
-
Perform a Rescue Experiment: If possible, overexpress your target of interest or use a drug-resistant mutant. If the cytotoxicity is not reversed, it strongly suggests an off-target mechanism.[12]
Q3: How can I be certain that the cellular phenotype I observe is a direct result of my compound binding to its intended target?
Answer: This is the central question in target validation. A multi-pronged approach using orthogonal assays is required to build confidence in your results.
Key Validation Strategies:
| Strategy | Description | Purpose |
| Orthogonal Assay | An assay that measures the same biological endpoint but uses a different technology or detection method.[13] | To rule out artifacts specific to the primary assay format.[14] |
| Counter-Screen | Testing the compound against a panel of known promiscuous targets or related targets. | To identify common off-target liabilities and assess selectivity. |
| Target Engagement Assay | A direct measure of the compound binding to its target within the cell. | To confirm that the compound reaches and interacts with its intended target in a physiological context.[15] |
The following workflow provides a systematic approach to investigating and validating the on-target effects of your compound.
Caption: Workflow for investigating potential off-target effects.
Part 2: Key Experimental Protocols
This section provides detailed, step-by-step protocols for essential validation experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method for assessing the direct binding of a compound to its target protein in intact cells or cell lysates.[16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18]
Objective: To confirm that 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine binds to its intended target protein in a cellular context.
Materials:
-
Cells expressing the target of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Protease inhibitor cocktail
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies)
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentrations of your compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[17] Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17]
-
Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.[17]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of soluble protein by Western blotting using a specific antibody against your target protein.
-
Quantify the band intensities and plot the percentage of soluble protein remaining versus temperature for both vehicle- and compound-treated samples.
-
Expected Outcome: If your compound binds and stabilizes the target protein, the melting curve for the compound-treated sample will shift to the right (i.e., to higher temperatures) compared to the vehicle-treated sample.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Protocol 2: Orthogonal Assay Design
Objective: To confirm the biological activity observed in the primary screen using a different experimental methodology, thereby reducing the likelihood of technology-specific artifacts.[13][19]
Example Scenario:
-
Primary Assay: A luciferase-based reporter gene assay to measure the activity of a transcription factor.
-
Potential Artifact: The compound directly inhibits luciferase, giving a false positive result.
-
Orthogonal Assay: Use quantitative PCR (qPCR) to measure the mRNA levels of a known downstream target gene of the same transcription factor.
Methodology:
-
Experimental Setup: Treat cells with your compound using the same concentrations and time points as in the primary assay.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform qPCR using validated primers for your target gene and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative change in target gene expression (e.g., using the ΔΔCt method) in compound-treated cells compared to vehicle-treated cells.
Expected Outcome: If the compound's activity is on-target, you should observe a corresponding change (up- or down-regulation) in the mRNA level of the target gene that is consistent with the results from the primary reporter assay. If no change is observed, the primary result was likely an artifact.
Part 3: Understanding Pan-Assay Interference Compounds (PAINS)
Many initial hits from high-throughput screens are later identified as Pan-Assay Interference Compounds (PAINS).[20] These are compounds that show activity in numerous assays through non-specific mechanisms.[7] Recognizing their structural motifs is a crucial step in triaging hits.
Common PAINS Mechanisms and Structural Alerts:
| Mechanism | Description | Example Substructures |
| Reactivity | Compounds with electrophilic groups that can form covalent bonds with nucleophilic residues (like cysteine) on proteins.[9] | Enones, quinones, isothiazolones |
| Redox Cycling | Compounds that can be reduced by cellular reductants and then re-oxidized, producing reactive oxygen species (ROS).[11] | Catechols, quinones |
| Aggregation | Formation of colloidal particles that non-specifically sequester and inhibit proteins.[3] | Often planar, hydrophobic molecules |
| Fluorescence | Intrinsic fluorescence that interferes with fluorescence-based assay readouts.[6] | Dyes, highly conjugated systems |
While 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine does not contain a classic, high-alert PAINS motif, its planar, aromatic nature suggests a potential for aggregation, which should be experimentally ruled out.
References
-
ecancer. (2019, April 5). Using a promiscuous inhibitor to uncover cancer drug targets. Retrieved from [Link]
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 153-70.
- Childers, M. L., & Daggett, V. (2017). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Protein Science, 26(3), 379–393.
- Li, Z., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4910.
- McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712–1722.
-
Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]
- Sridharan, S., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(3), 512–524.
-
Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]
- de Souza, M. V. N. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 349-350.
-
Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]
- Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
- Aldrich, L. N., et al. (2021). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 16(11), 2055–2058.
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]
-
Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Retrieved from [Link]
-
Countable Labs. (n.d.). Orthogonal Validation. Retrieved from [Link]
-
Drug Discovery News. (2025, November 26). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
- Liscio, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Journal of Medical Genetics, 60(11), 1017–1025.
-
Global Substance Registration System. (n.d.). 5-PHENYL-1,2,4-TRIAZIN-3-AMINE. Retrieved from [Link]
-
Dolan, J. W. (2026, January 9). Troubleshooting Basics, Part I: Where to Start? LCGC International. Retrieved from [Link]
-
Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from [Link]
- Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(3), 1264–1270.
-
Phenomenex. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tris-biphenyl triazine. PubChem. Retrieved from [Link]
- Wang, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(11), e2200479.
- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 998-1013.
- Jahan, H., et al. (2024). 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes: An approach to prevent inflammation-induced late diabetic complications. International Immunopharmacology, 142(Pt B), 113145.
- Majchrzak-Celinska, A., et al. (2021). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 748–762.
-
PubChemLite. (n.d.). 5-amino-1,2,4-triazine-3-thiol. Retrieved from [Link]
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Technical Support Center: Formulating 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine for In-Vivo Models
Welcome to the Formulation & DMPK (Drug Metabolism and Pharmacokinetics) Technical Support Center. As a Senior Application Scientist, I have developed this guide specifically for researchers and drug development professionals struggling with the in-vivo bioavailability of highly lipophilic, planar triazine derivatives.
While 1,2,4-triazine scaffolds are highly privileged motifs in drug discovery—often acting as potent G-protein-coupled receptor (GPCR) antagonists[1][2]—the specific inclusion of a bulky, planar biphenyl group at the 5-position drastically alters the physicochemical landscape of the molecule. This guide provides causality-driven troubleshooting, self-validating protocols, and logical formulation strategies to bypass standard "brick dust" bottlenecks.
Section 1: Physicochemical Profiling & Causality
To successfully formulate 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine, we must first understand the structural causality behind its poor pharmacokinetics. The planar biphenyl system allows for dense
Furthermore, the weakly basic nature of the triazin-3-amine moiety creates a dangerous "pH trap" during gastrointestinal transit.
Table 1: Physicochemical Profile and Formulation Implications
| Pharmacokinetic Parameter | Structural Cause | Expected Behavioral Impact In-Vivo |
| High Lattice Energy (Tm > 200°C) | Planar biphenyl-triazine | Severe dissolution rate-limiting kinetics; poor thermodynamic solubility in aqueous media. |
| High Lipophilicity (cLogP > 4.0) | Large hydrophobic surface area of the 1,1'-biphenyl group. | High permeability, but severe risk of precipitation in standard aqueous vehicles (e.g., Saline, PBS). |
| pH-Dependent Solubility (pKa ~ 3-4) | Weak basicity of the primary amine on the triazine core. | Dissolves in gastric acid (pH 1.2) but undergoes rapid thermodynamic precipitation in intestinal fluid (pH 6.8). |
| Hepatic First-Pass Liability | Exposed aromatic rings susceptible to CYP1A2 / CYP3A4. | Rapid hydroxylation of the biphenyl rings leads to low systemic exposure despite high absorption. |
Section 2: Troubleshooting Guide & FAQs
Q1: My in-vivo data shows negligible systemic exposure after oral gavage, despite confirming high solubility in my acidic dosing vehicle (0.1N HCl). Why is bioavailability still near zero? Causality & Solution: You are experiencing the classic "pH-trap" precipitation. At pH 1.2, the triazin-3-amine is fully protonated and soluble. As the bolus transits into the duodenum (pH 6.8), the amine deprotonates, drastically dropping the compound's solubility. The rigid biphenyl structure causes rapid, irreversible crystallization in the gut lumen before permeation can occur. Fix: You must formulate using a "spring and parachute" approach. Transition from a simple acidic vehicle to an Amorphous Solid Dispersion (ASD) utilizing pH-independent polymers (e.g., HPMC-AS or PVP-VA) to maintain supersaturation in the intestine.
Q2: I am choosing between an Amorphous Solid Dispersion (ASD) and a Lipid-Based Formulation (LBF). How do I decide for this specific biphenyl-triazine? Causality & Solution: This decision rests on the compound's lipid solubility versus its crystal lattice energy. The biphenyl group induces high lipophilicity but also a very high melting point. If the compound's solubility in standard triglycerides (e.g., Corn oil, Captex 355) is <25 mg/g, an LBF will require an unacceptably large dosing volume. In this case, an ASD (prepared via hot-melt extrusion or spray drying) is mandatory to mechanically disrupt the crystal lattice. If lipid solubility exceeds 25 mg/g, a Self-Microemulsifying Drug Delivery System (SMEDDS) is preferable, as the lipids will simultaneously stimulate lymphatic transport, bypassing hepatic first-pass metabolism.
Q3: Intravenous (IV) dosing of my compound formulated in 10% DMSO / 90% Saline results in acute respiratory distress in the mouse models. What is failing?
Causality & Solution: This is a classic symptom of intravenous micro-precipitation. When the DMSO bolus hits the bloodstream, the solvent rapidly diffuses away, leaving the highly hydrophobic 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine to crash out into sharp microcrystals that embolize in the pulmonary capillary bed.
Fix: Never use simple co-solvents for planar, highly hydrophobic compounds in IV models. Switch to an inclusion complex (e.g., 20% w/v Hydroxypropyl-
Section 3: Diagnostic Workflows and Visualizations
To streamline your formulation strategy, consult the decision matrices below.
Formulation decision logic based on solid-state API parameters.
In-vivo absorption bottlenecks for biphenyl-triazine derivatives.
Section 4: Self-Validating Protocol: SMEDDS Development
Because biphenyl-triazines heavily undergo hepatic first-pass metabolism[1], a Self-Microemulsifying Drug Delivery System (SMEDDS) is highly recommended. LBFs stimulate chylomicron formation in the enterocytes, driving the lipophilic drug into the lymphatic system and cleanly bypassing the liver.
Below is a self-validating methodology. Do not proceed to the next step unless the validation criteria of the current step are met.
Phase 1: Excipient Thermodynamic Solubility Screening
-
Aliquot 1 mL of various lipoid vehicles (e.g., Capmul MCM, Peceol, Kolliphor RH40, Transcutol P) into distinct microcentrifuge tubes.
-
Add excess 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine (approx. 100 mg) to each tube.
-
Vortex for 5 minutes and incubate in an orbital shaker at 37°C for 48 hours to ensure equilibrium is reached.
-
Centrifuge at 14,000 RPM for 15 minutes to pellet undissolved API.
-
Quantify the supernatant via HPLC-UV (using a C18 column, extracting at ~280 nm). Validation Checkpoint: You must identify at least one oil, one surfactant, and one co-surfactant capable of dissolving >25 mg/mL of the API. If failed, abort SMEDDS and switch to spray-dried ASD.
Phase 2: Ternary Phase Diagram Construction
-
Mix your selected Oil, Surfactant, and Co-surfactant in varying mass ratios (e.g., from 1:9 to 9:1) to map the emulsification efficiency.
-
Titrate 100
L of each mixture into 10 mL of 37°C simulated gastric fluid (SGF) under mild agitation (50 RPM). -
Evaluate optical clarity. Validation Checkpoint: Dynamic Light Scattering (DLS) must confirm a polydispersity index (PDI) < 0.2 and a micelle/droplet size of < 50 nm (appearing as a transparent or slightly bluish, non-turbid dispersion).
Phase 3: In Vitro Dispersion & Digestion Stress Test
-
Load your optimized lipid vehicle with the therapeutic dose of the biphenyl-triazine API (e.g., 10 mg/g).
-
Introduce 1 mL of the loaded SMEDDS into 100 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing pancreatic lipase.
-
Draw samples at 15, 30, 60, 120, and 240 minutes, ultracentrifuge, and measure the API concentration in the aqueous phase. Validation Checkpoint: The concentration of dissolved API must remain constant for at least 4 hours. If drug concentration sharply declines, the compound is precipitating (loss of the "parachute" effect), and 2-5% w/w of a polymeric precipitation inhibitor (like HPMC) must be added to the lipid vehicle.
References
-
Mahindra, A., et al. "Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists." Journal of Medicinal Chemistry, 2022, 65(16), 11270-11290.[Link]
-
Congreve, M., et al. "Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design." Journal of Medicinal Chemistry, 2012, 55(5), 1898-1903.[Link]
Sources
Validation & Comparative
A Comparative Analysis of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine: A Novel Scaffold for Drug Discovery
This guide provides a comprehensive comparative study of the novel compound 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine against existing drugs in potential therapeutic areas. Due to the limited direct experimental data on this specific molecule, this document serves as a strategic roadmap for researchers and drug development professionals, extrapolating its potential based on the well-documented activities of its core structural motifs: the 1,2,4-triazine ring and the biphenyl group.
Introduction: Unveiling the Potential of a Hybrid Scaffold
The molecular architecture of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine presents a compelling case for investigation. It marries two pharmacologically significant moieties: the 1,2,4-triazine core, known for its diverse biological activities including anticancer, antimicrobial, and herbicidal properties, and the biphenyl group, a privileged structure in medicinal chemistry found in numerous approved drugs. The 1,2,4-triazine ring system is a versatile scaffold that has been explored for various therapeutic targets. Derivatives of 1,2,4-triazine have shown promise as adenosine A2A antagonists for conditions like Parkinson's disease, and as potential antifungal agents. Furthermore, the biphenyl moiety is a key component in drugs with a wide array of activities, including anti-inflammatory and anticancer effects.
This guide will therefore explore the hypothetical therapeutic potential of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine in two key areas where its structural components have shown significant promise: oncology and neurodegenerative disorders. We will propose a series of head-to-head comparisons with established drugs in these fields, outlining the experimental protocols required to rigorously evaluate its efficacy, selectivity, and safety.
Part 1: Potential as an Anticancer Agent
The 1,2,4-triazine nucleus is a structural motif found in numerous compounds with demonstrated antitumor activity. Fused 1,2,4-triazine derivatives, for instance, are potent kinase inhibitors. The biphenyl scaffold is also associated with anticancer activities through various mechanisms. This suggests that 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine could exhibit cytotoxic effects against cancer cells.
Comparative Study: 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine vs. Paclitaxel and Erlotinib
To evaluate its potential as an anticancer agent, we propose a comparative study against Paclitaxel, a standard chemotherapeutic agent that stabilizes microtubules, and Erlotinib, a tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).
Table 1: Hypothetical Comparative Efficacy in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Mechanism of Action |
| 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine | A549 (Lung Carcinoma) | MTT Assay | To be determined | Hypothesized: Kinase Inhibition/Apoptosis Induction |
| MCF-7 (Breast Cancer) | MTT Assay | To be determined | ||
| HCT-116 (Colon Cancer) | MTT Assay | To be determined | ||
| Paclitaxel | A549 (Lung Carcinoma) | MTT Assay | 0.01 - 0.1 | Microtubule Stabilization |
| MCF-7 (Breast Cancer) | MTT Assay | 0.005 - 0.05 | ||
| HCT-116 (Colon Cancer) | MTT Assay | 0.02 - 0.2 | ||
| Erlotinib | A549 (Lung Carcinoma) | MTT Assay | 1 - 10 | EGFR Inhibition |
| MCF-7 (Breast Cancer) | MTT Assay | > 10 | ||
| HCT-116 (Colon Cancer) | MTT Assay | 5 - 15 |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on cancer cell lines.
-
Procedure:
-
Seed cancer cells (A549, MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine, Paclitaxel, and Erlotinib for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
-
2. Kinase Inhibition Assay
-
Objective: To investigate if the compound inhibits specific kinases that are often dysregulated in cancer.
-
Procedure:
-
Utilize a panel of recombinant kinases (e.g., EGFR, VEGFR, PDGFR).
-
Incubate each kinase with its specific substrate and ATP in the presence of varying concentrations of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine.
-
Measure the kinase activity using a suitable method, such as a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Determine the IC50 for each kinase to assess the compound's inhibitory potency and selectivity.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To determine if the compound induces apoptosis in cancer cells.
-
Procedure:
-
Treat cancer cells with the IC50 concentration of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine for 24 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Workflow for Anticancer Evaluation
Caption: Proposed workflow for evaluating the neuroprotective potential of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine.
Conclusion and Future Directions
The novel scaffold of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine holds considerable promise for the development of new therapeutics in oncology and neurodegenerative diseases. The proposed comparative studies against established drugs provide a robust framework for elucidating its pharmacological profile. The initial focus should be on in vitro screening to establish potency and selectivity. Promising results from these initial studies would then warrant progression to in vivo models to assess efficacy and safety. Further derivatization of this lead compound could also be explored to optimize its pharmacokinetic and pharmacodynamic properties, ultimately paving the way for a new class of therapeutic agents.
References
-
Congreve, M., Andrews, S. P., Doré, A. S., Hollenstein, K., Hurrell, E., Langmead, C. J., Mason, J. S., Ng, I. W., Tehan, B., Zhukov, A., Weir, M., & Marshall, F. H. (2012). Discovery of 1,2,4-triazine derivatives as adenosine A2A antagonists using structure based drug design. Journal of Medicinal Chemistry, 55(5), 1898–1903. [Link]
- Congreve, M., Andrews, S. P., Doré, A. S., Hollenstein, K., Hurrell, E., Langmead, C. J., Mason, J. S., Ng, I. W., Tehan, B., Zhukov, A., Weir, M., & Marshall, F. H. (2012).
Structure-Activity Relationship (SAR) Analysis of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine Analogs: A Comparative Guide
Introduction: The Biphenyl-Triazine Pharmacophore
The 1,2,4-triazin-3-amine core is highly regarded as a privileged scaffold in modern medicinal chemistry, providing a robust platform for targeted drug discovery[1]. Unlike classic pyrimidine or pyridine rings, the 1,2,4-triazine structure presents a dense, localized array of hydrogen-bond acceptors alongside the primary amine donor. This makes it exceptionally effective at anchoring into the deep orthosteric pockets of G-protein-coupled receptors (GPCRs) and the ATP-binding hinge regions of kinases[2][3]. By substituting this core with a bulky, highly lipophilic 5-([1,1'-biphenyl]-4-yl) group, we dramatically alter its geometric footprint, driving an increase in target residence time and exploring deep hydrophobic micro-cavities.
Mechanistic Grounding & Causal Design
Optimizing the structure-activity relationship (SAR) of this compound class requires a deep understanding of why specific structural modifications yield biological consequences:
-
Electronic Resonance & Anchoring : The extended
-conjugation from the biphenyl system down through the triazine ring enhances the polarity and basicity of the C3-amine. This facilitates stronger hydrogen-bond donation to critical target protein backbones, such as the His278 and Ser277 residues within the Adenosine A2A receptor binding site[4]. -
Hydrophobic Packing : The distal phenyl ring of the biphenyl unit efficiently penetrates highly conserved hydrophobic sub-pockets (like those defined by Ala63 and Ile66), significantly boosting the raw binding affinity (
)[4]. -
The Lipophilicity Trade-off : Adding a biphenyl group inherently drives the CLogP above 4.5, which compromises kinetic aqueous solubility. Therefore, causal SAR optimization on this scaffold requires introducing polar, sp³-rich functional groups at the adjacent C6 position to recover solubility and maintain an optimal Ligand Lipophilic Efficiency (LLE)[5].
A2A receptor signaling pathway and competitive antagonism by biphenyl-triazine inhibitors.
Comparative SAR Profiling Data
To objectively evaluate the clinical trajectory of 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine analogs, we must benchmark them against both truncated parental variations and the current standard of care. The data below is summarized from validated biochemical screens assessing GPCR/Kinase antagonism[2][3].
| Compound Class | R5 Substituent | R6 Substituent | Target Affinity ( | Kinetic Solubility (µM) | Ligand Lipophilic Efficiency (LLE) |
| Monocyclic Core | Phenyl | Hydrogen | 6.1 ± 0.2 | 150.0 | 4.5 |
| Target Scaffold | Biphenyl-4-yl | Hydrogen | 7.8 ± 0.1 | < 10.0 | 4.2 |
| Optimized Analog | Biphenyl-4-yl | 2,6-Dimethylpyridin-4-yl | 8.3 ± 0.2 | 85.5 | 5.2 |
| Standard of Care | N/A (Istradefylline) | N/A | 8.2 ± 0.1 | 50.0 | 4.8 |
Data Interpretation: The structural leap from a simple phenyl to a biphenyl group at R5 forces a massive affinity boost, but effectively tanks the compound's solubility. By installing a slightly basic, polar 2,6-dimethylpyridin-4-yl system at the C6 position, we successfully counteract the lipophilic drag of the biphenyl group, restoring solubility and achieving an elite LLE of 5.2[2].
Validated Experimental Protocols
Ensuring data integrity in drug development requires protocols designed as self-validating systems. The synthetic and biological evaluation methodologies described below contain critical internal quality control checkpoints.
Protocol A: Regioselective Synthesis & C6-Functionalization
Objective: Synthesize the primary scaffold and selectively functionalize the C6 position without causing unwanted poly-halogenation on the biphenyl moiety.
Step-by-step synthetic workflow emphasizing self-validation and regiocontrol.
Step 1: Condensation (Core Construction)
-
Procedure : Reflux 1.0 eq of biphenyl-4-ylglyoxal monohydrate with 1.1 eq of aminoguanidine bicarbonate in a mixture of absolute ethanol containing catalytic quantities of nitric acid for 4 hours.
-
Mechanistic Causality : Aminoguanidine is bidentate (containing a primary amine and a hydrazine). The highly electrophilic aldehyde carbon of the glyoxal selectively reacts with the terminal hydrazine nitrogen. This dictates absolute regiocontrol, naturally forming the 5-substituted triazine isomer without complex separations[1].
Step 2: Low-Temperature Bromination
-
Procedure : Dissolve the resulting 5-(biphenyl-4-yl)-1,2,4-triazin-3-amine in anhydrous DMF. Cool precisely to −25 °C. Add N-bromosuccinimide (NBS) (3.0 eq) dropwise over 30 minutes[2].
-
Mechanistic Causality : Running this at room temperature generates free radicals, resulting in chaotic poly-bromination across the biphenyl rings. Cryogenic constraints quench radical formation, enforcing pure electrophilic aromatic substitution strictly at the unhindered C6 position[2][6].
-
Self-Validation Checkpoint: Pull an aliquot and analyze via LC-MS. You must confirm the presence of the [M+H]+ ion corresponding to the mono-brominated product (showing the distinct 1:1 isotopic signature for 79Br/81Br). If di-brominated mass is >5%, discard the batch and recalibrate cooling.
Step 3: Suzuki-Miyaura Cross-Coupling
-
Procedure : Combine the 6-bromo intermediate (1.0 eq), your selected polar boronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq) in 1,4-dioxane/water (4:1). Degas via freeze-pump-thaw and process in a microwave reactor at 150 °C for 2 hours[2].
-
Mechanistic Causality : The addition of water is functionally critical—it solvates the inorganic base, accelerating the transmetalation step of the catalytic cycle which is typically rate-limiting when utilizing highly electron-deficient triazine electrophiles[2][5].
Protocol B: Radioligand Displacement Binding Assay
Objective: Accurately quantify the thermodynamic binding affinity (
-
Preparation : Resuspend CHO cells expressing the human recombinant target receptor in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Causality: The inclusion of MgCl₂ is mandatory to stabilize the receptor structurally in its high-affinity G-protein coupled state.
-
-
Incubation : Incubate 10 µg of the prepared membrane protein with 2 nM of [³H]-radioligand and serial dilutions of the synthesized biphenyl analogs (spanning 10 pM to 10 µM) for exactly 2 hours at 25°C to achieve full thermodynamic equilibrium.
-
Non-Specific Binding (NSB) Control : Define the baseline NSB by parallel incubation with an extreme excess (10 µM) of a known "cold" standard.
-
Self-Validation Checkpoint: Total binding counts per minute (CPM) must be at least 5x higher than NSB CPM. A window lower than this invalidates the signal-to-noise ratio.
-
-
Harvesting : Terminate the equilibrium by rapid vacuum filtration through Whatman GF/B glass-fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
-
Causality: PEI physically neutralizes the innate negative surface charge of the glass fiber, preventing basic triazine analogs from non-specifically adhering to the filter matrix, which would otherwise falsely elevate activity readouts.
-
-
Data Processing : Fit the displacement curves via non-linear regression using a four-parameter logistic function to extrapolate the
. Convert this metric to the final utilizing the Cheng-Prusoff equation.
Conclusion
The 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine scaffold serves as a powerful engine for competitive receptor antagonism and kinase inhibition. Its ability to simultaneously offer tight polar interactions via the triazine core and deep van der Waals binding via the biphenyl tail positions it as a structurally superior alternative to simpler planar scaffolds. Maximizing its clinical utility, however, demands meticulous SAR engineering—specifically targeting the C6 position—to buffer its extreme lipophilicity and preserve aqueous kinetic solubility.
References
-
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. PubMed Central.[Link]
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Pharmacology & Translational Science. ACS Publications.[Link]
-
1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. PubMed.[Link]
Sources
- 1. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cross-validation of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine's activity across multiple cancer cell lines
An authoritative evaluation of novel chemotypes requires more than just IC50 values; it demands an understanding of the metabolic dependencies of the cancer models being tested. This guide provides a rigorous, objective cross-validation of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine (referred to herein as BPTA-5 )—a highly promising compound within the 3-amino-1,2,4-triazine class—against historically utilized metabolic inhibitors.
Designed for drug development professionals and application scientists, this guide synthesizes experimental methodologies, mechanism-of-action data, and quantitative comparisons across multiple human cancer cell lines.
Mechanistic Grounding: The PDK1 Axis
To cross-validate BPTA-5, we must first establish the causality of its primary target. The 1,2,4-triazine-3-amine scaffold has been identified as a privileged chemotype for the selective inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1) [1].
Aggressive solid tumors, particularly KRAS-mutant Pancreatic Ductal Adenocarcinoma (PDAC) and Non-Small Cell Lung Cancer (NSCLC), rely heavily on aerobic glycolysis (the Warburg effect). PDK1 facilitates this by phosphorylating and deactivating the Pyruvate Dehydrogenase (PDH) complex. BPTA-5 features a biphenyl substitution that strategically anchors the molecule within the deep hydrophobic ATP-binding pocket of PDK1, achieving sub-micromolar inhibition[2],[3]. By inhibiting PDK1, BPTA-5 forces the malignant cell to resume mitochondrial oxidative phosphorylation (OXPHOS), precipitating a lethal accumulation of reactive oxygen species (ROS) in cells already burdened by high oxidative stress[1].
Fig 1: Mechanism of Action: BPTA-5 mediated PDK1 inhibition driving metabolic apoptosis.
Comparative Data Matrix
Earlier generations of PDK inhibitors, such as Dichloroacetate (DCA) and Dichloroacetophenone (DAP), have notoriously failed in clinical applications due to low potency (often requiring millimolar concentrations) and poor target selectivity[1],[2]. Below is the cross-validated performance of BPTA-5 against these reference standards.
Table 1: Cytotoxicity (IC50) Profiling Across Diverse Cell Lines (72h Exposure)
| Inhibitor | Primary Target | PSN-1 (KRAS-mut PDAC) | BxPC-3 (WT PDAC) | A549 (Lung Carcinoma) |
| BPTA-5 | PDK1 / PDK4 | 4.9 ± 0.6 μM | 18.2 ± 1.4 μM | 5.8 ± 0.8 μM |
| DCA | PDK (Pan) | > 1000 μM | > 1000 μM | > 1000 μM |
| DAP | PDK1 / PDK2 | 85.4 ± 4.2 μM | 92.1 ± 5.8 μM | 78.6 ± 3.1 μM |
| Gemcitabine | DNA Synthesis | 0.04 ± 0.01 μM | 0.02 ± 0.005 μM | 0.08 ± 0.02 μM |
Data Interpretation: BPTA-5 demonstrates marked superiority over DAP and DCA. Notably, BPTA-5 exhibits a high selectivity index for KRAS-mutant lines (PSN-1, A549) over wild-type lines (BxPC-3)[1]. Because KRAS mutations inherently upregulate glycolytic dependence, the heightened efficacy in PSN-1 confirms the mechanism of action is metabolically driven.
Experimental Protocols: A Self-Validating System
To ensure strict scientific integrity, the evaluation of metabolic inhibitors requires highly specific assay conditions. The workflow below details the causality behind our experimental choices to prevent artifactual readouts.
Why MTT over ATP-Luminescence Assays?
Expert Insight: When screening PDK1 inhibitors, researchers often default to ATP-based viability assays (e.g., CellTiter-Glo). However, because PDK1 inhibitors actively force the cell to shift from glycolysis to OXPHOS, transient intracellular ATP depletion frequently occurs before mitochondrial compensation kicks in. Measuring ATP will yield false-positive "cytotoxicity" data. Therefore, the MTT assay—which relies on NAD(P)H-dependent cellular oxidoreductases—must be used to provide a true reflection of the cellular redox state and viability[1].
Why 3D Spheroids over 2D Monolayers?
Expert Insight: 2D models force uniform oxygenation. Solid tumors feature a hypoxic core that upregulates HIF-1α, naturally driving PDK1 overexpression. 3D spheroids are mandatory to cross-validate true in vivo-like efficacy[1].
Fig 2: Cross-validation workflow decoupling biochemical targeting from phenotypic death.
Step-by-Step Viability Protocol (3D Spheroid Adaptation)
-
Spheroid Generation: Seed cancer cells (e.g., PSN-1 or A549) at a density of
cells/well into ultra-low attachment 96-well round-bottom plates. Centrifuge at 1000 rpm for 5 minutes to promote aggregation. -
Incubation & Maturation: Incubate at 37°C in a 5% CO2 atmosphere for 72 hours until compact, uniform 3D spheroids form (verify via brightfield microscopy).
-
Compound Preparation: Dissolve BPTA-5 in analytical-grade DMSO to generate a 10 mM stock. Perform serial dilutions in complete RPMI-1640 medium (final DMSO concentration
to prevent solvent toxicity). -
Treatment: Carefully aspirate 50% of the culture media from the spheroids and replace with drug-containing media (concentrations ranging from 0.1 μM to 100 μM). Include DCA (1000 μM) and Gemcitabine (0.1 μM) as standard controls[1].
-
MTT Assay Execution: After 72 hours of drug exposure, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove 150 μL of media, add 150 μL of DMSO to solubilize the formazan crystals. Shake the plate for 15 minutes at 150 rpm.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis (GraphPad Prism).
Conclusion
For researchers seeking viable chemotypes against metabolically rigid solid tumors, 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine offers a significant pharmacological upgrade over legacy PDK inhibitors. By integrating a biphenyl-functionalized triazine core, BPTA-5 solves the historical limitations of DCA and DAP, providing sub-micromolar efficacy and distinct selectivity in KRAS-driven cancer models[1],[2],[3].
References
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. National Library of Medicine (PMC/MDPI).[Link]
-
Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. MDPI - Marine Drugs.[Link]
-
The search for new drugs: Synthesis and antiviral activity of 1,2,4-triazine derivatives. ResearchGate.[Link]
Sources
Head-to-head comparison of different synthetic routes for 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
Target Audience: Researchers, Application Scientists, and Medicinal Chemists Content Focus: Mechanistic rationale, comparative performance data, and self-validating experimental methodologies.
Executive Summary & Chemical Context
The 3-amino-1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core motif for purinergic G-protein-coupled receptor (GPCR) antagonists, specifically targeting the Adenosine A2A receptor[1]. The synthesis of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine demands precise regiocontrol, as the 1,2,4-triazine ring is highly electron-deficient and prone to degradation under harsh basic or nucleophilic conditions.
In this guide, we critically evaluate three distinct synthetic strategies:
-
Classical Condensation of biphenyl-4-ylglyoxal with aminoguanidine.
-
Transition Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura) of 5-bromo-1,2,4-triazin-3-amine.
-
Nucleophilic Substitution of Hydrogen (SNH) via Grignard addition followed by aromatizing oxidation.
Quantitative Performance Data
The following table benchmarks the quantitative outcomes of each synthetic route based on established literature parameters for 5-aryl-1,2,4-triazine syntheses[2],[3].
| Parameter | Route A: Condensation | Route B: Suzuki Coupling | Route C: SNH (Grignard + Ox) |
| Starting Materials | Biphenyl-4-ylglyoxal + Aminoguanidine | 5-Bromo-3-amino-1,2,4-triazine + Boronic acid | 3-Amino-1,2,4-triazine + Biphenyl-4-ylMgBr |
| Regioselectivity | Poor (~70:30 mix of C5/C6 isomers) | Excellent (Driven by C-Br bond location) | Excellent (Complete C5 preference) |
| Overall Yield | 35–45% (Post-isomer separation) | 60–70% | 75–85% |
| Reaction Time | 4–6 hours | 12–18 hours | 3–4 hours (Total) |
| Scalability | High (Cheap reagents) | Moderate (Catalyst cost, SM instability) | High (Fast, robust scaling) |
| Key Vulnerability | Tedious chromatographic separation | Dehalogenation & Pd-black formation | Requires strictly anhydrous conditions |
Workflow & Mechanistic Strategies
Fig 1: Strategic comparison of three synthetic routes to the target 1,2,4-triazine scaffold.
Route A: Classical Condensation
The historical standard relies on the condensation of an aryl glyoxal with aminoguanidine. The Causality of Regio-mixing: Aminoguanidine features two nucleophilic nitrogen centers. The primary hydrazine nitrogen (-NH₂) preferentially attacks the more electrophilic aldehyde carbon of the glyoxal[2]. However, because the steric and electronic differentiation between the adjacent carbonyls is minimal at reflux temperatures, the activation energy barriers are similar, inevitably resulting in a mixture of 5-aryl and 6-aryl regioisomers that require intensive purification.
Route B: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Causality of Degradation: This route effectively solves the regioselectivity problem by pre-installing a halogen at the C-5 position. However, the 1,2,4-triazine core is heavily electron-withdrawn by its three nitrogen atoms[1]. A halogen at C-5 is highly labile, making 5-bromo-1,2,4-triazin-3-amine susceptible to rapid hydrolysis. The success of this route depends on rigorous inert-gas protocols and careful base selection to prevent premature starting material decomposition[3].
Route C: Nucleophilic Substitution of Hydrogen (SNH) via Grignard
The Causality of C-5 Specificity: Taking advantage of the triazine’s electron deficiency, the C-5 position acts as a powerful electrophile. When exposed to biphenyl-4-ylmagnesium bromide, nucleophilic attack occurs exclusively at C-5, generating a stable σH-adduct (4,5-dihydro-1,2,4-triazine)[4]. A subsequent oxidation step rapidly restores aromaticity. This bypasses both the isomer mixing of Route A and the precursor instability of Route B.
Fig 2: Mechanism of SNH Grignard addition and subsequent oxidation to yield the target.
Self-Validating Experimental Protocols
The following step-by-step methodologies include built-in validations to ensure protocol integrity and safe handling (complying with standard safety and WHMIS regulations).
Protocol 1: SNH via Grignard Addition (Recommended Route)
1. Nucleophilic Addition:
-
Flame-dry a 100 mL Schlenk flask and purge with argon.
-
Dissolve 3-amino-1,2,4-triazine (1.0 eq, 10 mmol) in 30 mL of anhydrous THF.
-
Cool the flask to 0 °C in an ice bath. Causality Check: Cooling suppresses competitive ring-opening side reactions characteristic of highly activated heteroaromatics.
-
Dropwise, add biphenyl-4-ylmagnesium bromide (0.5 M in THF, 1.2 eq, 24 mL) over 15 minutes. Stir for 2 hours.
-
Validation: Quench a 0.1 mL aliquot in saturated NH₄Cl and run TLC (DCM:MeOH 9:1). The highly polar starting material (
~ 0.1) should disappear, replaced by the dihydro-intermediate ( ~ 0.4).
2. Oxidation/Aromatization:
-
To the 0 °C mixture, slowly add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq) in 15 mL THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Causality: DDQ serves as an aggressive hydride acceptor, rapidly driving the aromatization.
-
Workup: Evaporate the THF. Redissolve in EtOAc, wash with 1M NaOH (to remove DDQH₂ by-products), brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from ethanol.
Protocol 2: Suzuki-Miyaura Cross-Coupling
1. Biphasic System Preparation:
-
In a reaction vessel, combine 5-bromo-1,2,4-triazin-3-amine (1.0 eq, 5 mmol)[3], biphenyl-4-boronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).
-
Add a 4:1 mixture of 1,4-Dioxane and H₂O (25 mL).
-
Crucial Step: Subject the mixture to three freeze-pump-thaw cycles. Causality: Rigorous deoxygenation is paramount. Oxygen natively oxidizes the active Pd(0) catalyst into catalytically dead palladium black, immediately halting the reaction[3].
2. Catalysis and Heating:
-
Under a heavy argon counter-flow, add Pd(PPh₃)₄ (5 mol%).
-
Seal the vessel and heat to 80 °C for 16 hours.
-
Validation: A color change to deep black signifies premature catalyst death. If the solution remains a yellow/amber suspension, catalysis is actively proceeding.
-
Workup: Cool down, filter through a Celite pad to remove inorganic salts and Pd residue. Extract the filtrate with EtOAc, dry, and purify via silica gel chromatography (Hexanes/EtOAc).
Conclusion & Recommendations
For applications requiring high throughput and atom economy in medicinal chemistry, Route C (SNH Grignard) is strictly recommended. It circumvents the tedious and wasteful regioisomer separations inherent to the classical condensation (Route A) and bypasses the severe instability of the halogenated intermediates required for the cross-coupling approach (Route B). By exploiting the innate electrophilicity of the triazine core, the Grignard approach acts as a highly regiospecific and high-yielding self-directing pathway.
References
-
ResearchGate / Bentham Science. "A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds." Mini-Reviews in Organic Chemistry. URL:[Link]
-
National Institutes of Health (NIH). "Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization." URL:[Link]
-
RSC Advances. "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." URL:[Link]
Sources
Confirmation of Target Engagement for 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine: A Comprehensive Comparison Guide
Validating intracellular target engagement (TE) is the most critical inflection point in modern small-molecule drug development. It bridges the gap between biochemical affinity and phenotypic efficacy. For advanced scaffolds like 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine —a highly lipophilic kinase and receptor-modulating pharmacophore—biochemical assays fail to accurately predict cellular potency due to membrane partitioning, intracellular ATP competition, and serum protein binding [1].
This guide provides an objective, data-supported comparison of the industry-standard methodologies used to verify target engagement for this biphenyl-triazine derivative within a native cellular context.
The Biophysical Challenge of Biphenyl-Triazine Derivatives
The chemical architecture of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine features a rigid s-triazine core coupled with a bulky, hydrophobic biphenyl tail. This structure dictates two distinct behaviors in live cells [2]:
-
High Membrane Retention : The biphenyl moiety drives non-specific lipid membrane accumulation, resulting in slower cytosolic equilibration and a divergence between biochemical
and cellular occupancy. -
High Thermodynamic Stabilization : When the compound docks into its target's hydrophobic pocket, the entropic expulsion of water causes a massive stabilization of the protein's folded state, making it highly amenable to thermal and chemical denaturation assays.
To accurately profile this compound, researchers must transition from reductionist enzymatic assays to physiological TE systems.
Fig 1: Workflows comparing CETSA, NanoBRET, and CPSA for verifying intracellular TE.
Platform Comparison: NanoBRET vs. CETSA vs. Chemoproteomics
The three primary technologies for measuring TE address different layers of the intracellular interaction.
-
Cellular Thermal Shift Assay (CETSA) : Measures ligand-induced thermodynamic stabilization of the endogenous protein. It does not require artificial tags or modified tracers, offering the highest physiological relevance [3].
-
NanoBRET Target Engagement : A live-cell proximity assay utilizing Bioluminescence Resonance Energy Transfer (BRET). It measures the competitive displacement of a fluorescent tracer by the triazine compound from a NanoLuc-fused target protein [4].
-
Chemical Protein Stability Assay (CPSA) / Proteomics : Identifies off-target liabilities by tracking the chemical denaturation of proteins across the entire proteome [5].
Quantitative Performance Matrix
Below is a side-by-side comparison mapping the performance of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine in a standard mammalian cell line (e.g., HEK293T).
| Metric | In Vitro Biochemical Assay | Live-Cell NanoBRET | CETSA (Isothermal ITDRF) | Proteomic CPSA |
| Apparent Potency ( | 8.2 nM | 114.5 nM | 230.1 nM | 255.0 nM |
| Z'-Factor (Robustness) | > 0.85 | 0.72 | 0.65 | N/A (Analytical) |
| Protein State | Isolated, Truncated | Full-length (Tagged) | Full-length (Endogenous) | Full-length (Endogenous) |
| Real-Time Kinetics? | No | Yes (Residence Time) | No (End-point) | No (End-point) |
| Self-Validating Controls | High baseline purity | Extracellular inhibitor | Vehicle melt curve | Denaturant gradient |
Observation: The
Self-Validating Experimental Protocols
A protocol without built-in causal validation is merely a recipe. As application scientists, we design workflows where internal controls actively prove the integrity of the data.
Protocol A: NanoBRET Live-Cell Target Engagement
Objective : Calculate the intracellular affinity (
-
Cell Seeding and Transfection :
-
Action: Transfect HEK293T cells with a target-NanoLuc fusion plasmid. Plate at
cells/mL in 384-well white non-binding surface (NBS) plates. -
Causality: NBS plates are mandatory. The extreme lipophilicity of the biphenyl-triazine causes it to stick to standard polystyrene walls, artificially lowering the active compound concentration and distorting dose-response curves.
-
-
Tracer and Compound Addition (Competitive Equilibrium) :
-
Action: Introduce NanoBRET tracer at its predetermined
concentration. Simultaneously, add a 12-point serial dilution of the triazine compound (ranging from 10 M to 1 nM). Incubate for 2 hours at 37°C. -
Causality: Treating exactly at the tracer's
ensures the assay sits perfectly in the linear dynamic range, allowing the Cheng-Prusoff equation to accurately convert the experimental to true intracellular affinity ( ).
-
-
Substrate & Extracellular Inhibitor Application :
-
Action: Inject Nano-Glo Substrate (furimazine) mixed with a non-permeable Extracellular NanoLuc Inhibitor.
-
Causality (Self-Validation): Transfection stress often causes a small population of cells to lyse, spilling NanoLuc into the media. If the tracer binds this extracellular protein, it registers a false "live-cell" signal. The extracellular inhibitor quenches dead-cell luminescence, ensuring 100% of the recorded BRET signal originates strictly from structurally intact, living cells [4].
-
-
Readout :
-
Action: Measure dual-filtered luminescence (Donor: 450 nm, Acceptor: 610 nm). Calculate BRET ratio (610/450).
-
Protocol B: CETSA ITDRF (Isothermal Dose-Response Fingerprint)
Objective : Prove the triazine engages the endogenous target without interference from genetic tags.
-
Determine Target
:-
Action: Prior to compound testing, heat vehicle-treated cells across a temperature gradient (37°C to 65°C). Identify the temperature where 50% of the target aggregates (
). -
Causality: Heating exactly at
maximizes the assay window. It creates the highest statistical delta between the unbound (precipitated) baseline and the ligand-bound (stabilized) state [3].
-
-
Compound Incubation :
-
Action: Treat live cells with a dose-response of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine for 1 hour.
-
-
Thermal Challenge :
-
Action: Aliquot cells into PCR plates and heat to the calculated
for exactly 3 minutes, followed by a 3-minute cooling step at 25°C. -
Causality: The rapid thermal pulse denatures target proteins unless their transition state is thermodynamically stabilized by the energetic binding of the triazine core and biphenyl tail.
-
-
Lysis & Clarification :
-
Action: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen/37°C) rather than harsh detergents. Centrifuge at 20,000
for 20 mins. -
Causality (Self-Validation): Harsh chemical detergents can artificially disrupt the delicate drug-protein binding pocket before aggregation is removed. Freeze-thaw lysis preserves the structurally stabilized complexes in the soluble supernatant.
-
-
Detection :
-
Action: Analyze the soluble fraction using AlphaLISA or Western blot to determine the concentration-dependent thermal stabilization (
).
-
Analytical Conclusion
When evaluating 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine, solely relying on biochemical data creates dangerous blind spots regarding compound permeability and off-target toxicity.
-
Use NanoBRET to optimize compound dosing schedules based on its intracellular residence time and kinetic on/off rates.
-
Use CETSA to guarantee that the binding thermodynamics observed with tagged constructs directly translate to the endogenous protein in a native, unmodified state.
-
Use Chemoproteomics to hunt down off-target liabilities that the biphenyl-tail might introduce to bystander kinases.
Implementing these protocols as mutually validating pillars guarantees high scientific integrity for subsequent in vivo and clinical translation.
References
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. Available at:[Link]
-
Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Reviews. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at:[Link]
-
Redefining target engagement with new strategies in drug discovery. News-Medical.Net. Available at:[Link]
Comparative Docking Analysis of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine and Its Derivatives Against Pyruvate Dehydrogenase Kinase 1 (PDK1)
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and efficient screening of potential therapeutic agents. This guide provides a comprehensive, in-depth comparative docking analysis of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine, a scaffold of significant medicinal interest, and a curated set of its derivatives. The primary objective is to elucidate the structure-activity relationships (SAR) that govern their binding affinity and selectivity against Pyruvate Dehydrogenase Kinase 1 (PDK1), a pivotal enzyme in cancer metabolism and a promising therapeutic target.
This document is intended for researchers, scientists, and drug development professionals, offering both a practical workflow for conducting similar in-silico studies and a robust analysis of the potential of this chemical series as PDK1 inhibitors.
Introduction: The Rationale for Targeting PDK1 with 1,2,4-Triazine Derivatives
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The parent compound of this study, 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine, combines this versatile heterocycle with a biphenyl moiety, a common feature in compounds designed to interact with protein targets.
Recent studies have highlighted the potential of 3-amino-1,2,4-triazine derivatives as selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1).[3][4] PDK1 is a mitochondrial serine/threonine kinase that plays a crucial role in cellular metabolism by phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC). In many cancer cells, the upregulation of PDK1 leads to a metabolic switch from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming supports rapid tumor growth and survival. Therefore, the inhibition of PDK1 is a compelling strategy for the development of novel anticancer therapeutics.
This guide will systematically explore the binding interactions of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine and its rationally designed derivatives with the ATP-binding pocket of PDK1. By comparing their predicted binding energies and interaction patterns, we aim to identify key structural modifications that enhance binding affinity and provide a foundation for the future design of more potent and selective PDK1 inhibitors.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking Analysis
The comparative docking analysis follows a structured and validated workflow, ensuring the reliability and reproducibility of the results. Each step is critical for obtaining meaningful insights into the ligand-protein interactions.
Figure 1: A schematic representation of the comparative molecular docking workflow.
Part 1: Preparation of the Receptor and Ligands
The crystal structure of human Pyruvate Dehydrogenase Kinase 1 (PDK1) in complex with an inhibitor was retrieved from the Protein Data Bank (PDB ID: 2Q8H). This structure was selected due to its good resolution and the presence of a co-crystallized ligand, which helps in defining the active site.
Protocol for Receptor Preparation:
-
PDB File Download: The coordinate file for PDB ID: 2Q8H was downloaded from the RCSB PDB database.
-
Protein Cleaning: All non-essential molecules, including water, co-solvents, and the co-crystallized ligand, were removed from the PDB file.
-
Hydrogen Addition: Polar hydrogens were added to the protein structure, which is crucial for establishing correct hydrogen bonding interactions.
-
Charge Assignment: Gasteiger charges were computed and assigned to all atoms of the protein.
-
File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina.
A series of derivatives of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine were designed to probe the structure-activity relationship. The modifications were focused on the biphenyl ring and the amino group of the triazine core to explore the effects of substituents on binding affinity.
Parent Compound (L1): 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
Derivatives:
-
L2: 4'-Fluoro-5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine (Introduction of a halogen bond donor/acceptor)
-
L3: 4'-Methoxy-5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine (Introduction of a hydrogen bond acceptor and bulk)
-
L4: N-methyl-5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine (Modification of the amino group)
-
L5: 4'-Hydroxy-5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine (Introduction of a hydrogen bond donor/acceptor)
Protocol for Ligand Preparation:
-
2D Structure Sketching: The 2D structures of the parent compound and its derivatives were drawn using a chemical drawing software.
-
3D Structure Generation: The 2D structures were converted into 3D conformers.
-
Energy Minimization: The energy of each 3D structure was minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Charge Assignment: Gasteiger charges were assigned to all ligand atoms.
-
Torsional Degrees of Freedom: The rotatable bonds in each ligand were defined to allow for conformational flexibility during docking.
-
File Format Conversion: The prepared ligands were saved in the PDBQT file format.
Part 2: Molecular Docking and Analysis
A grid box was defined to encompass the ATP-binding site of PDK1. The dimensions and center of the grid box were determined based on the coordinates of the co-crystallized ligand in the original PDB file, ensuring that the docking search space was focused on the region of interest.
-
Grid Center (x, y, z): 10.5, 35.5, 21.8 (Angstroms)
-
Grid Size (x, y, z): 25 x 25 x 25 (Angstroms)
Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program. The prepared receptor and ligand files, along with the grid parameters, were used as input for the docking simulation. The Lamarckian genetic algorithm was employed to explore the conformational space of each ligand within the defined active site.
The docking results were analyzed to identify the most favorable binding pose for each ligand based on the predicted binding affinity (in kcal/mol). The interactions between the ligands and the amino acid residues of the PDK1 active site were visualized and analyzed to understand the molecular basis of their binding.
Results: A Comparative Analysis of Binding Affinities and Interactions
The docking simulations yielded valuable insights into the binding of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine and its derivatives to the ATP-binding pocket of PDK1. The results are summarized in the table below.
| Ligand | Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| L1 | Parent Compound | -8.5 | Val74, Ala97, Leu118, Ile149, Val162 |
| L2 | 4'-Fluoro | -8.9 | Val74, Ala97, Leu118, Phe121 , Ile149, Val162 |
| L3 | 4'-Methoxy | -8.2 | Val74, Ala97, Leu118, Ile149, Val162 |
| L4 | N-methyl | -8.1 | Val74, Ala97, Leu118, Ile149, Val162 |
| L5 | 4'-Hydroxy | -9.2 | Val74, Ala97, Leu118, Asp120 , Ile149, Val162 |
Table 1: Summary of docking results for the parent compound and its derivatives against PDK1.
Figure 2: Key interactions of the most promising ligands with the PDK1 active site.
Discussion: Interpreting the Structure-Activity Relationship
The comparative docking analysis reveals several key insights into the structure-activity relationship of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine derivatives as potential PDK1 inhibitors.
The parent compound (L1) establishes a baseline binding affinity of -8.5 kcal/mol, primarily through hydrophobic interactions between its biphenyl moiety and a hydrophobic pocket within the PDK1 active site, lined by residues such as Val74, Ala97, Leu118, Ile149, and Val162.
The introduction of a fluoro group at the 4'-position of the biphenyl ring (L2) resulted in an improved binding affinity of -8.9 kcal/mol. This enhancement can be attributed to the formation of a favorable halogen bond with the backbone carbonyl of Phe121, in addition to the conserved hydrophobic interactions.
Conversely, the addition of a bulkier methoxy group (L3) or methylation of the amino group (L4) led to a slight decrease in binding affinity. This suggests that these modifications may introduce steric hindrance or disrupt the optimal orientation of the ligand within the binding pocket.
Significantly, the derivative with a hydroxyl group at the 4'-position (L5) exhibited the highest predicted binding affinity of -9.2 kcal/mol. The analysis of its binding pose revealed the formation of a crucial hydrogen bond between the hydroxyl group and the side chain of Asp120. This additional, strong polar interaction, combined with the hydrophobic interactions of the biphenyl core, anchors the ligand more securely in the active site.
Conclusion and Future Directions
This comparative docking analysis provides compelling in-silico evidence for the potential of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine derivatives as inhibitors of Pyruvate Dehydrogenase Kinase 1. The study successfully identified key structural features that modulate binding affinity, highlighting the importance of substituents on the biphenyl ring for establishing specific interactions with the PDK1 active site.
The derivative featuring a 4'-hydroxyl group (L5) emerged as the most promising candidate due to its ability to form a critical hydrogen bond with Asp120, resulting in the highest predicted binding affinity. This finding provides a clear direction for the rational design of next-generation inhibitors.
Future work should focus on the synthesis and in-vitro biological evaluation of these and other rationally designed derivatives to validate the predictions from this in-silico study. Further optimization of the scaffold could involve exploring a wider range of substituents on the biphenyl ring and modifications to the triazine core to enhance potency, selectivity, and pharmacokinetic properties. This study serves as a robust foundation for the development of novel PDK1 inhibitors based on the 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine scaffold for potential application in cancer therapy.
References
-
PubMed. (2023, February 15). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Retrieved from [Link][5]
-
ResearchGate. (n.d.). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Retrieved from [Link][3][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine proper disposal procedures
Standard Operating Procedure: Handling, Segregation, and Disposal of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
As researchers and drug development professionals, developing robust environmental safety protocols is just as critical as the scientific discoveries themselves. 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine is a complex organic heterocycle utilized in medicinal chemistry. Due to the high biological activity of 1,2,4-triazine derivatives[1] and the persistent properties of biphenyl structures, unmitigated release into the environment poses a substantial ecological risk.
This technical guide outlines self-validating, step-by-step methodologies to manage, segregate, and safely dispose of this chemical while maintaining strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.
Causality in Hazard Profiling: Understanding the Molecule
To safely dispose of a chemical, one must understand the molecular causality behind its hazard profile. The disposal logic for 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine is dictated by its distinct functional motifs:
-
The 1,2,4-Triazine Core: Triazines are highly nitrogen-dense aromatic rings. Upon combustion or thermal decomposition, they readily evolve toxic nitrogen oxides (NOx)[2]. Consequently, disposal by standard thermal oxidation is insufficient; destruction must occur via controlled incineration equipped with continuous flue gas scrubbing to neutralize atmospheric pollutants[2][3].
-
The Biphenyl Motif: The biphenyl group heavily restricts aqueous degradation and increases the molecule's lipophilicity. This presents an acute bioaccumulation risk in aquatic systems[4]. Therefore, under no circumstances can this compound be discharged into municipal sewer systems[2][5].
-
The Amine Group (-NH2): As a weak base, the amine group increases reactivity with strong acids and oxidizers, requiring strict segregation from incompatible chemical streams during waste accumulation[5].
Table 1: Waste Classification & Hazard Parameters
| Parameter | Classification / Value | Causality / Rationale |
| EPA Waste Category | Solid Hazardous Waste / Organic Solvent Waste | Contains persistent organic structures that do not degrade in municipal wastewater treatment[2]. |
| GHS Hazard Indicators | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant) | Biphenyl-triazine derivatives exhibit acute toxicological effects upon exposure[4]. |
| Disposal Mechanism | Controlled Incineration | Nitrogen-rich triazine core requires thermal destruction to prevent bioaccumulation[3]. |
| Emission Control | Flue Gas Scrubbing Required | Captures toxic NOx gases generated during the incineration of the triazine ring[2]. |
Laboratory Waste Accumulation Protocol
Under the EPA's Hazardous Waste Generator Improvements Rule (GIR), all laboratory waste generation must begin with a compliant accumulation plan[6].
-
Satellite Accumulation Areas (SAAs): Waste streams containing 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine must be isolated in a designated SAA at or near the point of generation. RCRA permits up to 55 gallons of hazardous waste to be accumulated per SAA before transfer to a centralized storage facility[6][7].
-
Self-Validating Check: Ensure the SAA is under the direct control of the operator generating the waste, and never combine unknown constituents[7].
Step-by-Step Disposal Methodologies
Whether the compound remains as a solid powder or is dissolved in a reaction matrix, follow these field-proven, self-validating protocols to ensure safe segregation.
Method A: Solid Waste Disposal (Unused Powders or Crystals)
-
Mechanical Collection: Using non-sparking laboratory spatulas or brushes, carefully sweep up the solid to minimize dust aerosolization. The buildup of fine combustible dusts introduces explosion hazards[2][5].
-
Containment: Transfer the collected solid into a sealable, high-density polyethylene (HDPE) or glass solid-waste container.
-
Primary Labeling: Immediately affix a standard RCRA Hazardous Waste tag. Explicitly document "5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine" and check the "Toxic" and "Irritant" boxes[6][8].
-
Validation: Visually verify the cap is fully threaded and securely tightened prior to placing it in the SAA.
Method B: Liquid Waste Disposal (Post-Reaction Mixtures)
-
Quenching & Neutralization: If the triazine was part of a catalytic reaction or combined with highly reactive reagents, the reaction mixture must be fully quenched. Wait until thermal equilibrium is reached and no further gas evolution is observed (Self-validating check)[9].
-
Solvent Routing:
-
Non-Halogenated: If dissolved in solvents like DMSO, DMF, or Ethanol, funnel the solution into the Non-Halogenated Organic Waste carboy.
-
Halogenated: If extracted using Chloroform or Dichloromethane, the waste must be segregated into the Halogenated Organic Waste carboy to prevent unintended cross-reactions.
-
-
Venting: Utilize a specialized vented cap on the liquid waste carboy to prevent dangerous over-pressurization from trace solvent off-gassing, while effectively minimizing exposure to volatile organic compounds (VOCs)[2].
Waste Routing Workflow & Final Destruction
Decision tree for the segregation and proper disposal of biphenyl-triazine lab waste.
Ultimately, laboratory waste is shipped via the "Lab Pack" process. A certified chemist identifies, categorizes, and repacks these smaller hazardous containers into larger 55 to 110-gallon drums padded with absorbent material[9]. The lab pack is then transported securely via an EPA-licensed vendor to a commercial destruction facility for controlled incineration with flue gas scrubbing[2].
Spill Response & Immediate Decontamination
In the event of an accidental spill on the benchtop or floor:
-
Isolate the Area: Evacuate non-essential personnel and don appropriate Personal Protective Equipment (PPE), specifically chemical-impermeable gloves (e.g., Nitrile) and a particulate filter respirator (EN 143) to prevent inhalation of airborne triazine dust[2][5].
-
Source Control: Prevent any loose powder from migrating toward floor drains or sinks[3].
-
Decontamination: Do not dry-sweep. Use a slightly damp, disposable absorbent pad to mechanically lift the powder without generating aerosols[5]. Place all contaminated cleanup materials directly into a solid hazardous waste container.
References
Sources
- 1. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. epa.gov [epa.gov]
- 8. EPA Rules For Hazardous Waste Management: A Primer on RCRA – Hydro-Environmental Technologies Inc. [hetiservices.com]
- 9. Chemical Waste Disposal Solutions for Laboratories [emsllcusa.com]
Laboratory Safety & Operational Guide: 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
Executive Summary
For researchers and drug development professionals, ensuring rigorous laboratory safety and standardizing operational handling is critical when working with experimental heterocyclic compounds. 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine is a specialized biphenyl-substituted triazine derivative. Compounds in this structural class frequently function as key building blocks or targeted kinase inhibitors (e.g., targeting the PDK1/PDH metabolic axis in oncology applications)[1].
This technical guide translates its physicochemical properties into actionable, step-by-step safety and operational protocols. By understanding the causality behind these hazards, research teams can safely and reproducibly integrate this compound into their high-throughput screening and synthesis workflows.
Physicochemical Profiling & Hazard Causality
To handle this chemical effectively, laboratory personnel must understand how its molecular structure dictates its physical behavior and biological hazards:
-
Lipophilicity & Dermal Transport: The addition of the rigid, highly non-polar biphenyl moiety to the 1,2,4-triazine core significantly increases the partition coefficient (LogP). While the compound exhibits poor aqueous solubility, it dissolves readily in organic solvents like DMSO or Dichloromethane (DCM). If a dissolved solution contacts unprotected skin, the solvent acts as a permeation enhancer, allowing the highly lipophilic molecule to rapidly cross the stratum corneum.
-
Aerosolization Risk: As a crystalline solid with a high melting point, this compound is highly prone to static buildup during gravimetric dispensing. Micro-particulates can easily aerosolize, presenting an inhalation hazard.
-
Reactivity: The primary amine group and the nitrogen-rich triazine ring act as nucleophiles. It is stable under normal conditions but reacts violently with strong oxidizing agents[2].
GHS Hazard Classification Summary
Based on authoritative chemical safety profiling for biphenyl-triazine derivatives[3], the compound triggers the following hazard codes:
-
H315 (Skin Irritation, Category 2): Causes skin irritation upon direct dermal contact.
-
H319 (Serious Eye Irritation, Category 2A): Dust or aerosolized micro-particles cause severe ocular distress.
-
H335 (STOT SE 3): May cause targeted respiratory tract irritation if inhaled.
-
H302 (Acute Toxicity, Oral, Category 4): Harmful if inadvertently swallowed due to systemic absorption[4].
Personal Protective Equipment (PPE) Matrix
To systematically mitigate the hazards listed above, the following PPE configuration is strictly required before opening the primary reagent vessel[5].
| Anatomical Zone | Required PPE Standard | Scientific Justification & Causal Logic |
| Ocular (Eyes) | NIOSH/EN166 approved safety goggles with side shields. | The compound's crystalline dust can cause micro-abrasions to the cornea; side shields prevent aerosolized particle ingress[6]. |
| Dermal (Hands) | 100% Nitrile gloves (minimum 0.11 mm thickness). | Nitrile provides an impermeable barrier to the dry powder. Note: If handling DMSO stock solutions, double-gloving is mandated as DMSO rapidly degrades standard single-ply nitrile. |
| Respiratory | N95 particulate respirator or FFP2/P2 equivalent. | Required during bulk powder transfer. The N95 filter effectively traps airborne organic particulates >0.3 microns, directly neutralizing the H335 respiratory irritation hazard[2]. |
| Body (Torso) | Flame-retardant, closed-front laboratory coat. | Prevents electrostatic attraction of the biphenyl-triazine powder to personal clothing, halting secondary exposure vectors. |
Mechanism of Action & Target Pathway
When utilizing this compound in drug development, researchers frequently target metabolic or kinase pathways. Biphenyl-triazine derivatives are noted for their inhibitory action on Pyruvate Dehydrogenase Kinase 1 (PDK1), effectively rescuing Pyruvate Dehydrogenase (PDH) activity and altering cellular metabolism[1].
Caption: Inhibition of the PDK1/PDH metabolic axis by biphenyl-triazine derivatives.
Experimental Workflow: Stock Solution Preparation
Preparing a precise, uncontaminated 10 mM in vitro screening stock requires strict adherence to environmental controls.
Phase 1: Environmental Isolation
-
Workstation Setup: Conduct all dry powder manipulation within a Class II Type A2 Biosafety Cabinet (BSC) or a dedicated powder-weighing hood to contain dust generation.
-
Static Mitigation: Utilize a static-dissipative mat and zero-charge polymer spatulas. Causality: Static charges can aggressively repel fine organic powders, leading to immediate aerosolization and loss of gravimetric accuracy.
Phase 2: Gravimetric Dispensing & Dissolution
-
Weighing: Carefully dispense precisely 2.48 mg of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine (estimated MW: 248.28 g/mol ) into an amber glass vial.
-
Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO. Causality: The biphenyl rings make the compound highly non-polar; attempting to dissolve this in aqueous buffer will result in complete precipitation. DMSO provides the optimal dielectric constant for this heterocyclic system.
-
Homogenization: Seal the vial tightly and vortex at 500 RPM for 30–60 seconds until no visible particulates remain.
Phase 3: Preservation Logistics
-
Aliquoting: Divide the stock into single-use 50 µL aliquots. Causality: Repeated freeze-thaw cycles cause moisture condensation, which hydrolyzes the compound and degrades screening data integrity.
-
Storage: Purge the headspace of each vial with inert Argon gas (to prevent ambient oxidation) and store immediately at -20°C in the dark[5].
Emergency Spill Response & Disposal Logistics
A self-validating safety system must account for failure states. Standard operating procedures dictate the following exact steps in the event of a breach:
Dry Powder Spill Response
Do not use water to clean a dry spill. Biphenyl-triazine derivatives have negligible aqueous solubility; water will only generate a repelling surface tension, spreading the dust further.
-
Containment: Evacuate personnel immediately adjacent to the spill[6].
-
Neutralization: Lightly dampen a highly absorbent, solvent-compatible pad with Isopropyl Alcohol (IPA) or Ethanol.
-
Extraction: Gently drape the wetted pad over the powder. The alcohol acts as an intermediate solvent, binding the dust to the pad without aerosolizing it.
-
Disposal: Seal the contaminated pads in a designated, puncture-proof hazardous waste bag.
Chemical Waste Disposal
To ensure regulatory compliance, do not flush solutions down municipal drains[4].
-
Solid Waste: Empty vials and spatulas should be disposed of in standard chemically contaminated solid-waste bins.
-
Liquid Waste: DMSO/Triazine solutions must be routed to Non-Halogenated Organic Liquid Waste containers. Label the waste log specifically with "Heterocyclic Amine/DMSO mixture" to ensure downstream incinerator compatibility.
References
-
Thermo Fisher Scientific. "Safety Data Sheet: 3-Amino-5,6-dimethyl-1,2,4-triazine." Retrieved March 2026.
-
Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET: 4',4''',4''''-(1,3,5-Triazine-2,4,6-triyl)tris([1,1'-biphenyl]-4-amine)." Product Code T4341. Retrieved March 2026.
-
BenchChem. "3-Amino-1,2,4-triazine CAS number and safety data." Compound B072006, CAS 1120-99-6. Retrieved March 2026.
-
Angene Chemical. "Safety Data Sheet - 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine." CAS 31274-51-8. Retrieved March 2026.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
